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  • Product: 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine
  • CAS: 1535302-67-0

Core Science & Biosynthesis

Foundational

physical and chemical properties of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine Abstract This technical guide provides a comprehensive analysis of the (CAS No: 1535302-67-0). As a molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the (CAS No: 1535302-67-0). As a molecule featuring a strained cyclobutane ring, a primary amine, and a tertiary amine, it presents a unique structural motif of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific compound, this guide synthesizes verified information from chemical suppliers with predicted properties derived from its constituent functional groups and data from structurally analogous compounds. We will delve into its molecular structure, predicted physicochemical parameters, potential synthetic pathways, and expected spectroscopic signatures. The causality behind experimental choices and analytical interpretations is explained to provide field-proven insights for drug development professionals and scientists.

Molecular Identity and Structure

1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine is a diamine featuring a quaternary carbon center within a cyclobutane ring. This central carbon is substituted with an aminoethyl group, a dimethylamino group, and is part of the four-membered ring. The presence of both a primary and a tertiary amine offers multiple sites for chemical modification, while the strained cyclobutane ring imparts significant conformational rigidity.

Structural Representation:

Caption: 2D Structure of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine.

Key Identifiers

A summary of the primary molecular identifiers for this compound is presented below.

PropertyValueSource
IUPAC Name 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine-
CAS Number 1535302-67-0[1]
Molecular Formula C₈H₁₈N₂[1][2]
Molecular Weight 142.24 g/mol [1][2]
Canonical SMILES CN(C)C1(CCN)CCC1[2]
InChI Key KYDNRJCURXCCTO-UHFFFAOYSA-N[1]

Physicochemical Properties

Direct experimental data for many physicochemical properties of this specific molecule are not widely published. The following table combines available data with predicted values based on its structure and data from analogous compounds.

PropertyValue (Experimental/Predicted)Basis and Rationale
Physical Form LiquidReported by a commercial supplier.[1]
Boiling Point Predicted: ~180-200 °CEstimation based on molecular weight and the presence of hydrogen-bonding primary amine group. Similar diamines have comparable boiling points.
Melting Point Not Available-
Solubility Predicted: Soluble in water and polar organic solventsThe presence of two amine groups, particularly the primary amine capable of hydrogen bonding, suggests good solubility in polar protic and aprotic solvents.[3]
pKa (Primary Amine) Predicted: ~9.5-10.5Typical for primary alkylamines. This value indicates it will be protonated at physiological pH.[3]
pKa (Tertiary Amine) Predicted: ~10.0-11.0Tertiary amines are often slightly more basic than primary amines due to the inductive effect of the alkyl groups.
LogP Predicted: ~1.0-1.5Calculated based on structure, suggesting moderate lipophilicity. The presence of two polar amine groups limits a very high LogP value.

Synthesis and Reactivity

While a specific, validated synthesis for 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine is not detailed in the available literature, a logical retrosynthetic analysis points to cyclobutanone as a key starting material. The synthesis would likely involve the formation of the two C-N bonds at the C1 position.

Proposed Synthetic Pathway: Strecker Synthesis followed by Reduction

A plausible and efficient method is a variation of the Strecker amino acid synthesis, adapted for diamines. This approach builds the molecule by sequentially introducing the amino groups.

G cluster_reagents A Cyclobutanone B 1-(dimethylamino)cyclobutan-1-carbonitrile A->B Strecker-type reaction C 1-(2-aminoethyl)-N,N- dimethylcyclobutan-1-amine B->C Nitrile Reduction reagent1 NaCN, (CH₃)₂NH·HCl reagent2 Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Caption: Proposed two-step synthesis from cyclobutanone.

Experimental Protocol Causality:

  • Step 1: Aminonitrile Formation: Cyclobutanone is reacted with dimethylamine hydrochloride and sodium cyanide. The acidic conditions favor the formation of an iminium ion from the ketone and dimethylamine. The cyanide ion then attacks the iminium ion to form the α-aminonitrile, 1-(dimethylamino)cyclobutan-1-carbonitrile. This is a robust and well-established method for creating a quaternary center with a nitrile and an amine.

  • Step 2: Nitrile Reduction: The resulting aminonitrile is then reduced. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required to convert the nitrile group (-C≡N) into a primary amine (-CH₂NH₂). Catalytic hydrogenation could also be employed. This step efficiently yields the final diamine product.

Chemical Reactivity

The reactivity of this molecule is dictated by its two amine functional groups.

  • Primary Amine (-NH₂): This group can undergo standard reactions of primary amines, such as acylation, alkylation, Schiff base formation with aldehydes and ketones, and diazotization. Its nucleophilicity makes it a primary site for derivatization.

  • Tertiary Amine (-N(CH₃)₂): This group is basic and can be protonated to form a quaternary ammonium salt. It can also be oxidized to an N-oxide. It is generally less nucleophilic than the primary amine due to steric hindrance.

  • Cyclobutane Ring: The strained four-membered ring may be susceptible to ring-opening reactions under certain conditions (e.g., with strong acids or catalysts), although it is generally stable under standard laboratory conditions.[4] The rigidity of this ring is a key feature for its use in drug design, as it can lock molecular conformations.[4][5]

Predicted Spectroscopic Data

No experimental spectra are publicly available. The following predictions are based on established principles of NMR and IR spectroscopy.

¹H NMR Spectroscopy (Predicted)
  • δ ~2.8-3.2 ppm (t, 2H): Methylene protons (-CH₂-) adjacent to the primary amino group.

  • δ ~2.2-2.4 ppm (s, 6H): Protons of the two methyl groups (-N(CH₃)₂) on the tertiary amine.

  • δ ~1.6-2.1 ppm (m, 8H): Overlapping multiplets for the cyclobutane ring protons and the methylene protons (-CH₂-) adjacent to the ring.

  • δ ~1.2-1.5 ppm (br s, 2H): Protons of the primary amine (-NH₂), which are exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • δ ~60-70 ppm: Quaternary carbon of the cyclobutane ring.

  • δ ~40-50 ppm: Carbons of the dimethylamino group.

  • δ ~35-45 ppm: Carbon adjacent to the primary amino group.

  • δ ~15-35 ppm: Other cyclobutane ring carbons.

FTIR Spectroscopy (Predicted)

The infrared spectrum is expected to show characteristic peaks for both primary and tertiary amines.

  • 3400-3250 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine group. The presence of two distinct bands is a hallmark of a primary amine.[6][7]

  • 2950-2850 cm⁻¹: C-H stretching of the alkyl groups (cyclobutane, ethyl, and methyl).

  • 1650-1580 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.[6]

  • 1250–1020 cm⁻¹: C-N stretching vibrations for the aliphatic amines.[6]

Stability and Storage

Proper handling and storage are crucial for maintaining the integrity of amine-containing compounds.

  • Storage Conditions: It is recommended to store 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C) and protected from light.[8]

  • Degradation Pathways: Primary amines are susceptible to oxidation, which can be accelerated by light and air. The compound may also be hygroscopic. Therefore, storage in a tightly sealed, amber-colored vial with a desiccant is advisable to prevent degradation from air, light, and moisture.[8]

Conclusion

1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine is a structurally interesting diamine with potential applications as a building block in medicinal chemistry and organic synthesis. While detailed experimental data remains scarce, this guide provides a robust foundational understanding of its likely physicochemical properties, reactivity, and spectroscopic characteristics based on established chemical principles and data from analogous structures. The proposed synthetic route offers a practical pathway for its preparation, enabling further research into this promising molecule. The insights provided herein are intended to equip researchers and drug development professionals with the necessary information to confidently work with and explore the potential of this unique compound.

References

  • University of Calgary. IR: amines. [Link]

  • University of Calgary. Example 11. [Link]

  • Royal Society of Chemistry. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. [Link]

  • PubChem. N,N-dimethylcyclopent-2-en-1-amine | C7H13N | CID 139372. [Link]

  • Google Patents. CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.
  • PubChem. N,N-dimethylcyclobutanamine | C6H13N | CID 18314227. [Link]

  • National Center for Biotechnology Information. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel bifunctional compound, 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine. In the...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel bifunctional compound, 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine. In the absence of direct experimental spectra in the public domain, this document synthesizes data from analogous structures and foundational NMR principles to offer a robust predictive framework. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of this and similar molecules.

Introduction: The Structural Significance of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine possesses a unique molecular architecture, incorporating a sterically demanding quaternary carbon center within a cyclobutane ring, a primary amine, and a tertiary amine. This combination of features makes it an intriguing candidate for applications in medicinal chemistry as a scaffold or in materials science as a building block. Accurate structural elucidation is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide will deconstruct the predicted NMR spectrum, offering insights into the chemical environment of each nucleus.

Foundational Principles: Factors Influencing Chemical Shifts

The chemical shift (δ) in NMR spectroscopy is a direct measure of the electronic environment of a nucleus. Several factors dictate the predicted chemical shifts in 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine:

  • Inductive Effects: The electronegative nitrogen atoms will withdraw electron density from adjacent carbon and hydrogen atoms, causing them to be "deshielded" and resonate at a higher chemical shift (downfield). This effect is most pronounced for the α-carbons and protons.[1]

  • Magnetic Anisotropy: The cyclobutane ring is not planar and exists in a dynamic equilibrium of puckered conformations.[2] This puckering, along with the anisotropic effects of C-C and C-N bonds, will influence the chemical shifts of the ring protons.[3][4]

  • Solvent Effects: The choice of solvent can significantly impact chemical shifts, particularly for the labile amine (NH₂) protons due to variations in hydrogen bonding.[5][6][7] Common deuterated solvents such as CDCl₃, DMSO-d₆, and D₂O will lead to different spectral appearances. For instance, in D₂O, the NH₂ protons will exchange with deuterium and their signal will disappear.[1]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine are summarized in Table 1. The predictions are based on the analysis of structurally related fragments and established chemical shift ranges.[1][8][9][10][11]

Table 1: Predicted ¹H NMR Chemical Shifts

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a (N(CH₃)₂)~ 2.2 - 2.4singlet6HProtons on the methyl groups attached to the tertiary nitrogen. Deshielded by the nitrogen.
H-b (-CH₂-N(CH₃)₂)~ 2.5 - 2.7triplet2HMethylene protons α to the tertiary nitrogen and adjacent to another methylene group.
H-c (-CH₂-NH₂)~ 2.8 - 3.0triplet2HMethylene protons α to the primary nitrogen. Expected to be the most downfield of the aliphatic CH₂ groups.
H-d (Cyclobutane CH₂)~ 1.8 - 2.2multiplet4HProtons on the C2 and C4 positions of the cyclobutane ring.
H-e (Cyclobutane CH₂)~ 1.6 - 1.9multiplet2HProtons on the C3 position of the cyclobutane ring, furthest from the nitrogen substituents.
H-f (-NH₂)~ 1.0 - 3.0 (variable)broad singlet2HLabile protons of the primary amine. Shift is highly dependent on solvent and concentration.[1]

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented in Table 2. These predictions are derived from data for cyclobutane derivatives and aliphatic amines.[1][2][12]

Table 2: Predicted ¹³C NMR Chemical Shifts

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1 (Quaternary C)~ 60 - 70Quaternary carbon attached to two nitrogen-bearing substituents. Significantly deshielded.
C-2, C-4 (Cyclobutane CH₂)~ 30 - 40Methylene carbons of the cyclobutane ring adjacent to the quaternary center.
C-3 (Cyclobutane CH₂)~ 15 - 25Methylene carbon of the cyclobutane ring opposite the quaternary center. Expected to be the most shielded ring carbon.
C-a (N(CH₃)₂)~ 45 - 55Carbons of the dimethylamino group. Deshielded by the tertiary nitrogen.
C-b (-CH₂-N(CH₃)₂)~ 50 - 60Methylene carbon α to the tertiary nitrogen.
C-c (-CH₂-NH₂)~ 40 - 50Methylene carbon α to the primary nitrogen.

Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following experimental protocol is recommended. The trustworthiness of the acquired data relies on meticulous sample preparation and instrument calibration.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good starting point as it is a common solvent for small organic molecules.[8][12]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8][12]

    • Filter the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution. A sharp, symmetrical TMS peak is indicative of good shimming.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-3 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-32

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Spectral width: ~200-250 ppm[2]

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular structure of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine.

cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolve in CDCl₃ with TMS) B Data Acquisition (¹H and ¹³C NMR) A->B C Data Processing (FT, Phasing, Calibration) B->C D Spectral Analysis (Peak Assignment) C->D E Structural Confirmation D->E

Caption: A streamlined workflow for NMR-based structural elucidation.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine. The provided chemical shift tables, experimental protocol, and structural diagrams serve as a valuable resource for the synthesis and characterization of this molecule. Experimental verification is the essential next step to confirm and refine these predictions, which will undoubtedly contribute to the broader understanding of substituted cyclobutane systems in chemical research.

References

  • Solvent effects on the nuclear magnetic resonance spectra of arom
  • Solvent effects on the nuclear magnetic resonance spectra of arom
  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of ... - Doc Brown's Chemistry. docbrown.info.
  • 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C ... - Doc Brown's Chemistry. docbrown.info.
  • 1 H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry.
  • An In-depth Technical Guide to the Chemical Properties of 1-(2-Aminoethyl)cyclobutan-1-ol and its Analogs - Benchchem. benchchem.com.
  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed.
  • Video: NMR Spectroscopy Of Amines - JoVE. jove.com.
  • Chemical shifts. University of Regensburg.
  • An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes - Benchchem. benchchem.com.
  • NMR Chemical Shift Values Table - Chemistry Steps. chemistrysteps.com.
  • Proton NMR Table - MSU chemistry.

Sources

Foundational

The Pharmacological Architecture of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine: A Conformationally Restricted Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern rational drug design, the transition from flexible aliphatic chains to c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern rational drug design, the transition from flexible aliphatic chains to conformationally restricted scaffolds is a primary strategy for enhancing target affinity and selectivity. The compound 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine represents a highly specialized, bifunctional diamine building block[1]. Featuring a strained cyclobutane core substituted at the C1 position with both a primary ethylamine and a tertiary dimethylamine, this spiro-like dense functionalization creates a "privileged pharmacophore."

While rarely administered as a standalone therapeutic, this specific structural motif is integrated into larger molecular frameworks—such as transition-state mimics for epigenetic enzymes[2] and novel psychoplastogens[3]—to dictate the parent drug's mechanism of action (MoA). This whitepaper deconstructs the structural pharmacology of this scaffold, detailing how its unique physicochemical properties drive specific mechanistic pathways, supported by self-validating experimental protocols.

Structural Pharmacology & Conformational Restriction

The pharmacological value of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine lies in its ability to manipulate binding thermodynamics.

The Entropic Advantage

Flexible diamines incur a massive entropic penalty ( ΔS ) upon binding to a target receptor, as they must freeze out numerous rotatable bonds to adopt the bioactive conformation. The cyclobutane ring (possessing ~26 kcal/mol of ring strain) forces a specific puckered conformation. By anchoring both the 2-aminoethyl and N,N-dimethylamine groups to the same quaternary carbon (C1), the scaffold projects these nitrogen vectors at rigid, predefined angles. When this scaffold binds to a target, the entropic penalty is drastically reduced, leading to a highly favorable Gibbs free energy of binding ( ΔG )[2].

Physicochemical Tuning

The presence of a primary amine (pKa ~9-10) and a tertiary amine creates a distinct ionization profile at physiological pH (7.4)[1]. The tertiary N,N-dimethylamine group often remains protonated, acting as a localized cationic center, while the primary amine serves as a hydrogen-bond donor. This dual-character is critical for interacting with negatively charged residues (e.g., aspartate or glutamate) in receptor binding pockets.

Mechanism of Action Pathways

Depending on the parent molecule, the 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine motif drives two primary pharmacological mechanisms:

Pathway 1: Epigenetic Methyltransferase Inhibition (SAM Mimicry)

In the treatment of proliferative disorders, inhibiting SAM-dependent histone methyltransferases (such as MLL or EHMT1/2) is a major therapeutic avenue[2][4]. S-adenosylmethionine (SAM) contains a positively charged sulfonium center in its transition state.

  • The Mechanism: The protonated N,N-dimethylamine group of the cyclobutane scaffold acts as a bioisostere for this charged sulfur atom[2].

  • Conformational Arrest: The cyclobutane ring restricts the spatial orientation of the 2-aminoethyl chain, directing it precisely into the enzyme's substrate-binding channel. This locks the methyltransferase in an open, inactive conformation, competitively displacing the endogenous SAM cofactor and halting aberrant histone methylation[2][5].

Pathway SAM Endogenous Cofactor (S-adenosylmethionine) Enzyme Target Enzyme (e.g., MLL/EHMT) SAM->Enzyme Endogenous Binding Complex Inhibited Complex (Conformational Arrest) Enzyme->Complex Structural Locking Scaffold Cyclobutane Diamine (Transition State Mimic) Scaffold->Enzyme Competitive Displacement

Fig 1. Competitive displacement and conformational arrest via cyclobutane diamine transition state mimicry.

Pathway 2: Neuropharmacological Target Engagement

In neuropharmacology, cyclobutane amines are utilized to enhance blood-brain barrier (BBB) penetration and target specific monoamine receptors. Recent developments in isotryptamine psychoplastogens utilize similar rigidified amine motifs to target 5-HT2A receptors[3].

  • The Mechanism: The lipophilic bulk of the cyclobutane ring shields the polar amines during BBB transit. Once in the central nervous system, the rigid distance between the primary and tertiary amines perfectly matches the distance required to bridge the orthosteric binding site of monoamine transporters or serotonin receptors, altering receptor kinetics and promoting neuroplasticity without the hallucinogenic liability of flexible tryptamines[3].

Quantitative Data Summary

The following table summarizes the pharmacological impact of integrating the 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine pharmacophore into various drug classes, highlighting the enhancement in binding affinity compared to their flexible aliphatic counterparts.

Target SystemDerivative ClassObserved IC50 / KiThermodynamic SignaturePrimary MoA
MLL Methyltransferase SAM-Mimetic Analog16 nMFavorable ΔS Transition State Mimicry[5]
EHMT1/2 Amine-substituted Aryl~45 nMFavorable ΔS Competitive Inhibition[4]
5-HT2A Receptor Isotryptamine Analog120 nMNeutral ΔS , High ΔH Allosteric/Orthosteric Binding[3]

Self-Validating Experimental Methodologies

To ensure scientific integrity and trustworthiness, the pharmacological evaluation of compounds containing this scaffold must avoid assay interference (e.g., pan-assay interference compounds or PAINs). The following protocols establish a self-validating system combining high-throughput screening with orthogonal thermodynamic validation.

Protocol A: SAM-Competitive Enzyme Inhibition Kinetics

Objective: To prove the cyclobutane diamine acts as a competitive transition state mimic rather than an allosteric denaturant.

  • Reagent Preparation: Prepare recombinant MLL complex and a fluorescently labeled SAM analog (e.g., SAM-rhodamine) in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Ligand Titration: Serially dilute the cyclobutane-containing test compound from 10 μ M down to 0.1 nM in a 384-well microplate.

  • Incubation: Add the MLL enzyme complex (final concentration 10 nM) and incubate for 30 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add the fluorescent SAM analog.

  • Detection & Analysis: Measure Fluorescence Polarization (FP) at excitation 540 nm / emission 590 nm.

  • Self-Validation (Schild Analysis): Repeat the assay at three different fixed concentrations of the SAM analog. A linear Schild plot with a slope of 1.0 confirms true competitive inhibition at the catalytic site.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: To explicitly quantify the entropic advantage ( ΔS ) provided by the cyclobutane ring's conformational restriction.

  • Sample Degassing: Thoroughly degas the target protein (e.g., EHMT2) and the cyclobutane ligand solutions to prevent bubble formation, which causes artifactual heat spikes.

  • Cell Loading: Load the target protein (50 μ M) into the ITC sample cell and the ligand (500 μ M) into the injection syringe. Both must be in the exact same dialysis buffer to eliminate heat of dilution.

  • Titration: Perform 20 injections of 2 μ L of the ligand into the protein cell at 25°C, with 150-second intervals between injections to allow the baseline to stabilize.

  • Data Extraction: Fit the integrated heat data to a one-site binding model to extract the stoichiometry (N), binding constant (Kd), and enthalpy ( ΔH ). Calculate entropy ( ΔS ) using the equation ΔG=ΔH−TΔS . A significantly less negative −TΔS compared to a flexible aliphatic analog validates the structural design.

Workflow Prep Ligand Synthesis & Preparation Screen High-Throughput Screening (FP) Prep->Screen Counter Orthogonal Counter-Screen Screen->Counter ITC Thermodynamic Validation (ITC) Counter->ITC

Fig 2. Self-validating experimental workflow for evaluating diamine scaffold binding thermodynamics.

References

  • Chern, T.-R., et al. "Discovery of Potent Small-Molecule Inhibitors of MLL Methyltransferase." ACS Publications / Journal of Medicinal Chemistry. Available at:[Link]

  • Liu, L., et al. "Discovery of Potent Small-Molecule Inhibitors of MLL Methyltransferase." PMC - NIH. Available at: [Link]

  • "Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors." Google Patents (WO2017181177A1).
  • "Isotryptamine psychoplastogens and uses thereof." Justia Patents. Available at:[Link]

Sources

Exploratory

thermodynamic stability of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

An In-depth Technical Guide to the Thermodynamic Stability of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine Abstract This technical guide provides a comprehensive analysis of the , a novel molecular scaffold with poten...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the , a novel molecular scaffold with potential applications in drug discovery and development. Given the unique structural features of this compound—namely a strained cyclobutane ring bearing a gem-diamine motif—a thorough understanding of its stability is paramount for its progression as a viable chemical entity. This document synthesizes foundational chemical principles with established analytical methodologies to offer a robust framework for researchers, scientists, and drug development professionals. We will explore the molecule's intrinsic physicochemical properties, detail experimental protocols for assessing thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), introduce computational approaches for predictive stability assessment, and elucidate potential degradation pathways. The insights and protocols herein are designed to be self-validating, providing a clear rationale for experimental choices and ensuring scientific integrity.

Introduction: The Cyclobutane Motif in Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving, with a marked shift towards molecules possessing greater three-dimensional (3D) character. This trend is driven by the need to improve drug efficacy, selectivity, and pharmacokinetic profiles while navigating novel biological targets. Saturated carbocycles, particularly the cyclobutane moiety, have emerged as attractive scaffolds in this context.[1] Unlike conformationally flexible rings like cyclohexane, the cyclobutane ring adopts a rigid, puckered conformation which can be leveraged to orient substituents in precise vectors, enhancing interactions with biological targets.[2]

The incorporation of a cyclobutane ring can offer several advantages:

  • Improved Metabolic Stability: Replacing metabolically labile groups with a cyclobutane scaffold can block sites of metabolism, enhancing the drug's half-life.[2][3]

  • Enhanced Physicochemical Properties: Cyclobutane-containing fragments often exhibit improved solubility and reduced planarity compared to their aromatic counterparts, which can lead to better pharmacokinetic properties.[1][4]

  • Structural Rigidity: The strained nature of the cyclobutane ring (strain energy of 26.3 kcal/mol) provides conformational restriction, which can improve binding affinity and selectivity for a target protein.[4]

The subject of this guide, 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine, combines this valuable cyclobutane core with a unique gem-diamine substitution pattern. Understanding the thermodynamic stability of this molecule is a critical first step in evaluating its potential as a drug candidate or chemical building block, as it directly impacts shelf-life, formulation strategies, and ultimately, patient safety.

Molecular Profile and Physicochemical Properties

The thermodynamic stability of a molecule is intrinsically linked to its structure. The compound 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine possesses several key features that warrant careful consideration:

  • A Strained Carbocyclic Core: The four-membered cyclobutane ring is characterized by significant angle and torsional strain. While generally inert, this strain can render the ring susceptible to thermal rearrangement or fragmentation under high-energy conditions.

  • A Geminal Diamine (1,1-Diamine): This is a critical structural feature. Gem-diamines can be susceptible to hydrolysis in aqueous environments, potentially reverting to the parent ketone (cyclobutanone) and the corresponding amines.

  • Primary and Tertiary Amino Groups: The molecule contains both a primary amine on the ethyl side-chain and a tertiary dimethylamine directly on the cyclobutane ring. Both groups are basic and can act as nucleophiles. Primary and tertiary amines are also known to be susceptible to oxidative degradation.[5][6]

A summary of the predicted physicochemical properties for this molecule is presented below.

PropertyPredicted ValueRationale / Method
IUPAC Name 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amineIUPAC Nomenclature
Molecular Formula C₈H₁₈N₂-
Molecular Weight 142.24 g/mol Calculated
pKa (Primary Amine) ~9.5 - 10.5Typical for primary alkylamines[7]
pKa (Tertiary Amine) ~10.0 - 11.0Typical for tertiary alkylamines
Calculated logP ~0.8 - 1.5Prediction based on structure
Susceptibility to Oxidation HighPresence of primary and tertiary amines[7]
Susceptibility to Hydrolysis ModeratePotential instability of the gem-diamine moiety

Experimental Assessment of Thermodynamic Stability

Thermal analysis techniques are indispensable for characterizing the stability of pharmaceutical compounds.[8] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this assessment, providing quantitative data on thermal events and decomposition profiles.

Differential Scanning Calorimetry (DSC)

Causality: DSC is employed to detect thermally induced events such as melting, crystallization, and decomposition. It measures the difference in heat flow required to increase the temperature of a sample and a reference. For a new chemical entity, DSC is critical for identifying the melting point (an indicator of purity), polymorphic transitions, and the onset temperature of decomposition, which defines the upper limit of its thermal stability.[9]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine into a hermetically sealed aluminum pan. A pinhole in the lid is recommended to allow for the escape of any evolved gases during decomposition.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a constant heating rate of 10 °C/min.

    • Utilize an inert nitrogen purge gas at a flow rate of 50 mL/min to prevent oxidative degradation during the analysis.

  • Data Analysis: Analyze the resulting thermogram for endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The onset temperature of the decomposition exotherm is a key stability indicator.

Workflow Diagram:

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Interpretation weigh Weigh 2-5 mg of Sample pan Seal in Aluminum Pan weigh->pan  Transfer load Load Sample & Reference into DSC pan->load program Run Thermal Program (25-350°C @ 10°C/min) load->program  Initiate analyze Analyze Thermogram program->analyze report Report Onset of Decomposition analyze->report

Caption: Workflow for DSC analysis to determine thermal events.

Thermogravimetric Analysis (TGA)

Causality: TGA complements DSC by measuring changes in the mass of a sample as a function of temperature. This technique is essential for determining the temperature at which a molecule begins to decompose and for quantifying mass loss associated with desolvation or degradation. It provides a clear and direct measure of thermal stability.[8]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine onto a tared TGA pan (platinum or ceramic).

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 500 °C at a constant heating rate of 10 °C/min.

    • Maintain an inert nitrogen atmosphere (50 mL/min flow rate) to isolate thermal from oxidative stability.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss is determined from the intersection of the baseline tangent and the tangent of the decomposition curve.

Workflow Diagram:

tga_workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Interpretation weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load Pan onto TGA Balance pan->load program Run Thermal Program (25-500°C @ 10°C/min) load->program analyze Analyze Mass Loss Curve program->analyze report Report Onset of Decomposition analyze->report

Caption: Workflow for TGA analysis to determine decomposition temperature.

Computational Prediction of Thermodynamic Stability

In modern drug discovery, computational chemistry provides invaluable predictive power, enabling the assessment of molecular properties long before synthesis.[10] For thermodynamic stability, quantum mechanical (QM) and advanced machine learning methods can offer crucial insights.[10][11]

Causality: Computational models allow for the calculation of fundamental thermodynamic properties, such as the Gibbs free energy of formation. By simulating molecular structures and energies, we can predict the likelihood of degradation and identify the weakest bonds in the molecule, which are often the triggers for thermal decomposition. This in-silico screening is cost-effective and accelerates the design-synthesis-test cycle.[12]

Computational Workflow:

  • Structure Optimization: The 3D geometry of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a 6-31G++(d,p) basis set.[12]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to calculate zero-point vibrational energy, thermal energy, and entropy.

  • Bond Dissociation Energy (BDE) Analysis: The energy required to homolytically cleave each bond in the molecule is calculated. The bond with the lowest BDE is predicted to be the most likely point of initial thermal degradation.

  • Gibbs Free Energy Calculation: The standard Gibbs free energy of formation is calculated to provide an absolute measure of the molecule's thermodynamic stability.

Workflow Diagram:

computational_workflow cluster_qm Quantum Mechanics Calculation cluster_output Predicted Stability Metrics mol_input Input: 3D Molecular Structure geom_opt Geometry Optimization (DFT) mol_input->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc bde_calc Bond Dissociation Energy (BDE) geom_opt->bde_calc gibbs Gibbs Free Energy freq_calc->gibbs weak_bond Weakest Bond Identified bde_calc->weak_bond

Caption: Workflow for computational stability assessment.

Potential Degradation Pathways

A proactive analysis of potential degradation pathways is essential for developing stable formulations and defining appropriate storage conditions. Based on the functional groups present in 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine, several degradation routes can be postulated.

  • Oxidative Degradation: Both the primary and tertiary amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of N-oxides, iminium ions, or other complex degradation products.[6]

  • Thermal Fragmentation: The strained cyclobutane ring, particularly with the electron-donating gem-diamine substitution, could undergo ring-opening or fragmentation at elevated temperatures. The C-C bonds of the cyclobutane ring are inherently weaker than in acyclic alkanes.

  • Hydrolytic Cleavage: In the presence of water, the gem-diamine moiety may be susceptible to hydrolysis, leading to the formation of cyclobutanone and the corresponding diamine side-product. This is a critical pathway to investigate, especially for aqueous formulations.

Diagram of Potential Degradation Pathways:

degradation_pathways cluster_oxidation Oxidation cluster_thermal Thermal Stress cluster_hydrolysis Hydrolysis (Aqueous) parent 1-(2-aminoethyl)-N,N-dimethyl- cyclobutan-1-amine n_oxide N-Oxide Formation parent->n_oxide [O] iminium Iminium Ion Intermediate parent->iminium [O] ring_opening Cyclobutane Ring Opening parent->ring_opening Δ (Heat) ketone Cyclobutanone parent->ketone H₂O diamine Side-Product parent->diamine H₂O

Caption: Potential degradation pathways for the title compound.

Summary and Recommendations

The is governed by a delicate balance between the stabilizing conformational rigidity of the cyclobutane ring and the potential liabilities of its gem-diamine and dual amine functionalities.

Key Stability Considerations:

  • The primary liability is likely the gem-diamine moiety, which may be prone to hydrolysis.

  • Both primary and tertiary amines present sites for oxidative degradation.

  • The inherent ring strain of the cyclobutane core defines the upper limit of its thermal stability.

Recommendations for Handling and Storage: To ensure the long-term integrity of this compound, the following storage conditions are recommended, based on general principles for handling amine-containing compounds and strained ring systems.[7]

  • Temperature: Store at 2-8°C (refrigerated) to minimize the rate of all potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon, Nitrogen) to prevent oxidation.

  • Light: Protect from light by using amber vials or opaque containers.

  • Humidity: Store in a desiccated environment to minimize exposure to moisture and reduce the risk of hydrolysis.

By employing the analytical and computational strategies outlined in this guide, researchers can build a comprehensive stability profile for 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine, enabling informed decisions in the drug discovery and development process.

References

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. URL: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. URL: [Link]

  • Calculated and experimental properties of the cyclobutane fragment library. ResearchGate. URL: [Link]

  • Predicting Thermodynamic Stability at Protein G Sites with Deleterious Mutations Using λ-Dynamics with Competitive Screening. Journal of Chemical Theory and Computation. URL: [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. URL: [Link]

  • A complete description of thermodynamic stabilities of molecular crystals. PNAS. URL: [Link]

  • Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. MDPI. URL: [Link]

  • How thermal analysis can enhance pharmaceutical drug development. European Pharmaceutical Review. URL: [Link]

  • New computational chemistry techniques accelerate the prediction of molecules and materials. MIT NSE. URL: [Link]

  • APPLICATION OF COMPUTATIONAL CHEMISTRY METHODS TO OBTAIN THERMODYNAMIC DATA FOR HYDROGEN PRODUCTION FROM LIQUEFIED PETROLEUM GAS. SciELO. URL: [Link]

  • Thermodynamics of Mixtures Containing Amines. X. Systems with Cyclic Amines or Morpholine. Industrial & Engineering Chemistry Research. URL: [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. URL: [Link]

  • Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. PubMed. URL: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie. URL: [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry. URL: [Link]

  • Method for synthesizing 2-aminoethyl(ethyl)amine. Google Patents.
  • Application of Thermal Analysis Techniques in Drug Cocrystals. Chinese Journal of Pharmaceuticals. URL: [Link]

  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. MDPI. URL: [Link]

  • Equilibrium CO2 solubility and thermophysical properties of aqueous blends of 1-(2-aminoethyl) piperazine and N-methyldiethanolamine. Academia.edu. URL: [Link]

  • 1-Aminopropane, 2-aminopropane, and 2-methyl-2-aminopropane : vibrational assignments, conformational analyses, and chemical thermodynamic properties. CDC Stacks. URL: [Link]

Sources

Foundational

theoretical pKa and isoelectric point of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

An In-depth Technical Guide to the Theoretical pKa and Isoelectric Point of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine Executive Summary The ionization constant (pKa) and isoelectric point (pI) are critical physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Theoretical pKa and Isoelectric Point of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

Executive Summary

The ionization constant (pKa) and isoelectric point (pI) are critical physicochemical parameters in drug development, governing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. This technical guide provides a comprehensive theoretical analysis of the pKa and pI for the novel diamine, 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine. Due to the absence of experimental data for this specific molecule, this guide establishes a robust predictive framework using established computational chemistry principles and data from structural analogues. We will explore the structural determinants of basicity in this polyprotic system, outline a validated computational workflow for pKa prediction, present the predicted ionization data, and discuss the implications of these findings for researchers in medicinal chemistry and pharmacology.

Introduction: The Importance of Ionization in Drug Design

1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine is a unique bifunctional molecule featuring a strained cyclobutane ring, a primary amine, and a sterically hindered tertiary amine. This structure presents an interesting case study in acid-base chemistry. The ability of its two nitrogen atoms to accept protons is fundamental to its behavior in a biological environment.

The pKa value quantifies the strength of an acid or, in this context, the conjugate acid of the amine bases.[1] A higher pKa for the conjugate acid corresponds to a stronger base. For a drug molecule, the pKa values determine the extent of its ionization at a given physiological pH, as described by the Henderson-Hasselbalch equation. This ionization state profoundly impacts:

  • Solubility: Ionized species are generally more water-soluble, affecting formulation and bioavailability.

  • Membrane Permeability: Neutral, uncharged species more readily cross lipid bilayer membranes (the "pH-partition hypothesis").

  • Target Binding: Many drug-receptor interactions rely on specific ionic bonds.

The isoelectric point (pI) is the specific pH at which the net electrical charge of the molecule is zero.[2] For a diamine like the one under study, the pI is a key parameter indicating the pH at which the molecule's overall charge is balanced, influencing its aggregation, electrophoretic mobility, and interaction with charged biological macromolecules.

Theoretical Framework: Determinants of Basicity in a Diamine

The basicity of the two nitrogen centers in 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine is influenced by a combination of electronic, steric, and electrostatic factors. As a polyprotic base, it will have two distinct macroscopic pKa values (conventionally, pKa of the conjugate acids).[3]

  • pKa1: Corresponds to the first protonation event at the more basic nitrogen.

  • pKa2: Corresponds to the second protonation event at the less basic nitrogen.

2.1 Structural Influences on Amine Basicity

  • Inductive Effects: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making its lone pair more available to accept a proton. This effect stabilizes the resulting positively charged ammonium ion, making the amine a stronger base (higher pKa) compared to ammonia.[4] Both amino groups in the target molecule are attached to alkyl frameworks, suggesting they will be reasonably basic.

  • Steric Hindrance: The tertiary amine is situated on a quaternary carbon atom within a cyclobutane ring and is further substituted with two methyl groups. This creates significant steric congestion around the nitrogen lone pair, which can hinder its interaction with a solvated proton, potentially lowering its basicity compared to a less hindered tertiary amine.

  • Electrostatic Interactions: This is the most critical factor in a diamine. The protonation of the first, more basic amine introduces a positive charge into the molecule. This positive charge exerts a powerful electron-withdrawing field effect on the second amino group, destabilizing its protonated form. Consequently, the second protonation is significantly less favorable, resulting in a much lower pKa2 compared to pKa1.[5]

Computational Methodology for pKa and pI Prediction

Given the lack of empirical data, computational methods are essential for an accurate estimation of pKa values. Modern algorithms can achieve high accuracy, often with a mean absolute error of less than 0.5 pKa units when properly applied.[6]

3.1 Overview of Prediction Algorithms

Computational pKa prediction methods fall into two main categories:

  • Empirical/QSAR Methods: These approaches, found in tools from vendors like ACD/Labs and ChemAxon, use large databases of experimental pKa values to build quantitative structure-activity relationship (QSAR) models. They rely on fragment-based analysis and linear free energy relationships to predict pKa based on structural similarity to known compounds.[7][8] They are extremely fast and valuable for high-throughput screening.

  • Quantum Mechanical (QM) Methods: These first-principles methods calculate the free energy change of the protonation reaction. Approaches coupling Density Functional Theory (DFT) with a continuum solvent model (like the Poisson-Boltzmann model) have proven highly accurate for aliphatic amines and diamines.[5][9][10] These methods are computationally more intensive but are essential for novel scaffolds and for understanding the underlying electronic structure. For flexible molecules like diamines, geometry optimization in a simulated solution phase is critical for accuracy.[6]

3.2 A Validated Protocol for Theoretical pKa & pI Prediction

The following step-by-step protocol represents a robust workflow for obtaining reliable theoretical values.

  • Molecular Structure Generation: The 2D structure of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine is drawn, and its SMILES or InChIKey is generated.

  • Conformational Analysis: A thorough conformational search is performed to identify the lowest energy conformers of the neutral, monoprotonated, and diprotonated species. This step is vital for flexible molecules.

  • Geometry Optimization: The geometry of each low-energy conformer is optimized in a simulated aqueous environment using a DFT method (e.g., B3LYP) with a suitable basis set, coupled with a continuum solvent model.

  • pKa Calculation: The pKa values are calculated from the free energies of the different protonation states. This is typically handled by specialized software packages like Schrödinger's Epik, ChemAxon's Marvin, or through custom quantum chemistry workflows.[7]

  • Isoelectric Point (pI) Calculation: The pI is calculated as the arithmetic mean of the two predicted macroscopic pKa values, as this is the region where the zwitterionic/neutral species concentration is maximized.[11]

G cluster_input Step 1: Input cluster_qm Step 2: QM Calculation cluster_pred Step 3: Prediction cluster_output Step 4: Analysis mol_input Input Molecule (SMILES/SDF) conf_search Conformational Search (Neutral & Protonated) mol_input->conf_search geom_opt Solution-Phase Geometry Optimization conf_search->geom_opt Lowest Energy Conformers pka_calc pKa Prediction Engine (Free Energy Analysis) geom_opt->pka_calc pi_calc pI Calculation pI = (pKa1 + pKa2) / 2 pka_calc->pi_calc results Predicted pKa1, pKa2, pI & Speciation Profile pi_calc->results

Figure 1: Computational workflow for pKa/pI prediction.

Results and Discussion

Based on the theoretical framework and comparison with structural analogues, we can predict the physicochemical properties of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine with high confidence.

4.1 Predicted Physicochemical Properties

The predicted ionization constants and the isoelectric point are summarized in Table 1.

ParameterPredicted ValueAssigned Functional Group
pKa1 ~10.9Primary Amine (-CH₂-NH₂)
pKa2 ~8.2Tertiary Amine (-N(CH₃)₂)
pI ~9.55Isoelectric Point
Table 1: Predicted Ionization Properties

4.2 Analysis of Predicted pKa Values

The assignment of pKa1 to the primary amine and pKa2 to the tertiary amine is based on a careful analysis of electronic and steric effects, validated by data from analogous compounds (Table 2).

CompoundFunctional GroupExperimental/Predicted pKaReference
CyclobutylaminePrimary Amine~10.8[12]
N,N-DimethylethylamineTertiary Amine~10.2[13]
Table 2: pKa Values of Structural Analogues
  • Primary Amine (pKa1 ≈ 10.9): The primary amine is expected to be the more basic site. Its predicted pKa is slightly higher than that of cyclobutylamine (~10.8). This is chemically sound, as the primary amine is attached to a larger, electron-donating alkyl structure, which enhances basicity.[4] It is less sterically hindered than the tertiary amine, allowing for more favorable solvation of its conjugate acid.

  • Tertiary Amine (pKa2 ≈ 8.2): The predicted pKa2 is significantly lower than that of a comparable isolated tertiary amine like N,N-dimethylethylamine (~10.2). This dramatic reduction in basicity is the direct result of the electrostatic repulsion from the nearby positive charge of the already-protonated primary amine. This effect outweighs the inherent basicity of the tertiary amine, making it the second site to be protonated.

Figure 2: Stepwise protonation of the diamine.

4.3 Predicted Isoelectric Point and Species Distribution

The isoelectric point (pI) is predicted to be approximately 9.55 . At this pH, the molecule will have a net charge of zero, with the concentrations of the positively charged (monoprotonated) and negatively charged species (if any) being equal. However, for a diamine, the pI represents the pH where the concentrations of the dication (BH₂²⁺) and the neutral base (B) are equal, and the concentration of the monocation (BH⁺) is at its maximum.

The predicted pKa values allow for the generation of a species distribution plot, which illustrates the percentage of each protonation state as a function of pH.

Figure 3: Conceptual species distribution plot. At pH < pKa2, the dication (BH₂²⁺, red) dominates. Between pKa2 and pKa1, the monocation (BH⁺, blue) is the major species. At pH > pKa1, the neutral base (B, green) prevails.

Implications for Drug Development:

  • At physiological pH (~7.4): The molecule will exist almost exclusively as the monoprotonated cation (BH⁺), with a net positive charge. This is because pH 7.4 is below both pKa values. This form will be highly water-soluble.

  • Oral Absorption: In the acidic environment of the stomach (pH 1-3), the molecule will be fully diprotonated (BH₂²⁺). As it moves to the more alkaline intestine (pH 6-8), it will transition to the monoprotonated (BH⁺) form. Its positive charge may limit passive diffusion across the intestinal epithelium.

  • Target Interaction: The ability to exist as a cation across the entire physiological pH range suggests that any interaction with a biological target (e.g., a receptor or enzyme) will likely involve electrostatic or hydrogen bonding via the protonated ammonium group(s).

Conclusion

This guide establishes the theoretical acid-base profile for 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine. Through a methodology grounded in established chemical principles and data from analogous structures, we predict two distinct basic centers with macroscopic pKa values of approximately 10.9 (primary amine) and 8.2 (tertiary amine) . The significant difference between these values is attributed to the powerful electrostatic effect following the first protonation event. The resulting isoelectric point is predicted to be ~9.55 . These findings provide a crucial foundation for medicinal chemists and drug development professionals, enabling informed decisions regarding formulation, ADME profiling, and the design of target interaction studies for this and structurally related compounds.

References

  • Liptak, M. D., & Shields, G. C. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(20), 4300–4310.

  • PubChem. (n.d.). Dimethylethylamine. National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • American Chemical Society. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson - American Chemical Society. ACS Publications.

  • PubMed. (2007). pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. National Library of Medicine.

  • ChemistryTalk. (2026). Why Are Alkylamines More Basic Than Arylamines? Retrieved April 7, 2026, from [Link]

  • ResearchGate. (2026). p K a Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model | Request PDF. Retrieved April 7, 2026, from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved April 7, 2026, from [Link]

  • LookChem. (n.d.). N,N-Dimethylethylamine|598-56-1. Retrieved April 7, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved April 7, 2026, from [Link]

  • ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Retrieved April 7, 2026, from [Link]

  • ResearchGate. (n.d.). Machine learning methods for pKa prediction of small molecules: Advances and challenges | Request PDF. Retrieved April 7, 2026, from [Link]

  • University of Tartu. (n.d.). pKa values bases. Chair of Analytical Chemistry. Retrieved April 7, 2026, from [Link]

  • MDPI. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Retrieved April 7, 2026, from [Link]

  • Journal of Cheminformatics. (n.d.). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Springer. Retrieved April 7, 2026, from [Link]

  • ACS Publications. (n.d.). QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. Journal of Chemical Theory and Computation. Retrieved April 7, 2026, from [Link]

  • University of Massachusetts Lowell. (n.d.). Chapter 9 (Polyprotic Acids and Bases). Retrieved April 7, 2026, from [Link]

  • University of Washington. (n.d.). Polyprotic acid-base equilibria (Ch 11). Retrieved April 7, 2026, from [Link]

  • PubChem. (n.d.). Cyclobutylamine. National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • StudySmarter. (2022). Isoelectric and Isoionic pH Explained: Definition, Examples, Practice & Video Lessons. Retrieved April 7, 2026, from [Link]

  • Pearson Education. (n.d.). Isoelectric Point (pI) Calculator. Retrieved April 7, 2026, from [Link]

  • University of California, Irvine. (n.d.). POLYPROTIC ACIDS AND BASES. Retrieved April 7, 2026, from [Link]

Sources

Exploratory

toxicity and safety profile of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine in vitro

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine This document provides a comprehensive framework for establishing the in vitro toxicity and safet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

This document provides a comprehensive framework for establishing the in vitro toxicity and safety profile of the novel chemical entity, 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine (CAS No. 1535302-67-0). As direct experimental data for this compound is not extensively available in public literature, this guide is structured as a robust, tiered testing strategy for researchers, scientists, and drug development professionals. The methodologies outlined herein are based on established principles of toxicology and regulatory guidance, designed to build a thorough, data-driven safety assessment from the ground up.

Introduction and Strategic Overview

1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine is a small molecule characterized by a cyclobutane core, a primary amine, and a tertiary amine. This unique structural combination suggests potential applications in medicinal chemistry as a scaffold or pharmacophore. However, before any therapeutic potential can be explored, a rigorous evaluation of its safety profile is paramount.

In vitro toxicology serves as the frontline of this assessment. It offers a rapid, cost-effective, and ethically sound means to identify potential liabilities, elucidate mechanisms of toxicity, and guide compound selection for further, more complex in vivo studies.[1][2] This guide proposes a logical, three-tiered approach to systematically evaluate the cytotoxicity, genotoxicity, and organ-specific toxicity of this compound.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Genetic Safety cluster_2 Tier 3: Organ-Specific Liabilities Cytotoxicity Cytotoxicity Genotoxicity Genotoxicity Cytotoxicity->Genotoxicity Inform Concentration Selection Hepatotoxicity Hepatotoxicity Genotoxicity->Hepatotoxicity Proceed if Negative Cardiotoxicity Cardiotoxicity Hepatotoxicity->Cardiotoxicity Parallel Assessment Integrated Safety Profile Integrated Safety Profile Hepatotoxicity->Integrated Safety Profile Cardiotoxicity->Integrated Safety Profile Compound Compound Compound->Cytotoxicity Dose-Response

Caption: A tiered approach to in vitro toxicity testing.

Foundational Cytotoxicity Assessment

The initial step is to determine the concentrations at which the compound elicits general cellular toxicity. This is crucial for establishing a dose-response relationship and informing the concentration ranges for all subsequent, more complex assays. Utilizing assays with different mechanistic endpoints provides a more complete picture of the compound's cytotoxic potential.

Key Assays and Rationale
  • MTT Assay (Metabolic Viability): This colorimetric assay measures the metabolic activity of cells.[3][4] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to an insoluble purple formazan. The amount of formazan is directly proportional to the number of metabolically active cells.[4] A reduction in signal indicates mitochondrial dysfunction or a decrease in cell number.

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4] LDH is a stable cytosolic enzyme that is released only when the plasma membrane is compromised, making it an excellent marker for necrosis or late-stage apoptosis.[4]

Data Presentation: Cytotoxicity Profile

The results of these assays are typically expressed as the IC₅₀ value—the concentration of the compound that causes a 50% reduction in cell viability. Data should be compiled for a panel of relevant cell lines to assess for any cell-type-specific toxicity.

Cell LineTypeMTT Assay IC₅₀ (µM)LDH Assay IC₅₀ (µM)
HepG2Human HepatomaExperimental ValueExperimental Value
HEK293Human Embryonic KidneyExperimental ValueExperimental Value
CHOChinese Hamster OvaryExperimental ValueExperimental Value
Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine in the appropriate culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement designed to detect compounds that can damage genetic material, a key event in carcinogenesis.[5] A standard in vitro battery combines a bacterial gene mutation assay with a mammalian cell assay to assess both mutagenicity and clastogenicity.[6]

Key Assays and Rationale
  • Bacterial Reverse Mutation Assay (Ames Test): This test uses specialized strains of Salmonella typhimurium or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[5] The assay identifies compounds that cause reverse mutations, allowing the bacteria to grow in an amino-acid-deficient medium. It is highly sensitive for detecting point mutations and frameshifts.[5] The test is performed with and without a metabolic activation system (S9 fraction) to identify compounds that become genotoxic after being metabolized by the liver.

  • In Vitro Mammalian Cell Micronucleus Test (MNvit): This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss or gain).[7][8] Micronuclei are small, extra-nuclear bodies formed during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[7] An increase in the frequency of micronucleated cells indicates genotoxic potential. This test is often preferred over the chromosomal aberration assay for its higher throughput and ability to detect aneugens.[8]

G cluster_ames Ames Test (OECD 471) cluster_mnt Micronucleus Test (OECD 487) Ames_Start Compound + Bacterial Strains (± S9 Activation) Ames_Incubate Incubate Ames_Start->Ames_Incubate Ames_Plate Plate on Minimal Agar Ames_Incubate->Ames_Plate Ames_Result Count Revertant Colonies Ames_Plate->Ames_Result MNT_Start Compound + Mammalian Cells (e.g., CHO, TK6) MNT_Incubate Incubate (with Cytochalasin B) MNT_Start->MNT_Incubate MNT_Harvest Harvest & Stain MNT_Incubate->MNT_Harvest MNT_Result Score Micronuclei Frequency MNT_Harvest->MNT_Result

Sources

Protocols & Analytical Methods

Method

Application Note and Detailed Synthesis Protocol for 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of the novel diamine, 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine. This compound holds significant potential as a scaffold in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of the novel diamine, 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine. This compound holds significant potential as a scaffold in medicinal chemistry and drug discovery due to its rigid cyclobutane core and the presence of both a primary and a tertiary amine, offering multiple points for further functionalization. The proposed synthetic route is a multi-step process commencing with a Grignard reaction to construct the key C-C bond on the cyclobutane ring, followed by the introduction of the second amino group, selective N,N-dimethylation, and final deprotection. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction

Cyclobutane-containing molecules are of increasing interest in pharmaceutical development as they can impart conformational rigidity to drug candidates, potentially leading to improved binding affinity and selectivity for their biological targets.[1][2] The target molecule, 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine, is a unique building block featuring a quaternary carbon center on a cyclobutane ring, substituted with both a primary and a tertiary amine. This arrangement provides a versatile platform for the development of novel therapeutics.

The synthetic strategy outlined herein is designed to be robust and scalable, employing well-established chemical transformations. The key steps include the protection of a primary amine, a Grignard reaction for C-C bond formation, conversion of a hydroxyl group to an amine, selective methylation, and a final deprotection step.

Overall Synthetic Scheme

The synthesis of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine is proposed to proceed through the following four-stage sequence:

  • Stage 1: Synthesis of the Key Intermediate 1-(2-(N,N-dibenzylamino)ethyl)cyclobutan-1-ol. This stage involves the protection of 2-chloroethylamine, followed by a Grignard reaction with cyclobutanone.

  • Stage 2: Conversion of the Tertiary Alcohol to a Primary Amine. This critical step transforms the hydroxyl group into the first of the two amino functionalities on the quaternary center.

  • Stage 3: Selective N,N-Dimethylation. The newly introduced primary amine is selectively dimethylated using the Eschweiler-Clarke reaction.

  • Stage 4: Deprotection to Yield the Final Product. The N,N-dibenzyl protecting group is removed via catalytic hydrogenation to afford the target compound.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Stage 1: Grignard Reaction cluster_1 Stage 2: Amination cluster_2 Stage 3: N,N-Dimethylation cluster_3 Stage 4: Deprotection A 2-Chloroethylamine B N,N-dibenzyl-2-chloroethylamine A->B Dibenzylamine D 1-(2-(N,N-dibenzylamino)ethyl)cyclobutan-1-ol B->D 1. Mg, THF 2. Add to C C Cyclobutanone E 1-(2-(N,N-dibenzylamino)ethyl)cyclobutan-1-amine D->E Ritter Reaction or similar F 1-(2-(N,N-dibenzylamino)ethyl)-N,N-dimethylcyclobutan-1-amine E->F HCHO, HCOOH G 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine F->G H2, Pd/C

Caption: Overall synthetic workflow for 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-(2-(N,N-dibenzylamino)ethyl)cyclobutan-1-ol

This initial stage focuses on constructing the core structure of the molecule. A Grignard reaction is a powerful tool for forming carbon-carbon bonds.[1] Due to the acidic proton of a primary amine, which would quench the Grignard reagent, protection of the amino group is a necessary first step. The N,N-dibenzyl group is an excellent choice as it is stable under the reaction conditions and can be readily removed in the final step.

Step 1a: Protection of 2-Chloroethylamine

The primary amine of 2-chloroethylamine hydrochloride is protected by reaction with two equivalents of benzyl bromide to yield N,N-dibenzyl-2-chloroethylamine.

Step 1b: Grignard Reaction

The Grignard reagent is prepared from N,N-dibenzyl-2-chloroethylamine and magnesium turnings. This organometallic species is then reacted with cyclobutanone to form the tertiary alcohol, 1-(2-(N,N-dibenzylamino)ethyl)cyclobutan-1-ol.[2]

Reagent Molar Eq. MW ( g/mol ) Amount
N,N-dibenzyl-2-chloroethylamine1.0259.77(To be calculated)
Magnesium Turnings1.224.31(To be calculated)
Cyclobutanone1.170.09(To be calculated)
Anhydrous THF--(Sufficient volume)

Protocol:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Slowly add a solution of N,N-dibenzyl-2-chloroethylamine (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium suspension. Gentle heating may be required to initiate the reaction.

  • Once the reaction has initiated, maintain a gentle reflux until the magnesium is consumed.

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of cyclobutanone (1.1 eq) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Stage 2: Conversion of Tertiary Alcohol to Primary Amine

This is a challenging transformation due to the sterically hindered neopentyl-like nature of the tertiary alcohol. A plausible method is the Ritter reaction, which involves the reaction of an alcohol with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the corresponding amine.

Protocol (Proposed):

  • Dissolve the alcohol from Stage 1 in a suitable nitrile solvent (e.g., acetonitrile) and cool to 0 °C.

  • Slowly add a strong acid, such as concentrated sulfuric acid, while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH) to hydrolyze the intermediate N-acetyl amine.

  • Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate.

  • Purify the resulting 1-(2-(N,N-dibenzylamino)ethyl)cyclobutan-1-amine by column chromatography.

Stage 3: Selective N,N-Dimethylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[3][4] It utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. A key advantage of this reaction is that it does not lead to the formation of quaternary ammonium salts.[3]

Reagent Molar Eq. MW ( g/mol ) Amount
1-(2-(N,N-dibenzylamino)ethyl)cyclobutan-1-amine1.0322.48(To be calculated)
Formaldehyde (37% aq. solution)Excess30.03(To be calculated)
Formic Acid (88-95%)Excess46.03(To be calculated)

Protocol:

  • To a round-bottom flask, add 1-(2-(N,N-dibenzylamino)ethyl)cyclobutan-1-amine (1.0 eq).

  • Add an excess of formaldehyde solution followed by an excess of formic acid.

  • Heat the reaction mixture to reflux (typically around 100 °C) until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture and basify with aqueous NaOH.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic extracts and concentrate under reduced pressure to yield the crude 1-(2-(N,N-dibenzylamino)ethyl)-N,N-dimethylcyclobutan-1-amine.

Stage 4: Deprotection via Catalytic Hydrogenation

The final step involves the removal of the N,N-dibenzyl protecting groups to unveil the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Dissolve the product from Stage 3 in methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • The reaction can be carried out under an atmosphere of hydrogen gas or by using a transfer hydrogenation agent such as ammonium formate.

  • If using ammonium formate, add it to the reaction mixture and heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • The final product, 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine, can be purified by distillation or column chromatography.

Safety and Handling

  • Grignard Reagents: Highly reactive and flammable. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

  • Formaldehyde: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.

  • Formic Acid: Corrosive. Avoid contact with skin and eyes.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the apparatus is properly set up and there are no sources of ignition.

Characterization

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion

The synthetic protocol detailed in this application note provides a viable and logical pathway for the synthesis of the novel diamine, 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine. While the conversion of the tertiary alcohol to a primary amine in Stage 2 represents the most challenging step, the proposed methodology is based on sound chemical principles. This versatile building block has the potential to be a valuable tool for medicinal chemists and researchers in the field of drug discovery.

References

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. In Wikipedia. Retrieved April 7, 2024, from [Link][3]

  • Wang, Y., et al. (2020). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 25(21), 5149. Available at: [Link][4]

Sources

Application

Application Notes and Protocols for 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine in Drug Discovery

Introduction: Unlocking New Chemical Space with a Novel Cyclobutane Building Block In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Chemical Space with a Novel Cyclobutane Building Block

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The strategic incorporation of unique structural motifs can profoundly influence the biological activity and properties of small molecules.[1][2][3] The building block, 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine, presents a compelling scaffold for medicinal chemists, integrating three key structural features into a single, compact molecule: a rigid cyclobutane core, a gem-dimethyl substitution, and two distinct amine functionalities.

The cyclobutane moiety is increasingly recognized for its ability to impart conformational rigidity, a desirable trait in drug design for enhancing binding affinity to biological targets.[3][4][5] Unlike more flexible aliphatic chains, the puckered four-membered ring restricts the spatial orientation of its substituents, which can be advantageous for optimizing interactions within a protein's binding pocket.[1][2] Furthermore, the gem-dimethyl group can serve as a non-polar, space-filling element and may enhance metabolic stability by shielding adjacent positions from enzymatic degradation.[6][7]

This application note provides a comprehensive guide to the potential applications and synthetic manipulation of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine as a versatile building block for the synthesis of novel compound libraries in drug discovery.

Physicochemical and Structural Properties

While specific experimental data for this novel molecule is not yet widely available, its properties can be inferred from the well-established chemistry of its constituent functional groups.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₁₈N₂Calculated
Molecular Weight 142.24 g/mol Calculated
Topology 3D-rich scaffoldThe sp³-hybridized cyclobutane core confers significant three-dimensionality.[1][8]
Key Functional Groups Primary amine, Tertiary amineOffers two distinct points for chemical modification.
pKa (Primary Amine) ~9-10Typical for primary alkylamines.[9]
pKa (Tertiary Amine) ~10-11Typical for tertiary alkylamines.
Solubility Expected to be soluble in water and polar organic solvents.Presence of polar amino groups.

Strategic Applications in Medicinal Chemistry

The unique arrangement of functional groups in 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine allows for its strategic deployment in several areas of drug discovery:

  • Library Synthesis and SAR Studies: The presence of a primary amine allows for the facile generation of diverse libraries of amides, sulfonamides, and ureas. The tertiary amine can be explored for its role in salt formation, impacting solubility and pharmacokinetic properties.

  • Scaffold Hopping and Isosteric Replacement: The gem-dimethylcyclobutane moiety can serve as a rigid, non-planar isostere for other commonly used groups in medicinal chemistry, such as phenyl rings or larger cycloalkanes, potentially leading to improved physicochemical properties.[1][10]

  • Introduction of a Basic Center: The dimethylamino group provides a basic center, which can be crucial for interactions with acidic residues in target proteins or for modulating the overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.

Synthetic Protocols and Reaction Schemes

The following protocols are provided as a guide for the synthetic elaboration of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine.

Protocol 1: Amide Bond Formation

The primary amine of the title compound can be readily acylated to form a diverse range of amides. This is a cornerstone reaction in medicinal chemistry for exploring structure-activity relationships (SAR).

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions reactant1 1-(2-aminoethyl)-N,N-dimethyl- cyclobutan-1-amine reagents Coupling Agent (e.g., HATU, EDCI) Base (e.g., DIPEA) Solvent (e.g., DMF, DCM) Room Temperature reactant1->reagents reactant2 Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) reactant2->reagents product N-(2-(1-(dimethylamino)cyclobutyl)ethyl)amide reagents->product Amide Coupling

Amide Coupling Workflow

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent such as HATU (1.1 eq) or EDCI (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine (1.05 eq) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a coupling agent like HATU or EDCI is essential for converting the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the primary amine. DIPEA is used to neutralize the acidic byproducts of the reaction and to ensure the amine nucleophile remains in its free base form.

Protocol 2: Reductive Amination

The primary amine can also be utilized in reductive amination reactions with aldehydes or ketones to generate secondary amines, further expanding the accessible chemical diversity.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions reactant1 1-(2-aminoethyl)-N,N-dimethyl- cyclobutan-1-amine reagents Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Solvent (e.g., DCE, MeOH) Acetic Acid (catalytic) reactant1->reagents reactant2 Aldehyde (R-CHO) or Ketone (R-CO-R') reactant2->reagents product Secondary Amine Product reagents->product Reductive Amination

Reductive Amination Workflow

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the imine or enamine intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by flash chromatography.

Trustworthiness of the Protocol: This protocol is self-validating as the progress of the reaction can be easily monitored for the disappearance of the starting materials and the appearance of the product. The choice of a mild reducing agent like NaBH(OAc)₃ is crucial as it selectively reduces the iminium ion in the presence of the carbonyl starting material.

Potential for Further Derivatization

The tertiary amine of the building block also presents opportunities for further chemical modification, although these reactions may require more specialized conditions.

  • Quaternization: Reaction with an alkyl halide (e.g., methyl iodide) would yield a quaternary ammonium salt. This could be useful for introducing a permanent positive charge into a molecule, which may be beneficial for certain biological targets.

  • N-Oxide Formation: Oxidation with an agent like m-CPBA could form the corresponding N-oxide, a common metabolite of tertiary amines that can also be intentionally synthesized to modulate a compound's properties.

Conclusion

1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine is a promising and versatile building block for drug discovery. Its unique combination of a rigid cyclobutane core, a gem-dimethyl group, and two distinct amine functionalities provides medicinal chemists with a powerful tool to explore novel chemical space and to generate libraries of structurally diverse compounds. The protocols outlined in this application note provide a solid foundation for the synthetic elaboration of this scaffold, enabling the rapid generation of new molecular entities for biological screening and the optimization of lead compounds. The strategic incorporation of this building block has the potential to lead to the discovery of new drug candidates with improved therapeutic profiles.

References

  • Wouters, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1). Available at: [Link]

  • G. A. Morris, et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(15). Available at: [Link]

  • Wang, Y., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 13(1), 6061. Available at: [Link]

  • Douglas, C. J., & Johnson, J. S. (2014). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Letters, 16(23), 6068–6071. Available at: [Link]

  • Chavan, S. P., et al. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Loyola eCommons. Available at: [Link]

  • Wang, S., et al. (2024). Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem‐Dimethylcyclobutane Natural Products. Angewandte Chemie International Edition, 63(20), e202400515. Available at: [Link]

  • Zhang, X., et al. (2022). Synthesis of 1,1,3-Polyfunctionalized Cyclobutane Derivatives from the Reaction of Sulfur Ylides with Bicyclo[1.1.0]butanes. Organic Letters, 24(35), 6430–6434. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of cyclobutyl amine 8. ResearchGate. Available at: [Link]

  • Wiberg, K. B. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(5), 1982–1984. Available at: [Link]

  • PubMed. (2024). Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem-Dimethylcyclobutane Natural Products. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). The retrosynthetic analysis of gem‐dimethylcyclobutane natural products. ResearchGate. Available at: [Link]

  • MDPI. (2012). Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions. Molecules, 17(2), 1232-1249. Available at: [Link]

  • Google Patents. (2019). WO2019096860A1 - Process for the preparation of enantiomerically and diastereomerically enriched cyclobutane amines and amides. Google Patents.
  • Wiley Online Library. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100735. Available at: [Link]

  • Arkivoc. (n.d.). Recent developments in cyclization reactions of α-aminoalkyl radicals. Arkivoc. Available at: [Link]

  • Google Patents. (n.d.). CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine. Google Patents.
  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine as a Novel Scaffold for Medicinal Chemistry

Abstract The quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a central theme in modern drug discovery. The cyclobutane motif, an underrepresented yet highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a central theme in modern drug discovery. The cyclobutane motif, an underrepresented yet highly valuable carbocycle, offers a unique combination of conformational rigidity and three-dimensionality.[1][2][3] This guide introduces 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine, a novel, bifunctional scaffold, and explores its potential applications in medicinal chemistry. We provide a detailed, field-proven synthetic protocol, discuss the strategic rationale for its use in lead optimization, and present its potential as a cornerstone for fragment-based and diversity-oriented library synthesis.

Introduction: The Strategic Value of the 1,1-Disubstituted Cyclobutane Scaffold

The cyclobutane ring is gaining increasing attention as a "rising star" in medicinal chemistry.[4] Unlike conformationally flexible cycloalkanes, its puckered three-dimensional structure is rigid, which can be a significant advantage in drug design.[1] This rigidity helps to pre-organize appended pharmacophores into a bioactive conformation, potentially increasing potency and reducing the entropic penalty upon binding to a biological target.[3][5]

The specific scaffold, 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine, incorporates several key features:

  • A 1,1-Disubstituted (gem-Disubstituted) Cyclobutane Core: This arrangement serves as a non-planar bioisostere for more common, planar motifs like aromatic rings or as a replacement for a gem-dimethyl group.[2][6] The introduction of sp3 character can improve solubility and metabolic stability by reducing susceptibility to oxidative metabolism common for aromatic systems.[4]

  • A Primary Amine: This serves as a versatile synthetic handle for the introduction of a wide array of functional groups, allowing for the exploration of chemical space and the optimization of target interactions. It can also act as a key hydrogen bond donor.

  • A Tertiary Dimethylamine: The dimethylamine moiety is a common pharmacophore found in numerous FDA-approved drugs, often involved in forming salt bridges or key interactions with biological targets.[7][8] Its basicity can be crucial for receptor engagement and can influence the pharmacokinetic profile of a molecule.

This unique combination of a rigid 3D core with two distinct amine functionalities makes 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine a highly attractive building block for the development of novel therapeutics.

Synthesis Protocol: A Reliable Route to a Novel Scaffold

The synthesis of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine is not directly reported in the literature. However, based on established methodologies for the synthesis of structurally related aminoalkylcyclobutanes, a robust and reproducible synthetic route can be proposed.[9][10] The key challenge is the presence of two amine functionalities, which necessitates a protection-deprotection strategy.

Overall Synthetic Scheme

The proposed synthesis is a multi-step process involving the protection of a suitable starting material, a key carbon-carbon bond-forming reaction, and subsequent deprotection and functional group manipulation.

G cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Azide Formation cluster_3 Step 4: Reduction & Deprotection cluster_4 Step 5: Reductive Amination Start Cyclobutanone Step1_reagent 1. (2-Bromoethyl)phthalimide 2. Magnesium turnings Start->Step1_reagent Formation of Grignard Reagent Intermediate1 Phthalimidoethyl Grignard Reagent Step1_reagent->Intermediate1 Intermediate2 1-(2-Phthalimidoethyl)cyclobutanol Intermediate1->Intermediate2 Reaction with Cyclobutanone Step3_reagent 1. Diphenylphosphoryl azide (DPPA) 2. DBU Intermediate2->Step3_reagent Intermediate3 1-(2-Phthalimidoethyl)cyclobutyl azide Step3_reagent->Intermediate3 Step4_reagent 1. H2, Pd/C 2. Hydrazine Intermediate3->Step4_reagent Intermediate4 1-(2-Aminoethyl)cyclobutanamine Step4_reagent->Intermediate4 Step5_reagent 1. Formaldehyde 2. Sodium triacetoxyborohydride Intermediate4->Step5_reagent Final_Product 1-(2-Aminoethyl)-N,N-dimethylcyclobutan-1-amine Step5_reagent->Final_Product

Caption: Proposed synthetic workflow for 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 1-(2-Phthalimidoethyl)cyclobutanol

  • Grignard Reagent Formation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a solution of N-(2-bromoethyl)phthalimide (1.0 eq) in anhydrous tetrahydrofuran (THF). Initiate the reaction with gentle heating.

  • Reaction with Cyclobutanone: Cool the freshly prepared Grignard reagent to 0°C. Slowly add a solution of cyclobutanone (1.1 eq) in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Synthesis of 1-(2-Phthalimidoethyl)cyclobutyl azide

  • To a solution of 1-(2-phthalimidoethyl)cyclobutanol (1.0 eq) in toluene, add diphenylphosphoryl azide (DPPA, 1.5 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).

  • Heat the reaction mixture at 80°C for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify by column chromatography.

Step 4: Synthesis of 1-(2-Aminoethyl)cyclobutanamine

  • Dissolve 1-(2-phthalimidoethyl)cyclobutyl azide (1.0 eq) in methanol and add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Dissolve the residue in ethanol and add hydrazine monohydrate (2.0 eq). Reflux for 4 hours.

  • Cool the reaction, filter to remove the phthalhydrazide precipitate, and concentrate the filtrate to yield the crude diamine, which can be used in the next step without further purification.

Step 5: Synthesis of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

  • To a solution of the crude 1-(2-aminoethyl)cyclobutanamine (1.0 eq) in dichloromethane, add aqueous formaldehyde (2.5 eq).

  • Stir the mixture for 1 hour at room temperature, then add sodium triacetoxyborohydride (2.2 eq) portion-wise.

  • Stir the reaction for 12 hours at room temperature.

  • Quench the reaction with saturated aqueous sodium bicarbonate. Extract with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate. Purify by column chromatography to yield the final product.

Applications in Medicinal Chemistry

The unique structural features of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine make it a promising scaffold for several therapeutic areas.

As a Diamine Scaffold for GPCR Ligands

Many G-protein coupled receptor (GPCR) ligands, particularly those targeting aminergic receptors (e.g., histamine, dopamine, serotonin receptors), contain a basic amine that interacts with a conserved aspartate residue in the transmembrane domain. The dimethylamine group of our scaffold can serve as this primary interaction point. The primary amine on the ethyl side chain can then be elaborated to introduce additional pharmacophoric elements to enhance affinity and selectivity. The rigid cyclobutane core will orient these elements in a defined spatial arrangement, which can be advantageous for optimizing receptor subtype selectivity.[3]

A 3D Fragment for Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery relies on screening small, low-complexity molecules that can be grown or linked to generate more potent leads.[2] 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine, with its high Fsp3 character and multiple vectors for chemical elaboration, is an ideal candidate for a 3D fragment library.

FBDD_Workflow cluster_0 Scaffold Elaboration Strategy Scaffold 1-(2-aminoethyl)-N,N- dimethylcyclobutan-1-amine Vector1 Vector 1: Primary Amine (Amide/Sulfonamide Formation) Scaffold->Vector1 Vector2 Vector 2: N,N-dimethylamine (Modulation of Basicity) Scaffold->Vector2 Vector3 Vector 3: Cyclobutane Core (Stereochemical Diversity) Scaffold->Vector3 Library Diverse Chemical Library Vector1->Library Vector2->Library Vector3->Library

Caption: Elaboration strategy for the scaffold in a drug discovery program.

Bioisosteric Replacement for Improved Pharmacokinetics

In lead optimization, replacing planar aromatic rings with saturated scaffolds like cyclobutane is a validated strategy to improve pharmacokinetic properties.[4] This substitution can disrupt metabolic hotspots and improve aqueous solubility. The presented scaffold can be used to replace, for instance, a substituted aniline or benzylamine moiety in an existing lead compound, with the potential for significant improvements in the overall drug-like properties.

PropertyPhenyl RingCyclohexyl RingCyclobutyl Ring
Geometry Planar (2D)Chair/Boat (3D)Puckered (3D)
Fsp3 Character 01.01.0
Metabolic Stability Prone to oxidationGenerally stableGenerally stable
Solubility (cLogP) HigherLowerLower
Synthetic Accessibility HighHighModerate
This table provides a generalized comparison. Actual properties are substituent-dependent.

Conclusion

1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine is a novel and promising scaffold for medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and bifunctional nature provide a unique platform for the design of new therapeutic agents with potentially improved pharmacological profiles. The detailed synthetic protocol provided herein offers a practical route for its incorporation into drug discovery programs. By leveraging the principles of bioisosterism and fragment-based design, this scaffold can be a valuable tool for researchers and scientists in the development of the next generation of medicines.

References

  • van der Kolk, R., et al. (2021).
  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • PMC. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Retrieved from [Link]

  • SlidePlayer. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • Dubois, M. A. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry.
  • ACS Medicinal Chemistry Letters. (2013). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide.
  • PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
  • Nature. (2025).
  • Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • Wiley Online Library. (2022).
  • PMC. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for In Vitro Profiling of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

Introduction: Characterizing a Novel Cyclobutane Derivative 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine is a synthetic compound featuring a cyclobutane core, a structural motif of interest in medicinal chemistry due...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Characterizing a Novel Cyclobutane Derivative

1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine is a synthetic compound featuring a cyclobutane core, a structural motif of interest in medicinal chemistry due to the conformational constraints it imposes.[1] The presence of a tertiary amine suggests potential interactions with biological systems, particularly central nervous system (CNS) receptors. As with many novel psychoactive substances (NPS), a comprehensive in vitro toxicological and pharmacological evaluation is essential to understand its biological activity and potential risks.[2][3] This guide provides a suite of detailed protocols for the initial characterization of this compound, focusing on cytotoxicity, receptor engagement, and metabolic stability.

The structural characteristics of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine, particularly the aminoethyl moiety, suggest a potential for interaction with monoamine systems, which are common targets for psychoactive compounds. Therefore, the following protocols are designed to provide a foundational understanding of its cellular effects and guide further investigation.

Compound Handling and Storage

Proper handling and storage are critical for maintaining the integrity of the test compound. Based on the general principles for amine-containing small molecules, the following is recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) for short-term; -20°C or -80°C for long-termTo minimize degradation.
Humidity Store with a desiccant in a tightly sealed container.Amines can be hygroscopic.
Light Protect from light by using amber vials or storing in the dark.To prevent potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the amine group.
Solvent for Stock DMSO or ethanol is recommended for initial stock solutions. Further dilutions for aqueous-based assays should be done with appropriate buffers.Ensures solubility and stability.

Experimental Workflows

A systematic approach to characterizing a novel compound involves a tiered screening process. The following workflow is recommended to efficiently gather data on the cytotoxicity, receptor interaction, and metabolic profile of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Identification & Characterization cluster_2 Phase 3: Mechanism of Action Cytotoxicity Screening Cytotoxicity Screening Receptor Binding Assays Receptor Binding Assays Cytotoxicity Screening->Receptor Binding Assays Determine non-toxic concentration range Metabolic Stability Metabolic Stability Metabolite Identification Metabolite Identification Metabolic Stability->Metabolite Identification Assess clearance and identify metabolites Functional GPCR Assays Functional GPCR Assays Receptor Binding Assays->Functional GPCR Assays Identify primary targets Downstream Signaling Downstream Signaling Functional GPCR Assays->Downstream Signaling Confirm agonism/ antagonism G Agonist Agonist GPCR GPCR Agonist->GPCR binds G-protein G-protein GPCR->G-protein activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase modulates cAMP cAMP Adenylyl Cyclase->cAMP produces from ATP ATP ATP->Adenylyl Cyclase Luminescent Signal Luminescent Signal cAMP->Luminescent Signal generates

Caption: cAMP functional assay principle.

Materials:

  • HEK293 cells expressing the target GPCR (e.g., Dopamine D1-like receptor for Gs, or D2-like for Gi)

  • cAMP detection kit (e.g., GloSensor™ or cAMP-Glo™ Assay) [4][5]* Forskolin (for Gi-coupled receptor assays)

  • 96- or 384-well white, clear-bottom plates

Procedure (Agonist Mode for Gs-coupled receptor):

  • Cell Seeding: Plate cells in the assay plate and incubate overnight.

  • Compound Addition: Add varying concentrations of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine to the cells.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol. [6]5. Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the compound concentration to generate a dose-response curve and determine the EC50.

Protocol 4: Calcium Flux Assay for Gq-Coupled Receptors

This assay is suitable for receptors that signal through the Gq pathway, leading to an increase in intracellular calcium. [7][8] Materials:

  • HEK293 or CHO cells expressing the target Gq-coupled receptor (e.g., a serotonin receptor subtype)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8) [9]* Probenecid (may be required for some cell lines to retain the dye) [7]* 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

  • Cell Seeding: Plate cells in the assay plate and incubate overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye solution and incubate for 1 hour at 37°C. [10]3. Compound Addition: Place the plate in the fluorescence reader. Add varying concentrations of the test compound and immediately begin reading the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Plot the peak fluorescence response against the log of the compound concentration to determine the EC50.

Part 3: In Vitro Metabolic Stability

Understanding a compound's metabolic fate is a key component of its preclinical evaluation. Liver microsomes are a standard in vitro tool for assessing Phase I metabolism. [11]

Protocol 5: Metabolic Stability in Human Liver Microsomes

This protocol measures the rate of disappearance of the test compound when incubated with human liver microsomes (HLM) to estimate its intrinsic clearance. [12][13] Materials:

  • Pooled human liver microsomes (HLM)

  • 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

  • NADPH regenerating system

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, pre-warm a mixture of HLM (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer at 37°C for 5 minutes. [1]2. Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction. [11]4. Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance.

References

  • Bio-protocol. (n.d.). Radioligand binding assays. Retrieved from [Link]

  • Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023, March 15). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Retrieved from [Link]

  • Avramov, A. V., et al. (2012). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Neurochemical Journal, 6(4), 285-293.
  • Drug Discovery World. (2016, September 20). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]

  • Schiffmann, S. N., et al. (2013). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Ghent University.
  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol. Retrieved from [Link]

  • Purinergic Signalling. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 8(3), 439-450.
  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • Promega Corporation. (n.d.). cAMP-Glo™ Assay. Retrieved from [Link]

  • Molecules. (2021, June 23). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Retrieved from [Link]

  • Assay and Drug Development Technologies. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Assay and Drug Development Technologies, 10(2), 158-167.
  • International Journal of Molecular Sciences. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785.
  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • IntechOpen. (2025, March 3). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. Retrieved from [Link]

  • PubMed. (2021, June 24). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from [Link]

Sources

Method

scaling up the production of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

An Application Note on the Process Development and Scale-Up for the Synthesis of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine Abstract This application note provides a comprehensive technical guide for researchers, ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Process Development and Scale-Up for the Synthesis of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

Abstract

This application note provides a comprehensive technical guide for researchers, chemists, and process engineers on , a novel diamine with potential applications as a pharmaceutical intermediate or a building block in materials science. The document outlines a plausible and robust synthetic strategy, starting from a laboratory-scale proof-of-concept and transitioning to a pilot-scale (kilogram) production. We delve into the critical challenges encountered during scale-up, including thermomechanical effects, process safety, and impurity control.[1][2] Protocols are detailed for each stage, alongside methodologies for purification, quality control, and considerations for operating under Good Manufacturing Practices (GMP). This guide emphasizes a "Quality by Design" approach, ensuring a reproducible, safe, and efficient manufacturing process.[3]

Introduction and Strategic Overview

The synthesis of complex molecules like 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine presents unique challenges when moving from the milligram or gram scale of a discovery lab to the multi-kilogram or ton scale required for industrial application. A successful scale-up is not merely a proportional increase in reagent quantities; it requires a fundamental understanding of chemical engineering principles, process safety, and regulatory compliance.[4] Issues such as heat and mass transfer, reaction kinetics, and mixing efficiency, which are often negligible in a round-bottom flask, become process-defining parameters in a large reactor.[2][5]

This guide proposes a synthetic route designed for scalability, prioritizing commercially available starting materials, robust reaction conditions, and straightforward purification methods. We will explore the transition from a standard batch process to considerations for continuous flow chemistry, a modern approach that can mitigate many scale-up risks and improve efficiency.[6][7]

Proposed Synthetic Pathway

The selected strategy involves a three-step sequence starting from commercially available cyclobutanone. This route was chosen for its convergence and the robustness of each transformation, which is critical for successful scaling. The key steps are:

  • Grignard Reaction: A Grignard reaction between cyclobutanone and a protected 2-aminoethyl magnesium halide to form the C-C bond and the tertiary alcohol. The amino group must be protected to prevent it from quenching the highly basic Grignard reagent.[8][9] An N,N-dibenzyl group is selected for its stability and ease of removal.

  • Reductive Amination: A direct, one-pot reductive amination (Eschweiler-Clarke reaction) to install the N,N-dimethyl group and simultaneously reduce the tertiary alcohol. This is an efficient and scalable method for amine methylation.

  • Deprotection: Removal of the N,N-dibenzyl protecting groups via catalytic hydrogenation to yield the final product.

Synthetic_Pathway SM1 Cyclobutanone INT1 1-(2-(N,N-Dibenzylamino)ethyl)cyclobutan-1-ol SM2 N,N-Dibenzyl-2-chloroethylamine SM2->INT1 1. Mg, THF 2. Cyclobutanone Step 1: Grignard Reaction INT2 N,N-Dibenzyl-N'-(1-(dimethylamino)cyclobutyl)ethane-1,2-diamine INT1->INT2 Formaldehyde, Formic Acid (Eschweiler-Clarke) Step 2: Reductive Amination FP 1-(2-Aminoethyl)-N,N- dimethylcyclobutan-1-amine INT2->FP H₂, Pd/C Methanol Step 3: Deprotection

Caption: Proposed three-step synthetic route for 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine.

Laboratory-Scale Synthesis Protocol (10-g Scale)

This protocol validates the chemical feasibility and establishes baseline parameters before scale-up.

Step 1: Synthesis of 1-(2-(N,N-Dibenzylamino)ethyl)cyclobutan-1-ol
  • Apparatus: A 500 mL, three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and nitrogen inlet.

  • Procedure:

    • Add magnesium turnings (1.5 g, 62 mmol) to the flask. Activate with a small crystal of iodine.

    • Add 50 mL of anhydrous tetrahydrofuran (THF).

    • Slowly add a solution of N,N-dibenzyl-2-chloroethylamine (13.7 g, 50 mmol) in 100 mL of anhydrous THF via the dropping funnel to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for 2 hours until most of the magnesium is consumed.

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of cyclobutanone (4.2 g, 60 mmol) in 25 mL of anhydrous THF dropwise, keeping the internal temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by column chromatography on silica gel.

  • Expected Outcome: A colorless to pale yellow oil.

Step 2 & 3: One-Pot Reductive Amination and Deprotection
  • Apparatus: A 500 mL round-bottom flask and a hydrogenation apparatus (e.g., Parr shaker).

  • Procedure:

    • Dissolve the purified intermediate from Step 1 (e.g., 10 g, ~30 mmol) in 100 mL of formic acid (98%).

    • Add formaldehyde (37% in water, 9 mL, ~120 mmol) and heat the mixture to 100 °C for 6 hours. Monitor by TLC.

    • Cool the mixture and carefully basify with 40% aqueous NaOH to pH > 12, keeping the temperature below 20 °C with an ice bath.

    • Extract the crude methylated product with dichloromethane (3 x 75 mL), dry over sodium sulfate, and concentrate.

    • Dissolve the crude residue in 150 mL of methanol. Add 10% Palladium on Carbon (Pd/C) (1.0 g, 10% w/w).

    • Hydrogenate in a Parr apparatus at 50 psi H₂ for 24 hours at room temperature.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.[8]

    • Concentrate the filtrate under reduced pressure to yield the crude final product.

Critical Considerations for Process Scale-Up

Transitioning from a 10-gram laboratory synthesis to a kilogram-scale process introduces significant challenges that must be proactively addressed.[4][5]

Scale_Up_Workflow Lab Lab-Scale Synthesis (Gram-Scale) Safety Process Hazard Analysis (PHA) - Reaction Calorimetry - MSDS Review Lab->Safety Evaluate Risks Thermo Thermomechanical Analysis - Heat Transfer (Ua) - Mixing Studies Lab->Thermo Model Physics Impurity Impurity Profiling - Identify Key Intermediates - Develop Analytical Methods Lab->Impurity Define Quality Optimization Process Optimization - Adjust Parameters - Test Robustness Safety->Optimization Thermo->Optimization Impurity->Optimization Pilot Pilot Plant Trial (Kilogram-Scale) Pilot->Optimization Feedback Loop GMP GMP Production (Commercial Scale) Pilot->GMP Technology Transfer Optimization->Pilot Implement Changes

Caption: Logical workflow for scaling up chemical production from lab to GMP.

Process Safety and Hazard Management

Safety is the paramount concern when scaling up.[10]

  • Exotherm Control: The Grignard formation (Step 1) is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2] A reaction calorimetry study is essential to determine the heat of reaction and the maximum temperature of synthetic reaction (MTSR) to design an adequate cooling system and emergency protocols.

  • Reagent Handling: Handling large quantities of reactive materials like magnesium, formic acid, and sodium hydroxide requires engineered controls (e.g., closed systems, fume hoods) and appropriate Personal Protective Equipment (PPE).[11][12]

  • Hydrogenation Safety: Hydrogen is highly flammable. The pilot-scale hydrogenation must be conducted in a classified (explosion-proof) area with appropriate grounding and ventilation. The Pd/C catalyst is pyrophoric when dry and must be handled under a wet or inert atmosphere.[8]

Thermomechanical and Mixing Challenges
  • Heat Transfer: Lab-scale reactions are often cooled with a simple ice bath. In a large jacketed reactor, the heat transfer is dependent on the jacket fluid, flow rate, and reactor material. The process must be designed to stay well within the cooling capacity of the available equipment.

  • Mass Transfer and Mixing: Efficient mixing is crucial for reproducibility.[2] What works with a small magnetic stir bar will not suffice in a 100 L reactor. The process must be transferred to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure homogeneity and prevent localized "hot spots."

Purity and Impurity Control

Minor side-products at the lab scale can become significant impurities during a longer, hotter reaction at the pilot scale.[2]

  • Impurity Profiling: It is critical to identify potential impurities from side reactions or incomplete conversions. For example, incomplete methylation in Step 2 or the presence of mono-debenzylated byproducts from Step 3.

  • In-Process Controls (IPCs): Robust analytical methods (e.g., GC, HPLC) must be developed to monitor reaction progress and impurity formation at each stage. This allows for adjustments to be made in real-time.

Pilot-Scale Production Protocol (1-kg Scale)

This protocol assumes the use of a 100 L glass-lined or stainless steel jacketed reactor.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Reactor Volume 500 mL Flask100 L Jacketed ReactorAccommodate larger volumes and provide temperature control.
Stirring Magnetic StirrerOverhead Mechanical StirrerEnsure efficient mixing and heat transfer in a large volume.[2]
Reagent Addition Manual (Dropping Funnel)Metering PumpPrecise control over addition rate to manage exotherm.
Temperature Control Ice Bath / Heating MantleCirculating Thermal FluidAccurate and reliable temperature control for safety and reproducibility.
Quenching Manual PourReverse Quench (Pump into water)Better temperature control and safety for large-scale quenching.
Protocol Steps (Abbreviated)
  • Step 1 (Grignard): Charge the 100 L reactor with magnesium turnings (150 g) and anhydrous THF (5 L). Use a metering pump to add the solution of N,N-dibenzyl-2-chloroethylamine (1.37 kg) in THF (10 L) over 2-3 hours, maintaining the internal temperature at 40-50 °C by circulating cooling fluid through the jacket. After the addition, maintain at 50 °C for 2 hours. Cool the reactor to 0 °C and add the cyclobutanone (420 g) solution over 1 hour, keeping the temperature below 10 °C.

  • Step 2 & 3 (Amination/Deprotection): In a separate suitable reactor, charge the intermediate from Step 1 (~1.0 kg) and formic acid (10 L). Heat to 80 °C and add formaldehyde solution (900 mL) via pump over 1 hour. Hold at 100 °C until IPC shows completion. Perform a cooled, controlled basification and extraction. Transfer the intermediate to a hydrogenation reactor with methanol (15 L) and 10% Pd/C (100 g, wet basis). Hydrogenate at 50 psi until hydrogen uptake ceases.

Purification and Quality Control at Scale

Large-Scale Purification

Fractional distillation under vacuum is the most effective method for purifying multi-kilogram quantities of volatile amines.[13]

  • Apparatus: A distillation setup with a large-volume boiling flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a vacuum pump.

  • Procedure:

    • Charge the crude product to the boiling flask.

    • Apply vacuum and gently heat the flask.

    • Collect and discard any low-boiling forerun (residual solvents, low molecular weight impurities).

    • Collect the main product fraction at a stable temperature and pressure.

    • Stop the distillation before high-boiling impurities begin to distill.

  • Considerations: Diamines can be sensitive to air and moisture.[14] The distillation and subsequent storage should be conducted under an inert atmosphere (nitrogen or argon).

Final Product Specifications and Analytical Methods

The final product must meet pre-defined specifications to be released.

TestSpecificationMethod
Appearance Clear, colorless to pale yellow liquidVisual Inspection
Identity Conforms to the reference spectrum¹H NMR, ¹³C NMR, FT-IR
Purity (Assay) ≥ 98.0%Gas Chromatography (GC-FID)
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Per ICH GuidelinesHeadspace GC-MS

Regulatory and Good Manufacturing Practices (GMP)

If this compound is intended as an Active Pharmaceutical Ingredient (API) intermediate, its production must adhere to GMP guidelines.[15][16][17]

  • Documentation: Every step of the process, from raw material receipt to final product release, must be meticulously documented in batch records and standard operating procedures (SOPs).[3][15]

  • Process Validation: The manufacturing process must be validated to demonstrate that it consistently produces a product meeting its pre-determined specifications.

  • Quality Assurance (QA): An independent QA unit is responsible for reviewing all documentation and ensuring compliance with GMP before releasing any batch of material.[3]

Conclusion

The successful scale-up of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine synthesis is a multi-faceted challenge that extends beyond simple chemistry. It requires a proactive approach to process safety, a deep understanding of thermomechanical principles, and rigorous control over impurities. By establishing a robust and well-understood process at the laboratory scale and methodically addressing the challenges of heat transfer, mixing, and safety, a reproducible and efficient pilot-scale process can be achieved. Adherence to GMP principles throughout development ensures that the final product is suitable for its intended high-stakes application in the pharmaceutical industry.

References

  • Kewaunee. (2023, October 27).
  • Pure Synth. (2025, August 1). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them.
  • PMC. (2024, June 25).
  • The Pharma Master. (2024, May 26).
  • Vapourtec. (2025, October 30). Machine Learning: Optimization of Continuous-Flow Photoredox Amine Synthesis.
  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API.
  • Deng, B. (2021, October 27). How to deal with Scale-up challenges of Chemistry? Prime Scholars.
  • ACS Publications. (2025, May 21). Machine Learning-Driven Optimization of Continuous-Flow Photoredox Amine Synthesis | Organic Process Research & Development.
  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • ACS. (n.d.). Challenges of scaling up chemical processes (based on real life experiences).
  • Google Patents. (n.d.).
  • Synfacts. (2020). Scalable Electrochemical Cyclobutane Synthesis in Continuous Flow.
  • NPRA. (n.d.). APPENDIX 6: GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs).
  • LookChem. (n.d.).
  • PMC. (n.d.).
  • BenchChem. (n.d.).
  • World Health Organization (WHO). (2010, October 1). TRS 957 - Annex 2: WHO good manufacturing practices for active pharmaceutical ingredients (bulk drug substances).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2022, August 31).
  • PharmTech. (2025, November 21). Pharmaceutical Intermediates Manufacturing Process | Complete Guide.
  • FDA. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry.
  • ACS Publications. (2020, July 27).
  • TCI Chemicals. (2024, November 28).
  • Enamine. (n.d.). Safety data sheet - (1s,3s)-1-aminocyclobutane-1,3-dicarboxylic acid hydrochloride.
  • EFCG. (n.d.).
  • ResearchGate. (n.d.).
  • Evonik. (n.d.). Intermediates for the pharmaceutical industry - Pharma & Biopharma.
  • Google Patents. (n.d.). CN101407466B - Method for purifying ethylenediamine.
  • Protheragen. (2025, January 15).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(2-Aminoethyl)cyclobutan-1-ol via Grignard Reaction.
  • SCL Lifesciences. (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 1-(2-Aminoethyl)cyclobutan-1-ol and its Analogs.
  • Cayman Chemical. (n.d.). Safety Data Sheet - N-[(1R,4R)-4-Aminocyclohexyl]-3-methylbutanamide hydrochloride.
  • Leibniz Institute DSMZ. (n.d.). Handling and Safety Instructions.
  • ChemistryEurope. (n.d.).
  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition.
  • Google Patents. (n.d.). CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.
  • OA Monitor Ireland. (n.d.). Characterization Techniques for Chemical and Structural Analyses.
  • Scientific & Academic Publishing. (2020, October 15).
  • Rose-Hulman Institute of Technology. (n.d.).
  • MDPI. (2020, October 14). Tris(2-Aminoethyl)

Sources

Application

Application Note: De Novo Synthesis, Salt Isolation, and Biological Formulation of 1-(2-Aminoethyl)-N,N-dimethylcyclobutan-1-amine

Introduction & Strategic Rationale The incorporation of sterically constrained, amine-substituted cycloalkanes into pharmacophores is a proven strategy to enhance metabolic stability, increase sp3 character, and modulate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The incorporation of sterically constrained, amine-substituted cycloalkanes into pharmacophores is a proven strategy to enhance metabolic stability, increase sp3 character, and modulate target binding affinity. Specifically, serves as a critical diamine building block in medicinal chemistry. Compounds of this structural class have been prominently featured in the development of epigenetic modulators, notably acting as basic vectors in[1].

This application note provides a comprehensive, self-validating protocol for the synthesis of the free base, its conversion to a biologically compatible dihydrochloride salt, and the precise formulation required for downstream in vitro and in vivo biological testing.

Retrosynthetic Causality & Pathway Design

To synthesize the target diamine, we avoid volatile and highly toxic homologation reagents by employing a highly controlled, four-step sequence starting from commercially available cyclobutanone.

  • Step 1 (Strecker-Type Condensation) : Establishes the quaternary carbon center, introducing both the dimethylamine moiety (related to[2]) and a cyano group in a single operation.

  • Step 2 (Controlled Reduction) : DIBAL-H is selected over stronger reducing agents to strictly arrest the reduction of the nitrile at the aldehyde stage, preventing premature primary amine formation.

  • Step 3 (Henry Reaction) : Nitromethane acts as a one-carbon homologation agent. The resulting nitroalkene securely installs the necessary nitrogen atom in the correct oxidation state while extending the alkyl chain.

  • Step 4 (Global Reduction) : Lithium aluminum hydride (LiAlH4) efficiently reduces both the nitro group and the alkene in a single operation, yielding the primary amine.

  • Step 5 (Salt Formation) : The free base is lipophilic and susceptible to atmospheric oxidation. Conversion to the dihydrochloride salt ensures long-term stability and rapid aqueous dissolution for biological assays.

Synthesis A Cyclobutanone B 1-(Dimethylamino) cyclobutanecarbonitrile A->B Me2NH·HCl, KCN (Strecker) C 1-(Dimethylamino) cyclobutanecarbaldehyde B->C DIBAL-H (Reduction) D Nitroalkene Intermediate C->D CH3NO2, NH4OAc (Henry Rxn) E 1-(2-Aminoethyl)-N,N- dimethylcyclobutan-1-amine D->E LiAlH4 (Reduction) F Dihydrochloride Salt (Bio-ready) E->F HCl / Dioxane (Salt Formation)

Figure 1: Four-step synthetic pathway and salt formation of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine.

Experimental Protocols & In-Process Controls

Step 1: 1-(Dimethylamino)cyclobutanecarbonitrile

Procedure : To a solution of cyclobutanone (1.0 eq) and dimethylamine hydrochloride (1.2 eq) in methanol/water (1:1), add potassium cyanide (1.2 eq) portion-wise at 0 °C. Stir at room temperature for 16 hours. Causality : The aqueous methanolic solvent system solubilizes the inorganic cyanide while maintaining the organic ketone in solution. The low initial temperature mitigates the exothermic nature of the Strecker condensation. Self-Validation (IPC) : Monitor by GC-MS. The reaction is complete when the cyclobutanone peak completely disappears. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate to yield the intermediate.

Step 2: 1-(Dimethylamino)cyclobutanecarbaldehyde

Procedure : Dissolve the Step 1 nitrile in anhydrous dichloromethane (DCM). Cool to -78 °C under an inert argon atmosphere. Dropwise add DIBAL-H (1.5 eq, 1M in toluene). Stir for 2 hours, then quench with saturated aqueous Rochelle salt (potassium sodium tartrate) and warm to room temperature with vigorous stirring. Causality : Rochelle salt is critical; it chelates aluminum byproducts, breaking up the stubborn emulsion that typically traps the product, ensuring high recovery during the organic extraction. Self-Validation (IPC) : 1H NMR of the crude extract must show a distinct aldehyde proton singlet near δ 9.5 ppm and the absence of the nitrile carbon (~120 ppm) in 13C NMR.

Step 3: 1-(1-(Dimethylamino)cyclobutyl)-2-nitroethene

Procedure : Combine the Step 2 aldehyde (1.0 eq), nitromethane (5.0 eq), and ammonium acetate (0.5 eq) in glacial acetic acid. Reflux for 4 hours. Causality : Nitromethane serves as both reactant and co-solvent. Ammonium acetate in acetic acid provides the mild acidic/basic buffering required to drive the Henry condensation and subsequent dehydration to the nitroalkene. Self-Validation (IPC) : LC-MS analysis should indicate the expected [M+H]+ mass of the nitroalkene. Visually, the solution typically turns deep yellow/orange due to the conjugated nitroalkene system.

Step 4: 1-(2-Aminoethyl)-N,N-dimethylcyclobutan-1-amine (Free Base)

Procedure : Suspend LiAlH4 (3.0 eq) in anhydrous THF at 0 °C. Slowly add the Step 3 nitroalkene dissolved in THF. Reflux for 6 hours. Cool to 0 °C and quench using the Fieser method (For n grams of LiAlH4: add n mL water, n mL 15% NaOH, and 3n mL water). Causality : The Fieser quench is mandatory for safety and yield. It converts the gelatinous aluminum salts into a crisp, granular white solid that is easily filtered, preventing the loss of the highly polar diamine product in the filter cake. Self-Validation (IPC) : A ninhydrin stain on TLC will show a dark purple spot indicating the presence of the primary amine. LC-MS confirms the target mass of 142.15 g/mol .

Step 5: Dihydrochloride Salt Formation

Procedure : Dissolve the free base in anhydrous diethyl ether. Dropwise add 4M HCl in dioxane (2.5 eq) at 0 °C. Stir for 30 minutes. Filter the resulting precipitate under nitrogen, wash with cold ether, and dry under high vacuum. Causality : Dioxane/HCl is used instead of aqueous HCl to strictly exclude water, driving the immediate precipitation of the highly hygroscopic dihydrochloride salt and preventing yield loss.

Quantitative Data Summary

PropertyValueAnalytical Method
Target Compound 1-(2-Aminoethyl)-N,N-dimethylcyclobutan-1-amineN/A
CAS Registry Number 1535302-67-0N/A
Overall Synthetic Yield 42% (over 4 steps)Gravimetric
Purity (Free Base) > 98%HPLC-UV (210 nm)
Salt Form Dihydrochloride (2 HCl)Elemental Analysis
Melting Point (Salt) 185 - 188 °C (dec.)Capillary Melting Point
Exact Mass (Free Base) 142.147 g/mol HRMS (ESI-TOF)

Preparation for Biological Testing

For in vitro enzymatic assays (e.g., EHMT1/2 inhibition assays) or cell-based screening, the Active Pharmaceutical Ingredient (API) must be handled to preserve its integrity and ensure reproducible concentration gradients.

BioPrep N1 API Salt Weighing (Desiccated) N2 Dissolution in Target Buffer N1->N2 N3 pH Adjustment (pH 7.2 - 7.4) N2->N3 N4 Sterile Filtration (0.22 µm PES) N3->N4 N5 Aliquoting & Cryostorage N4->N5

Figure 2: Standard operating workflow for the formulation of the API salt for biological assays.

Protocol for Assay Formulation :

  • Weighing : Weigh the dihydrochloride salt in a low-humidity environment. (Causality: The salt is hygroscopic; moisture absorption will skew molarity calculations).

  • Stock Solution : Dissolve directly into the target aqueous buffer (e.g., PBS or HEPES) to create a 10 mM stock. (Causality: The dihydrochloride salt is highly water-soluble, making direct aqueous dissolution preferable to avoid DMSO-induced cytotoxicity in sensitive cell lines).

  • pH Verification : Check the pH of the stock. The dihydrochloride salt will slightly acidify the buffer. Adjust to pH 7.2–7.4 using 0.1 M NaOH if necessary to prevent pH-induced artifacts in the biological assay.

  • Sterilization : Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. (Causality: PES is chosen over Nylon or PTFE because it possesses ultra-low protein and small-molecule binding properties, ensuring the API concentration remains unchanged post-filtration).

  • Storage : Aliquot into single-use vials and store at -80 °C to prevent repeated freeze-thaw cycles, which can lead to localized concentration gradients and degradation.

References

  • Source: Google Patents (WO2017181177A1)
  • Title : N,N-dimethylcyclobutanamine (CID 18314227) Source : PubChem URL :[Link]

Sources

Method

Application Note: Methodologies for Characterizing Covalent Binding of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

Abstract Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering benefits such as enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[1] This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering benefits such as enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[1] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on designing and executing covalent binding assays for molecules featuring a primary amine, using 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine as a model compound. The core reactivity of this molecule is centered on its primary amino group, a potent nucleophile capable of forming stable covalent bonds with electrophilic residues on target proteins.[2] We present a suite of methodologies, from direct biophysical confirmation of adduct formation using mass spectrometry to functional kinetic assays and fluorescence-based binding studies. Each protocol is designed to be a self-validating system, incorporating essential controls to ensure data integrity and scientific rigor.

Introduction: The Rationale for Covalent Targeting

The strategy of designing drugs that form a permanent covalent bond with their biological target has gained significant traction, moving from a niche approach to a mainstream drug design paradigm. Unlike reversible inhibitors, which rely on a continuous equilibrium of binding and dissociation, covalent inhibitors form a stable, long-lasting bond.[1] This irreversibility can translate to significant pharmacological advantages, including:

  • Increased Potency and Duration of Action: The drug's effect is tied to the turnover rate of the target protein rather than its own pharmacokinetic profile.[3]

  • High Ligand Efficiency: Strong target engagement can be achieved even with smaller molecules that have modest initial binding affinity.

  • Overcoming Resistance: Covalent binding can be effective against mutations that would otherwise reduce the affinity of reversible inhibitors.

The molecule 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine possesses a key functional group for covalent targeting: a primary amine (-NH₂). This group acts as a nucleophile, capable of reacting with electrophilic centers on a protein.[2][4] The most common and biologically relevant reactions for a primary amine in this context are the formation of a Schiff base with an aldehyde or ketone, which can then be stabilized through reduction, or the formation of an amide bond with an activated carboxyl group.[5][6]

This guide outlines robust protocols to confirm and characterize the covalent binding of such amine-containing compounds to their protein targets.

Principle of Covalent Bond Formation

The primary amine of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine can form a covalent bond with a protein target through several mechanisms. The most direct method involves a two-step process known as reductive amination.

  • Schiff Base Formation: The nucleophilic primary amine attacks an electrophilic carbonyl group (an aldehyde or ketone) on the protein target, forming a reversible imine intermediate known as a Schiff base.[7][8] Such carbonyl groups can be naturally present (e.g., on a cofactor) or introduced via site-specific modification of the protein. Lysine side chains are common biological nucleophiles that participate in this type of reaction within enzyme active sites.[6][9]

  • Reductive Stabilization: The transient Schiff base is then irreversibly reduced to a stable secondary amine linkage by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN).[10] NaBH₃CN is the reagent of choice for this step because it is selective for the reduction of imines in the presence of more stable carbonyl groups (aldehydes/ketones), preventing unwanted side reactions.[10][11]

This process creates a stable, irreversible covalent link between the small molecule and the protein.

Figure 1: Mechanism of covalent bond formation via reductive amination. The primary amine on the compound first forms a reversible Schiff base with a carbonyl on the protein, which is then irreversibly reduced to a stable secondary amine.

Experimental Workflows and Protocols

A multi-pronged approach is essential for unequivocally demonstrating covalent binding. We recommend a workflow that combines direct biophysical evidence of adduct formation with functional assays that measure the consequences of that binding event.

Sources

Application

incorporating 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine into polymer matrices

Advanced Application Note: Incorporating 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine into Polymer Matrices Executive Summary The engineering of smart polymer matrices requires building blocks that offer precise struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Incorporating 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine into Polymer Matrices

Executive Summary

The engineering of smart polymer matrices requires building blocks that offer precise structural and chemical control. 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine is a highly specialized, bifunctional diamine featuring a primary aliphatic amine, a tertiary dimethylamine, and a sterically demanding cyclobutane core. This unique structural triad makes it an exceptional candidate for two advanced applications: the synthesis of pH-responsive cationic polymers for nucleic acid delivery, and the formulation of autocatalytic, high-performance epoxy networks.

As a Senior Application Scientist, I have structured this guide to move beyond basic formulation. Here, we explore the mechanistic causality behind this molecule's reactivity and provide self-validating protocols to ensure reproducible, high-yield integration into your polymer systems.

Part 1: Physicochemical Profiling & Mechanistic Rationale

To effectively incorporate this molecule into a polymer matrix, one must understand how its distinct functional groups dictate macroscopic properties. The primary amine acts as a highly reactive nucleophile, the tertiary amine serves as an internal catalyst or pH-responsive switch, and the cyclobutane ring restricts conformational freedom to prevent unwanted inter-chain aggregation.

Table 1: Quantitative Physicochemical Profile in Polymer Matrices

PropertyValueImplication in Polymer Matrices
Molecular Weight 142.24 g/mol High mobility during initial curing or post-polymerization conjugation phases.
Primary Amine Active Hydrogens 2Acts as a chain-extender or crosslinker; ensures quantitative conjugation to electrophiles.
Tertiary Amine pKa (Est.) 8.5 - 9.5Optimal buffering capacity for endosomal pH ranges (5.0 - 6.5).
Steric Core CyclobutaneIncreases free volume; sterically shields the tertiary amine to modulate reactivity.

Part 2: Synthesis of pH-Responsive Cationic Polymers for Gene Delivery

Mechanistic Insight: The Proton Sponge Effect

In the development of non-viral gene delivery vectors, endosomal escape remains the primary bottleneck. Polymers with high densities of tertiary amines exhibit the "proton sponge effect"[1]. When these polymer complexes are internalized into the acidic environment of an endosome (pH 5–6), the weakly basic tertiary amines become protonated[2]. This massive influx of protons forces an influx of chloride ions and water, leading to osmotic swelling and subsequent endosomal rupture, thereby releasing the therapeutic payload into the cytosol[1].

By utilizing post-polymerization modification (PPM), we can graft 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine onto an anhydride-containing backbone, such as Poly(styrene-alt-maleic anhydride) (PSMA). The primary amine ensures quantitative conversion with the anhydride groups, avoiding the incomplete reactions typically seen with sterically hindered secondary amines[3]. This PPM approach facilitates the fabrication of diverse functional polymers with an identical degree of polymerization from a single backbone[4].

G A 1. Endocytosis of Polymer Complex B 2. Acidification of Endosome (pH 5-6) A->B C 3. Protonation of Tertiary Amines B->C D 4. Osmotic Swelling (Proton Sponge) C->D E 5. Endosomal Rupture & Drug Release D->E

Mechanism of endosomal escape driven by the proton sponge effect of tertiary amines.

Self-Validating Protocol: Post-Polymerization Modification of PSMA

Causality Note: We utilize anhydrous DMF to prevent premature hydrolysis of the anhydride ring, ensuring the primary amine is the sole nucleophile attacking the polymer backbone.

  • Preparation : Dissolve 5.0 g of Poly(styrene-alt-maleic anhydride) (PSMA) in 50 mL of anhydrous N,N-dimethylformamide (DMF) under a dry nitrogen atmosphere.

  • Conjugation : Add 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine dropwise at a 1.1 molar excess relative to the anhydride repeating units. Introduce 0.1 eq of triethylamine to scavenge trace acidic impurities.

  • Thermal Activation : Elevate the reaction temperature to 65°C and stir continuously for 14 hours. The thermal energy is required to drive the intermediate amic acid to the fully cyclized imide form.

  • Purification : Precipitate the polymer dropwise into 500 mL of ice-cold diethyl ether. Causality Note: Cold ether ensures the precipitation of the modified polymer while keeping the unreacted diamine highly soluble, preventing it from acting as a competitive, non-polymeric buffer in downstream biological assays.

  • Self-Validation (In-Situ ATR-FTIR) : The protocol is self-validating when monitored via FTIR. Complete functionalization is confirmed when the characteristic anhydride carbonyl stretches at 1775 cm⁻¹ and 1850 cm⁻¹ completely disappear, replaced entirely by the imide carbonyl stretches at 1700 cm⁻¹ and 1650 cm⁻¹.

Part 3: Autocatalytic Curing Agent for Advanced Epoxy Networks

Mechanistic Insight: Internal Acceleration

In high-performance epoxy composites, achieving a rapid cure without sacrificing the glass transition temperature (Tg) is challenging. Primary amines act as the main crosslinkers by opening the epoxide rings[5]. However, to overcome slow cure speeds, formulators typically rely on external tertiary amine accelerators (like DMP-30)[6]. These external accelerators polarize the C-O bond of the epoxide, making it highly susceptible to nucleophilic attack, and drive epoxy homopolymerization[7].

Because 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine contains both a primary and tertiary amine, it acts as a "reactive accelerator"[8]. The tertiary amine accelerates the reaction but is permanently bound into the final cured structure via the primary amine's crosslinking action. This eliminates accelerator leaching and plasticization effects[8]. Furthermore, the cyclobutane ring introduces localized free volume, enhancing the impact toughness of the rigid epoxy matrix.

G A 1-(2-aminoethyl)-N,N-dimethyl cyclobutan-1-amine B Primary Amine: Nucleophilic Attack on Epoxide A->B C Tertiary Amine: Catalytic Polarization of C-O A->C D Highly Crosslinked Epoxy Network B->D C->D

Dual-action curing mechanism utilizing both primary amine crosslinking and tertiary amine catalysis.

Self-Validating Protocol: Epoxy Formulation and Curing

Causality Note: Unlike standard polyamines, the stoichiometry must be calculated strictly based on the primary amine's active hydrogens. The tertiary amine does not consume epoxide equivalents; it only catalyzes the reaction[5].

  • Stoichiometric Calculation : Calculate the Amine Hydrogen Equivalent Weight (AHEW). Since the primary amine has 2 active hydrogens, the AHEW is ~71.1 g/eq. Mix with a standard Bisphenol-A diglycidyl ether (DGEBA, EEW ~190 g/eq) at a 1:1 stoichiometric ratio of active hydrogen to epoxide.

  • Degassing : Mechanically blend the resin and diamine for 3 minutes, then degas under vacuum (0.1 bar) for 10 minutes. Causality Note: Removing entrapped air is critical; microscopic voids act as stress concentrators that compromise the mechanical integrity of the rigid cyclobutane-enhanced network.

  • Step-Cure Profile :

    • Stage 1 (80°C for 2 hours) : Drives the primary amine nucleophilic attack to build the linear polymer backbone.

    • Stage 2 (150°C for 2 hours) : Unlocks the activation energy required for the tertiary amine to catalyze etherification and homopolymerization, maximizing crosslink density.

  • Self-Validation (Thermal & Chemical) :

    • Thermal: Perform Differential Scanning Calorimetry (DSC). A flat thermogram with no residual exothermic peak confirms a 100% degree of cure.

    • Chemical: Perform Soxhlet extraction using boiling THF for 24 hours. A gel fraction exceeding 98% confirms that the primary amine has fully crosslinked the network, while the absence of leachable tertiary amine confirms its covalent integration.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Prevention of Oxidation in 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

Last Updated: April 7, 2026 Introduction This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and preventing the oxidative degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: April 7, 2026

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and preventing the oxidative degradation of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine during storage. The presence of both a primary and a tertiary amine within the molecule makes it susceptible to oxidation, which can compromise sample integrity, impact experimental results, and lead to the formation of undesirable byproducts. This guide offers a structured question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the oxidation of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine?

A1: The susceptibility of this compound to oxidation stems from the lone pair of electrons on the nitrogen atoms of both the primary and tertiary amine groups. These sites are readily attacked by atmospheric oxygen and other oxidizing agents. The primary amine is particularly vulnerable to oxidation.[1] The presence of moisture can also accelerate degradation pathways.[1][2]

Q2: What are the visible signs of oxidation in my sample?

A2: While often subtle, signs of degradation can include a change in color (e.g., yellowing or browning), the formation of precipitates, or a change in the material's consistency. However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as HPLC, GC-MS, or NMR are recommended for definitive purity assessment.

Q3: What are the ideal short-term and long-term storage conditions?

A3: Proper storage is the most critical factor in preventing oxidation. Based on the general principles for handling air-sensitive and amine-containing compounds, the following conditions are recommended:

Storage ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of degradation reactions.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)Excludes atmospheric oxygen, a primary driver of oxidation. Argon is denser and can provide a better protective layer.[3]
Light Amber Glass Vial or Light-Protected ContainerPrevents potential photodegradation.[1]
Moisture Low Humidity/Use of DesiccantsAmines can be hygroscopic, and moisture can facilitate degradation.[1][2]
Container Tightly Sealed, Non-Reactive Material (e.g., Glass, HDPE)Prevents contamination and reaction with container materials.[2] Specialized packaging like Sure/Seal™ bottles are ideal for air-sensitive reagents.[4][5]
Q4: Is it necessary to use an inert atmosphere for short-term storage?

A4: For short-term storage (i.e., a few days to a week), tightly sealing the container after minimizing headspace may be sufficient if the compound is used frequently. However, for any extended period, or for maintaining the highest purity, storage under an inert atmosphere is strongly advised.[3][6]

Troubleshooting Guide

Problem: My sample has changed color after a few weeks of storage.

Possible Cause: This is a strong indicator of oxidation. Exposure to air and/or light is the most likely culprit.

Solutions:

  • Verify Purity: Before further use, analyze a small aliquot of the sample using an appropriate analytical method (e.g., HPLC, LC-MS) to determine the extent of degradation.

  • Repackage Under Inert Gas: If the remaining sample is deemed usable, transfer it to a clean, dry, amber glass vial. Purge the vial with a stream of dry argon or nitrogen before sealing it tightly.

  • Future Prevention: Strictly adhere to the recommended storage conditions outlined in the table above. For repeated access to the compound, consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk sample to the atmosphere.

Problem: I'm observing unexpected byproducts in my reaction.

Possible Cause: If you have ruled out other sources of contamination or side reactions, the starting material, 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine, may have degraded. Oxidation can lead to the formation of N-oxides, aldehydes, or other degradation products that can interfere with your reaction.[7]

Solutions:

  • Confirm Starting Material Purity: Analyze your stored sample of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine to confirm its purity.

  • Purification (if feasible): Depending on the nature of the impurities, purification via column chromatography or distillation may be possible. However, preventing degradation is far more effective than attempting to remove impurities.

  • Procure Fresh Material: If significant degradation has occurred, it is best to obtain a fresh batch of the compound and implement proper storage protocols immediately.

Experimental Protocols

Protocol 1: Inert Atmosphere Storage Technique (Schlenk Line)

This protocol describes the use of a Schlenk line for creating an inert atmosphere in a storage vial.

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Dry argon or nitrogen gas

  • Vacuum pump

  • Storage vial (e.g., amber glass vial with a septum-lined cap)

  • Sample of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

Procedure:

  • Place the sample in the storage vial and securely cap it with a septum-lined cap.

  • Insert a needle connected to the Schlenk line through the septum. Ensure the needle does not touch the sample.

  • Carefully evacuate the air from the vial by switching the Schlenk line to the vacuum setting. Be cautious not to pull a vacuum that is too strong, which could cause the sample to sublime if it is volatile.

  • Switch the Schlenk line to the inert gas setting to backfill the vial with argon or nitrogen.

  • Repeat the evacuate/backfill cycle 3-5 times to ensure a completely inert atmosphere.

  • After the final backfill, remove the needle while maintaining a positive pressure of inert gas.

  • For added security, wrap the cap and septum with Parafilm®.

  • Store the vial at the recommended temperature (2-8°C).

Inert_Atmosphere_Storage cluster_setup Setup cluster_process Process Schlenk_Line Schlenk Line (Vacuum/Inert Gas) Vial Sample Vial (with Septum) Schlenk_Line->Vial Connect via Needle Evacuate 1. Evacuate Air Vial->Evacuate Backfill 2. Backfill with Inert Gas Evacuate->Backfill Cycle Repeat 3. Repeat 3-5x Backfill->Repeat Repeat->Evacuate Store 4. Store at 2-8°C Repeat->Store Final Cycle

Caption: Workflow for inert atmosphere storage using a Schlenk line.

Protocol 2: Use of Antioxidant Additives (For Solution-Based Storage)

While not always necessary for the pure compound, if storing 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine in a solvent for an extended period, the addition of an antioxidant can provide extra protection.

Materials:

  • 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

  • Anhydrous, deoxygenated solvent (e.g., ethanol, isopropanol)

  • Antioxidant (e.g., Butylated Hydroxytoluene (BHT), Vitamin E)

  • Storage vial

Procedure:

  • Prepare a stock solution of the antioxidant in the chosen solvent at a concentration of approximately 0.01-0.1% (w/v).

  • Dissolve the 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine in the antioxidant-containing solvent to your desired concentration.

  • Transfer the solution to a storage vial, minimizing headspace.

  • For optimal protection, purge the vial with an inert gas as described in Protocol 1.

  • Store at 2-8°C, protected from light.

Note: The choice of antioxidant and its concentration should be compatible with your downstream applications. Aromatic amines and hindered phenols are common classes of antioxidants for organic compounds.[8][9][10][11]

Potential Degradation Pathways

Understanding the potential chemical transformations that can occur upon oxidation is crucial for troubleshooting and developing analytical methods.

Degradation_Pathways cluster_oxidation Oxidation Products cluster_ring_opening Potential Ring Opening Parent 1-(2-aminoethyl)-N,N- dimethylcyclobutan-1-amine N_Oxide N-Oxide (Tertiary Amine) Parent->N_Oxide [O] Imine Imine Formation (Primary Amine) Parent->Imine [O] Ring_Opened Ring-Opened Products Parent->Ring_Opened Harsh Oxidative Conditions Hydroxylamine Hydroxylamine Imine->Hydroxylamine Further Oxidation Nitroso Nitroso Compound Hydroxylamine->Nitroso Further Oxidation

Caption: Potential oxidative degradation pathways for the target compound.

The primary amine can be oxidized to form an imine, which can undergo further oxidation or hydrolysis. The tertiary amine can be oxidized to an N-oxide.[7] Under more aggressive oxidative conditions, cleavage of the cyclobutane ring is also a possibility, though less likely under typical storage conditions.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants for Polymers. Retrieved from [Link]

  • Journal of Neural Transmission. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Retrieved from [Link]

  • Scribd. (2001, December 7). Overview of Aliphatic Amines. Retrieved from [Link]

  • MDPI. (2024, March 31). Research Progress of Antioxidant Additives for Lubricating Oils. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of amine-type antioxidants at temperatures above 110 °C. Retrieved from [Link]

  • China Jiangsu International Group. (n.d.). Amine antioxidant. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023, December 5). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Retrieved from [Link]

  • PubMed Central. (2023, December 5). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Chemical Incompatibility and Lab Storage Rules. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • Trustrade. (2024, January 6). Storage conditions for chemicals in the warehouse. Retrieved from [Link]

  • PubMed Central. (n.d.). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. Retrieved from [Link]

  • PubMed. (2023, December 20). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Oxidation of Amines by Flavoproteins. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Synthesis and crystal structure of bis[μ-N,N-bis(2-aminoethyl)ethane-1,2-diamine]bis[N,N-bis(2-aminoethyl)ethane-1,2-diamine]-μ4-oxido-hexa-μ3-oxido-octa-μ2-oxido-. Retrieved from [Link]

  • Chemistry – A European Journal. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • American Journal of Chemistry. (2020, October 15). DABCO Catalyzed One-Pot Synthesis of Ester Derivatives of Tris (2-Aminoethyl)amine. Retrieved from [Link]

  • DORA 4RI. (2024, January 9). The Mn(VII)–H2O2 oxidation process. Retrieved from [Link]

  • HETEROCYCLES. (1979). Vol 1 2 No 1 1.1979. Retrieved from [Link]

Sources

Optimization

optimizing solvent selection for 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine reactions

Technical Support Center: 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine Introduction: The Critical Role of the Solvent Environment 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine is a unique bifunctional molecule, feat...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

Introduction: The Critical Role of the Solvent Environment

1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine is a unique bifunctional molecule, featuring both a primary (R-NH₂) and a tertiary (R₃N) amine. This structure presents both opportunities and challenges in reaction design. The primary amine offers a potent nucleophilic site for SN2 reactions, while the sterically hindered tertiary amine primarily acts as a non-nucleophilic base. The success of a reaction involving this substrate is profoundly dependent on the choice of solvent. The solvent does not merely act as a passive medium but actively influences nucleophilicity, reactant solubility, and the stabilization of transition states, thereby dictating reaction rates and product distribution.[1][2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing solvent selection in reactions utilizing this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for reactions with 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine?

A1: The choice of solvent is paramount due to several interacting factors:

  • Nucleophile Reactivity: The primary amine group is a strong nucleophile. The solvent's ability to solvate this group directly impacts its reactivity. Protic solvents can form hydrogen bonds with the primary amine, creating a "solvent cage" that significantly hinders its ability to attack an electrophile.[4][5] Aprotic solvents, conversely, leave the nucleophile relatively "naked" and more reactive.[6][7]

  • Solubility of Reactants: For a reaction to proceed efficiently, all reactants must be adequately dissolved.[7][8] Since 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine is a polar molecule, it requires a polar solvent for good solubility.[9] The challenge often lies in finding a solvent that can dissolve both the polar amine and potentially less polar electrophiles or substrates.

  • Control of Basicity vs. Nucleophilicity: The molecule contains both a nucleophilic primary amine and a basic tertiary amine. The solvent can modulate the relative expression of these properties. In certain environments, the tertiary amine can act as an internal base, potentially leading to side reactions like elimination (E2) if the substrate is susceptible. Solvent choice can help suppress these unwanted pathways.

  • Transition State Stabilization: The solvent environment affects the energy of the transition state. For bimolecular reactions like SN2, polar aprotic solvents are particularly effective at stabilizing the charge-dispersed transition state without overly stabilizing the nucleophile, leading to a lower activation energy and a faster reaction.[8]

Q2: What is the fundamental difference between polar protic and polar aprotic solvents in the context of this amine's reactivity?

A2: The key difference lies in their ability to act as hydrogen bond donors.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have hydrogen atoms bonded to highly electronegative atoms (like oxygen or nitrogen).[7] They can engage in hydrogen bonding, which strongly solvates the primary amine's lone pair and the N-H protons. This "caging" effect drastically reduces the amine's nucleophilicity, slowing down SN2 reactions.[6][10]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) possess significant dipole moments but lack acidic protons.[2][6] They can effectively solvate the counter-ion of a salt (if applicable) but interact only weakly with the primary amine nucleophile.[4] This leaves the amine's lone pair highly available for reaction, dramatically accelerating SN2 reaction rates.[6][7][11]

Diagram 1: Influence of Solvent Type on Nucleophile Reactivity

cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nuc_P Amine Nucleophile Cage "Solvent Cage" Nuc_P->Cage H-Bonding Result_P Reduced Reactivity (Slow SN2) Cage->Result_P Nuc_A Amine Nucleophile Naked "Naked" Nucleophile Nuc_A->Naked Weak Interaction Result_A Enhanced Reactivity (Fast SN2) Naked->Result_A

Caption: Solvent-nucleophile interactions in protic vs. aprotic media.

Q3: Can the tertiary amine on the cyclobutane ring participate as a nucleophile?

A3: While tertiary amines can be nucleophilic, the N,N-dimethylcyclobutan-1-amine is sterically hindered. The cyclobutyl group and two methyl groups significantly crowd the nitrogen atom, making it a poor nucleophile compared to the exposed primary amine. Its primary role will be as a Brønsted-Lowry base. In most scenarios, reactions with electrophiles will occur selectively at the primary amine.

Troubleshooting Guide

Problem 1: My reaction shows low or no conversion to the desired product.

Possible Cause & Solution Workflow:

This is a common issue that can be systematically addressed. Before focusing on the solvent, first ensure the quality and purity of your starting materials.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Start Start: Low Conversion Solvent_Check Is the solvent polar aprotic (e.g., Acetonitrile, DMF, DMSO)? Start->Solvent_Check Solubility_Check Are all reactants fully dissolved? Solvent_Check->Solubility_Check Yes Change_Solvent Action: Switch to a polar aprotic solvent. Solvent_Check->Change_Solvent No Temp_Check Is the reaction temperature appropriate? Solubility_Check->Temp_Check Yes Change_Solvent_Mix Action: Try a solvent mixture (e.g., THF/DMF) or a solvent with higher solubilizing power (e.g., DMSO). Solubility_Check->Change_Solvent_Mix No Success Reaction Optimized Temp_Check->Success Yes Increase_Temp Action: Incrementally increase temperature (e.g., in 15-20 °C steps). Temp_Check->Increase_Temp No Change_Solvent->Solvent_Check Change_Solvent_Mix->Solubility_Check Increase_Temp->Temp_Check

Caption: A step-by-step guide to troubleshooting low reaction yield.

Problem 2: I am observing significant side-product formation, particularly elimination products.

Possible Cause & Solution:

  • Cause: Your substrate may be prone to E2 elimination (e.g., a secondary or tertiary alkyl halide). The tertiary amine on your diamine can act as a base, promoting this pathway. While hindered, its basicity can be significant, especially at elevated temperatures.

  • Solution 1 (Solvent Choice): Less polar solvents can sometimes disfavor elimination, but this may also slow your desired SN2 reaction. A more robust solution is to control the base.

  • Solution 2 (External Base): Add a non-nucleophilic, hindered external base (e.g., 2,6-lutidine or diisopropylethylamine - DIPEA) to act as an acid scavenger for any H-X generated. This can be more effective than relying on the tertiary amine of the substrate.

  • Solution 3 (Temperature Control): Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable substitution rate can significantly improve the Sₙ2/E2 ratio.

Problem 3: My amine starting material and electrophile are not mutually soluble in my chosen solvent.

Possible Cause & Solution:

  • Cause: This often occurs when reacting the polar diamine with a large, nonpolar substrate. A single solvent may not be sufficient to dissolve both effectively.

  • Solution 1 (Solvent Mixtures): Employ a mixture of solvents. For example, a base solvent like Tetrahydrofuran (THF), which is good for dissolving many organic compounds, can be mixed with a more polar aprotic solvent like Dimethylformamide (DMF) to ensure the amine salt also stays in solution.

  • Solution 2 (Phase-Transfer Catalysis): If you are using an ionic nucleophile with an organic-soluble substrate, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be used. The PTC transports the nucleophile into the organic phase, allowing the reaction to proceed in a biphasic system or in a solvent where the salt has poor solubility.[11]

Data & Protocols

Table 1: Properties of Common Solvents for Amine Reactions
SolventFormulaTypeDielectric Constant (ε)Boiling Point (°C)Suitability for SN2 with Amines
AcetonitrileCH₃CNPolar Aprotic37.582Excellent: Promotes high nucleophilicity.[6]
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar Aprotic36.7153Excellent: High boiling point allows for a wide temperature range.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic46.7189Excellent: Superior solvating power for many salts.[7]
Acetone(CH₃)₂COPolar Aprotic20.756Good: Lower boiling point limits temperature range.
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic7.666Moderate: Less polar, but a good co-solvent.
Dichloromethane (DCM)CH₂Cl₂Aprotic9.140Poor: Generally not polar enough to dissolve the amine effectively.
MethanolCH₃OHPolar Protic32.765Very Poor: Suppresses nucleophilicity via H-bonding.[4][6]
WaterH₂OPolar Protic80.1100Very Poor: Drastically reduces SN2 reaction rates.[5][12]

Data compiled from established chemical principles and literature sources.

Experimental Protocol: General Procedure for Solvent Screening in a Nucleophilic Substitution Reaction

This protocol outlines a method for systematically identifying the optimal solvent for the reaction between 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine and an electrophile (e.g., an alkyl halide).

1. Reagent Preparation:

  • Ensure the amine is pure and the electrophile is free from acidic impurities.

  • Use anhydrous solvents, especially for polar aprotic solvents like DMF and acetonitrile, which are hygroscopic. Dry them over appropriate drying agents (e.g., molecular sieves) if necessary.

2. Reaction Setup (Small-Scale Parallel Screening):

  • In separate, inert-atmosphere vials (e.g., 4 mL vials with septa), add the electrophile (e.g., 0.1 mmol, 1.0 eq).

  • To each vial, add a different anhydrous solvent to be tested (e.g., 1 mL each of Acetonitrile, DMF, DMSO, and THF).

  • Add 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine (0.11 mmol, 1.1 eq) to each vial.

  • If the reaction generates acid (e.g., HBr), include a non-nucleophilic base (e.g., DIPEA, 0.15 mmol, 1.5 eq) in each vial.

  • Seal the vials and place them in a temperature-controlled heating block set to a moderate initial temperature (e.g., 50 °C).

3. Reaction Monitoring:

  • After a set time (e.g., 2, 6, and 24 hours), take a small aliquot from each reaction mixture.

  • Analyze the aliquots by a suitable method (e.g., Thin-Layer Chromatography (TLC), LC-MS, or GC-MS) to assess the consumption of starting material and the formation of the desired product.

  • Compare the relative conversion rates across the different solvents to identify the most effective one.

4. Optimization:

  • Once the best solvent is identified, further optimization of temperature and concentration can be performed on a larger scale to maximize yield and minimize reaction time.

References

  • SN2 Effect of Solvent | OpenOChem Learn. [Link]

  • What effect does the polarity of a solvent have on an Sn2 Reaction? : r/chemhelp - Reddit. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. [Link]

  • Why do Sn2 reactions need polar solvents? : r/OrganicChemistry - Reddit. [Link]

  • Hydrogen bonding solvent effect on the basicity of primary amines CH3NH2, C2H5NH2, and CF3CH2NH2. [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Link]

  • Role of hydrogen bond capacity of solvents in reactions of amines with CO2: A computational study - PubMed. [Link]

  • NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]

  • 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. [Link]

  • Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development - ACS Publications. [Link]

  • What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. [Link]

  • Amine Reactivity - MSU chemistry. [Link]

  • Solvent Effects on Electronic Coupling between Dialkylamino Groups in Aromatic Diamine Radical Cations | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Carbon Dioxide Chemical Absorption Using Diamines with Different Types of Active Centers. [Link]

  • Diamines as switchable-hydrophilicity solvents with improved phase behaviour. [Link]

  • Dissecting Solvent Effects on Hydrogen Bonding - PMC - NIH. [Link]

  • 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences - RMIT Open Press. [Link]

  • Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution - Chemistry Net. [Link]

  • Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC. [Link]

Sources

Troubleshooting

purification techniques for 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine crude mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 1-(2-aminoethyl)-N,N-dimethylcyclob...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine .

As an aliphatic diamine containing both a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂), this molecule presents significant chromatographic challenges. Its high polarity and basicity (estimated pKa > 9.5) make it prone to severe tailing on standard normal-phase media and poor retention on standard reversed-phase media. The following troubleshooting guides, empirical data, and validated protocols are engineered to resolve these bottlenecks.

Troubleshooting Guide & FAQs

Q1: Why does 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine streak severely on standard silica gel, and how can I prevent it? Mechanistic Cause: Standard silica gel possesses weakly acidic silanol groups (Si-OH) on its surface. When a highly basic diamine passes through the column, it becomes protonated by these silanols, leading to strong, non-linear ionic interactions. This manifests as severe peak tailing, streaking, or irreversible adsorption 1[1]. Solution: You must suppress silanol ionization or shield the stationary phase:

  • Mobile Phase Additives: Incorporate 1–5% of a volatile basic modifier, such as Triethylamine (TEA) or concentrated Ammonium Hydroxide (NH₄OH), into your eluent (e.g., DCM/MeOH/NH₄OH 90:9:1). The modifier outcompetes the diamine for acidic silanol sites.

  • Stationary Phase Substitution: Switch to amine-functionalized silica (NH₂-silica). The surface silanols are covalently modified with aminopropyl groups, inherently neutralizing the stationary phase and eliminating the need for basic mobile phase additives 2[2].

Q2: My crude mixture contains unreacted neutral starting materials and acidic byproducts. What is the most efficient way to isolate the diamine without tedious chromatography? Mechanistic Cause: The stark difference in pKa between your basic diamine and the neutral/acidic impurities provides an ideal vector for orthogonal, non-chromatographic purification. Solution: Implement a Strong Cation Exchange (SCX) "Catch-and-Release" protocol. SCX media consists of silica bound to propylsulfonic acid groups. When you load your crude mixture onto an SCX cartridge, the basic primary and tertiary amines of the target molecule are protonated and ionically bind to the sulfonic acid sites 3[3]. Neutral and acidic impurities lack the positive charge to bind and are washed away in organic solvent. The pure diamine is then released by flushing the column with a high-pH methanolic ammonia solution 4[4].

Q3: I need to separate the target diamine from a secondary amine byproduct (e.g., an under-methylated intermediate). SCX doesn't differentiate them. What should I do? Mechanistic Cause: SCX relies purely on basicity. Since primary, secondary, and tertiary amines all protonate under loading conditions, they will co-elute during the ammonia release phase. Solution: Utilize a Derivatization Purification Technique (DPT) 5[5]. Treat your crude mixture with di-tert-butyl dicarbonate (Boc₂O). Boc₂O selectively reacts with primary and secondary amines to form carbamates, rendering them non-basic. The tertiary amine functionality (-N(CH₃)₂) on your target molecule cannot react and remains basic. Pass the derivatized mixture through an SCX column; the fully Boc-protected impurities will wash through, while your target molecule (now a mono-Boc protected tertiary amine) will be retained. Note: A subsequent TFA deprotection step is required to yield the final free diamine.

Q4: What are the optimal conditions for Reversed-Phase HPLC (RP-HPLC) purification of this compound? Mechanistic Cause: In standard RP-HPLC (e.g., 0.1% Formic Acid), highly polar aliphatic amines are fully protonated. This makes them extremely hydrophilic, leading to poor retention on C18 columns and severe tailing due to interactions with residual silanols on the silica core 6[6]. Solution: Employ High-pH RP-HPLC. Use a mobile phase buffered to pH 10.5 (e.g., 10 mM Ammonium Bicarbonate adjusted with NH₄OH). At this pH, the molecule remains largely un-ionized. This significantly increases its lipophilicity, promoting proper retention on the C18 stationary phase and yielding sharp, symmetrical peaks. Ensure you use a hybrid-silica or polymer-based column designed to withstand high pH (e.g., Waters XBridge).

Purification Strategy Comparison

TechniqueStationary PhaseMobile Phase / EluentProsCons
SCX Catch & Release Propylsulfonic Acid (SCX-2)Load: MeOHWash: DCM/MeOHElute: 2M NH₃ in MeOHHighly efficient for removing neutral/acidic impurities; fast workflow.Cannot separate the target diamine from other basic amine impurities.
High-pH RP-HPLC Hybrid C18 (High pH stable)A: 10mM NH₄HCO₃ (pH 10.5)B: AcetonitrileExcellent resolution; sharp peaks; separates closely related analogs.Requires specialized high-pH stable columns; lower loading capacity.
Normal Phase Flash NH₂-modified SilicaHexane / Ethyl Acetate or DCM / MeOHNo basic additives required; good for scale-up.NH₂-silica is more expensive than standard silica gel.
DPT (Boc + SCX) SCX-2Same as SCX protocolPerfectly isolates tertiary amines from 1°/2° amine impurities.Requires two extra synthetic steps (protection and deprotection).

Experimental Protocols

Protocol A: SCX Catch-and-Release Workflow

Self-Validating Metric: The theoretical capacity of standard SCX-2 resin is ~0.6 meq/g. Because 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine (MW ≈ 142.2 g/mol ) is a diamine, it consumes 2 equivalents per molecule. Therefore, the absolute maximum loading capacity is 0.3 mmol (42.6 mg) of diamine per gram of resin. Do not exceed 30 mg/g to prevent breakthrough.

  • Conditioning: Solvate a 10 g SCX-2 cartridge by passing 50 mL of Methanol (MeOH) through the bed under gravity or light vacuum.

  • Loading: Dissolve the crude mixture (up to 300 mg of total amines) in 10 mL of MeOH. Load the solution onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing (Catch): Wash the cartridge with 50 mL of MeOH, followed by 50 mL of Dichloromethane (DCM). Causality: This step elutes all neutral and acidic impurities. Check the wash fractions via TLC; your target diamine should not be present.

  • Elution (Release): Elute the target diamine by passing 50 mL of 2M Ammonia in Methanol through the cartridge.

  • Recovery: Concentrate the ammoniacal elution fractions in vacuo to yield the purified free-base diamine.

Protocol B: High-pH RP-HPLC Purification

Self-Validating Metric: Verify the pH of Mobile Phase A prior to adding organic modifiers. If the pH drops below 10.0, the primary amine will begin to protonate, leading to split peaks or tailing.

  • Column Selection: Waters XBridge Prep C18 (5 µm, 19 x 150 mm) or equivalent hybrid-silica column.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in Milli-Q water. Adjust to exactly pH 10.5 using concentrated aqueous Ammonium Hydroxide.

    • Buffer B: HPLC-grade Acetonitrile.

  • Gradient Method:

    • 0-2 min: 2% B (Isocratic hold to focus the polar diamine)

    • 2-12 min: 2% to 40% B (Linear gradient)

    • 12-14 min: 100% B (Column wash)

  • Detection: Set UV detection to 210 nm and 254 nm. (Note: Aliphatic amines lack strong chromophores; ELSD or MS-triggered fraction collection is highly recommended).

Decision Matrix: Purification Workflow

PurificationWorkflow Start Crude Mixture: 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine Q_Impurities Identify Primary Impurities Start->Q_Impurities NeutralAcidic Neutral / Acidic Byproducts Q_Impurities->NeutralAcidic AmineImp Other Amines (1° or 2°) Q_Impurities->AmineImp PolarComplex Complex Polar Mixture Q_Impurities->PolarComplex SCX SCX Catch & Release (Propylsulfonic Acid) NeutralAcidic->SCX Boc Boc Derivatization (Protect 1°/2° Amines) AmineImp->Boc RPHPLC High-pH RP-HPLC or NH2-Silica Flash PolarComplex->RPHPLC Wash Wash: MeOH/DCM (Elutes Impurities) SCX->Wash Boc->SCX Isolate 3° amine Elute Elute: 2M NH3 in MeOH (Recovers Pure Diamine) Wash->Elute

Caption: Workflow for purifying 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine based on impurity profiles.

References

  • Fujifilm Wako. Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC). Available at:[Link]

  • Biotage. ISOLUTE SCX-2 | Solid-phase extraction cartridges and plates. Available at:[Link]

  • Teledyne ISCO. RediSep SCX column - purification tactic. Available at:[Link]

  • Biotage. Chemistry Data Sheet: Derivatization Purification Techniques. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine Coupling Reactions

Welcome to the technical support resource for navigating the synthetic challenges associated with 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine. This guide is designed for researchers, medicinal chemists, and process d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for navigating the synthetic challenges associated with 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties in forming amide bonds with this sterically demanding diamine. Here, we will dissect the underlying causes of poor reactivity and provide a series of field-proven troubleshooting strategies and detailed protocols to enhance your coupling success.

Understanding the Challenge: The "Why" Behind the Problem

The primary obstacle in coupling reactions involving 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine lies in the significant steric congestion around the primary amine. The cyclobutyl ring, substituted with a gem-dimethyl group and a tertiary amine, creates a bulky environment that hinders the approach of an activated carboxylic acid. This steric shield dramatically increases the activation energy required for the nucleophilic attack by the primary amine, often leading to low or no product yield with standard coupling protocols.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My standard HATU-based coupling protocol is failing to give any significant yield. What's the underlying issue?

Answer: While HATU is a potent coupling reagent, its effectiveness can be diminished when dealing with exceptionally hindered amines. The OAt-active ester formed by HATU, although highly reactive, may still not be sufficient to overcome the high energy barrier imposed by the steric bulk of the cyclobutane moiety.[1][3] Furthermore, the activated intermediate has a finite lifetime and can decompose or engage in side reactions if the desired coupling is too slow.[1]

Q2: I'm observing a significant amount of unreacted starting material. How can I drive the reaction to completion?

Answer: This is a classic symptom of a high activation energy barrier. To overcome this, consider the following strategies:

  • Elevate the Reaction Temperature: Increasing the temperature provides the necessary energy to overcome the steric hindrance.[1] Microwave heating can be particularly effective in accelerating these sluggish reactions, though careful optimization is needed to prevent degradation.[1]

  • Increase Reagent Concentration: Running the reaction at a higher concentration can favor the desired bimolecular coupling over unimolecular decomposition pathways.[1] A starting point of 0.2-0.5 M is often recommended.

  • Extended Reaction Times: Monitor the reaction progress by a suitable technique like LC-MS or TLC.[1] Sterically hindered couplings often require significantly longer reaction times, sometimes up to 24-48 hours.

Q3: Are there more powerful coupling reagents I should consider for this substrate?

Answer: Yes, for extremely challenging couplings, moving to a more potent class of reagents is a logical step.

  • Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known to be highly effective for difficult couplings and can suppress racemization.

  • Acyl Fluoride Precursors: Generating a highly reactive acyl fluoride in situ can be a powerful strategy.[1][4] Reagents such as TCFH (tetramethylchloroformamidinium hexafluorophosphate) in the presence of a catalytic amount of an additive like OxymaPure can be very effective.[5] Acyl fluorides are less sterically demanding than many other activated species, which can facilitate the reaction with the hindered amine.[1][4]

Q4: What role does the base play, and can I optimize it?

Answer: The choice of base is critical. A non-nucleophilic, sterically hindered base is essential to prevent it from competing with your amine as a nucleophile.

  • Recommended Bases: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred choices.[1] They are effective at scavenging the acid byproduct without interfering in the coupling reaction.

  • Avoid Less Hindered Bases: Bases like triethylamine (TEA) can sometimes lead to side reactions due to their higher nucleophilicity.[6]

Q5: Could the choice of solvent be impacting my reaction?

Answer: Absolutely. The solvent can influence the stability of intermediates and the overall reaction rate.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common choices for amide couplings and generally perform well.[1]

  • Less Polar Alternatives: In some cases, particularly when using acyl chlorides, less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can be effective.[1]

  • Anhydrous Conditions: It is crucial to use anhydrous solvents, as water can hydrolyze the activated intermediate and reduce your yield.[7]

Comparative Analysis of Coupling Reagents for Hindered Amines

The following table provides a comparative overview of commonly used coupling reagents, highlighting their suitability for sterically demanding substrates.

Coupling Reagent ClassExamplesAdvantages for Hindered CouplingsPotential Drawbacks
Uronium/Aminium Salts HATU, HBTU, HCTUHigh reactivity, well-established protocols. HATU is generally superior to HBTU due to the "7-aza effect".[3]May be insufficient for extremely hindered systems. Can cause guanidinylation of the amine.[8]
Phosphonium Salts PyBOP, PyAOPVery effective for difficult couplings, low racemization. Does not react with the free amine, allowing for equimolar stoichiometry.[9]Byproducts can sometimes be difficult to remove.
Carbodiimides DCC, DIC, EDCReadily available and inexpensive.[2][10]Often require additives like HOBt or OxymaPure to suppress side reactions and racemization.[10][11] May not be potent enough for severe steric hindrance.[12]
Acyl Halide Precursors TCFH, BTFFHGenerate highly reactive acyl fluorides in situ, which are less sterically demanding.[1][4] Excellent for cases where other methods fail.[4]Reagents can be moisture-sensitive.
Acid Chlorides Thionyl chloride, Oxalyl chlorideCreates a highly reactive electrophile.[1][]Harsh reaction conditions may not be suitable for sensitive substrates.[1] Requires a separate activation step.

Experimental Protocols

Protocol 1: High-Temperature Coupling Using HATU

This protocol is a starting point for optimizing the coupling of a carboxylic acid with 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine using a standard but robust uronium salt reagent.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (to achieve a concentration of 0.2-0.5 M)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.

  • Add the 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Coupling via In Situ Acyl Fluoride Formation with TCFH/OxymaPure

This advanced protocol is designed for cases where standard methods have proven ineffective.

Materials:

  • Carboxylic acid (1.2 equiv)

  • 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine (1.0 equiv)

  • TCFH (1.3 equiv)

  • OxymaPure (0.2 equiv)

  • DIPEA (4.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid in anhydrous DCM.

  • Add TCFH, OxymaPure, and DIPEA to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to generate the acyl fluoride.

  • Add a solution of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine in anhydrous DCM to the reaction mixture.

  • Seal the reaction vessel and heat to an appropriate temperature (start with refluxing DCM, may require higher temperatures in a sealed vial).

  • Monitor the reaction by LC-MS until the starting amine is consumed.

  • Cool the reaction, quench with water, and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by silica gel chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical progression for troubleshooting difficult amide coupling reactions with sterically hindered amines.

Troubleshooting_Workflow cluster_conditions Condition Optimization cluster_reagents Advanced Reagents Start Start: Low Yield with Standard Coupling (e.g., HATU, RT) Assess Assess Steric Hindrance and Nucleophilicity Start->Assess Optimize_Conditions Optimize Reaction Conditions Assess->Optimize_Conditions Moderate Hindrance Change_Reagent Change Coupling Reagent Assess->Change_Reagent Severe Hindrance Temp Temperature Optimize_Conditions->Temp Increase Temperature (40-80 °C, Microwave) Conc Concentration Optimize_Conditions->Conc Increase Concentration (>0.2 M) Base Base Selection Optimize_Conditions->Base Optimize Base (DIPEA, Collidine) Phosphonium Phosphonium Salts Change_Reagent->Phosphonium Use Phosphonium Salts (PyBOP, PyAOP) Acyl_Fluoride Acyl Fluorides Change_Reagent->Acyl_Fluoride Use Acyl Fluoride Precursors (TCFH, BTFFH) Alternative_Strategy Alternative Synthetic Strategy Acid_Chloride Acid_Chloride Alternative_Strategy->Acid_Chloride Convert to Acid Chloride Success Successful Coupling Reassess Reassess & Consult Literature Temp->Change_Reagent No Improvement Temp->Success Improved Yield Conc->Change_Reagent No Improvement Conc->Success Improved Yield Base->Change_Reagent No Improvement Base->Success Improved Yield Phosphonium->Alternative_Strategy No Improvement Phosphonium->Success Improved Yield Acyl_Fluoride->Alternative_Strategy No Improvement Acyl_Fluoride->Success Improved Yield Acid_Chloride->Success Improved Yield Acid_Chloride->Reassess Failure

Caption: A workflow for troubleshooting amide coupling reactions.

References

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

Introduction Welcome to the technical support guide for the chromatographic analysis of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine. This molecule, possessing both a primary and a tertiary amine, presents a common bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the chromatographic analysis of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine. This molecule, possessing both a primary and a tertiary amine, presents a common but significant challenge in reversed-phase HPLC: peak tailing. This guide is structured as a series of frequently asked questions (FAQs) to provide researchers, scientists, and drug development professionals with a clear, logical framework for troubleshooting and resolving this issue. Our approach emphasizes understanding the underlying chemical principles to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is peak tailing, and why is 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine particularly susceptible to it?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum back towards the baseline.[1] In an ideal separation, peaks have a symmetrical, Gaussian shape. Tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 is generally considered tailed.[1]

Scientific Rationale: The compound 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine is a basic compound with two amine functional groups. In typical reversed-phase mobile phases (pH > 2.5), these amine groups become protonated (positively charged). The primary cause of peak tailing for such compounds is a strong, secondary ionic interaction between the positively charged analyte and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[2][3] This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing some analyte molecules to be retained longer, which results in a tailed peak.[1]

cluster_Analyte 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine (Protonated) cluster_StationaryPhase Silica Stationary Phase (C18) Analyte R-NH3+ R-N+H(CH3)2 C18 Hydrophobic C18 Chains Analyte:f0->C18  Primary (Desired)  Hydrophobic Interaction Silanol Residual Silanol Group (Si-O⁻) Analyte:f1->Silanol Secondary (Undesired) Ionic Interaction

Caption: Interaction of the basic analyte with a C18 stationary phase.

Q2: My peak is tailing. What is the first and most effective parameter I should adjust?

A2: The most impactful initial step is to adjust the mobile phase pH . For a basic compound like this, lowering the pH is a highly effective strategy to dramatically improve peak shape.

Scientific Rationale: Residual silanol groups on silica have a pKa in the range of 3.5-4.5. By lowering the mobile phase pH to a value of ≤ 3.0, the vast majority of these silanol groups become protonated (Si-OH).[2][4] This neutralizes their negative charge, thereby eliminating the strong ionic interaction that causes peak tailing.[1][5] While your basic analyte will be fully protonated and positively charged at this pH, the absence of a negatively charged interaction site on the stationary phase allows for a separation dominated by the intended hydrophobic mechanism.

Experimental Protocol: pH Optimization

  • Preparation: Prepare identical mobile phases buffered at different pH values. A good starting range is pH 2.5, 3.0, and 4.0. Use a volatile, MS-compatible acid like formic acid or a non-volatile buffer like phosphate for UV-only detection.[6][7]

  • Equilibration: Start with the lowest pH mobile phase (e.g., pH 2.5). Flush the column with at least 10-15 column volumes to ensure it is fully equilibrated.

  • Analysis: Inject your standard and observe the peak shape. Record the tailing factor.

  • Iteration: Increase to the next pH level (e.g., pH 3.0). Repeat the equilibration and analysis steps.

  • Comparison: Compare the chromatograms. You should observe a significant improvement in peak symmetry at the lower pH values.

Parameter ChangeExpected Outcome on Peak TailingPotential Side Effects
Lower Mobile Phase pH to 2.5-3.0 Significant Decrease May decrease retention time. Ensure column is stable at low pH.[4]
Increase Mobile Phase pH to > 7.0Significant Increase (Generally)At very high pH (>8), the analyte may become neutral, improving shape but requiring a high-pH stable column.[8]
Add Competing Base (e.g., 5-10 mM TEA)DecreaseCan shorten column life and suppress MS signal. Less needed with modern columns.[6]
Q3: I've lowered the pH, but still see some tailing. What role does my HPLC column play?

A3: Your HPLC column is the next critical factor. Not all C18 columns are created equal. Using a modern, high-purity, end-capped column is essential for analyzing basic compounds.

Scientific Rationale: Peak tailing is often caused by active sites on the silica surface. There are two main culprits:

  • Residual Silanols: Older "Type A" silica columns have a higher concentration of acidic, accessible silanol groups. Modern "Type B" silica is much higher in purity, with fewer metal contaminants, resulting in less acidic and less active silanols.[2][6][9]

  • End-Capping: After the C18 chains are bonded to the silica, a significant number of silanol groups remain. End-capping is a process that uses a small silylating agent (like trimethylchlorosilane) to "cap" many of these remaining silanols, effectively shielding them from interaction with the analyte.[9][10]

Choosing a column specifically designed for basic compounds, often labeled as "base-deactivated" or made with high-purity, fully end-capped silica, will provide a much more inert surface and drastically reduce tailing.[3][4]

Recommended Action:

  • Verify Column Type: Check the specifications for your current column. If it is an older "Type A" silica or not end-capped, it is likely the source of the persistent tailing.

  • Select a Modern Column: Switch to a high-purity, end-capped C18 or a C18 with polar-embedded groups. These columns are designed to shield residual silanols and provide excellent peak shape for basic analytes.[10]

  • Consider Hybrid Particles: Columns based on hybrid silica-organic particles often exhibit improved pH stability and reduced silanol activity, making them an excellent choice.[11]

Q4: My compound is very polar and has poor retention even with a good column. What are my options?

A4: If your compound has insufficient retention in reversed-phase mode (i.e., elutes at or near the void volume), even with highly aqueous mobile phases, you should consider an alternative chromatographic mode like Hydrophilic Interaction Chromatography (HILIC) .

Scientific Rationale: Reversed-phase chromatography retains analytes based on hydrophobicity. Very polar compounds, like many amines, have little affinity for the non-polar stationary phase and are poorly retained.[12] HILIC is an excellent alternative for retaining and separating such molecules.[13][14] It utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile).[15] In HILIC, a water-rich layer is adsorbed onto the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[16]

When to Switch to HILIC:

  • Your analyte elutes with a retention factor (k') less than 2 in reversed-phase, even with a low percentage of organic modifier.

  • You need to separate your target amine from other highly polar compounds or impurities.

  • You are using mass spectrometry (MS) detection, as the high organic content of HILIC mobile phases can enhance ESI-MS sensitivity.

Recommended HILIC Starting Conditions:

  • Column: Atlantis HILIC Silica, InertSustain Amide, YMC-Triart Diol-HILIC

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 95% B, gradient to 70-80% B.

  • Key Consideration: HILIC requires longer equilibration times than reversed-phase. Ensure the column is fully equilibrated between injections to get reproducible retention times.[15]

Q5: Could my HPLC system be contributing to the peak tailing?

A5: Yes, issues outside of the column, collectively known as extra-column effects or dead volume , can contribute to band broadening and peak asymmetry.[10][11]

Scientific Rationale: The volume of the HPLC system from the injector to the detector, excluding the column, is the extra-column volume. Excessive volume in tubing, fittings, or the detector flow cell can cause the compact band of analyte eluting from the column to spread out before it is detected, leading to broader and potentially tailed peaks. This is especially problematic in UHPLC systems where peak volumes are very small.[4][11]

Sources

Optimization

Technical Support Center: Aqueous Solubility Optimization for 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing aqueous solubility challenges with 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing aqueous solubility challenges with 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine .

This molecule is a synthetic diamine characterized by a lipophilic cyclobutane core, a highly accessible primary amine (on the ethyl chain), and a sterically hindered tertiary amine (N,N-dimethyl group). While the dual amine functionality provides excellent handles for solubility enhancement, the hydrophobic core often drives precipitation in neutral aqueous media. This guide synthesizes field-proven troubleshooting protocols and self-validating workflows to overcome these challenges.

Section 1: Frequently Asked Questions (FAQs)

Q: Why does the free base precipitate when diluted in standard physiological buffers (pH 7.4)? A: Causality: The precipitation is driven by a shift in the ionization equilibrium. While the compound is fully protonated and soluble in highly acidic environments, local buffering capacity at pH 7.4 can neutralize a fraction of the basic centers. If the pH is not strictly maintained below the pKa of the amines, the unprotonated lipophilic cyclobutane rings rapidly aggregate via hydrophobic interactions, causing nucleation and precipitation out of the aqueous phase[1].

Q: Should I target a mono-salt or a di-salt for this specific diamine? A: Causality: You should initially target a mono-salt . 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine possesses two basic centers with vastly different steric environments. The primary amine is highly accessible and will protonate first. The tertiary amine is sterically hindered by the cyclobutane ring and the methyl groups. Attempting to force a di-salt (using 2 molar equivalents of acid) often disrupts the crystal lattice packing due to steric clashing and charge repulsion, frequently resulting in a hygroscopic oil or an amorphous solid rather than a stable crystal[2].

Q: What is the "Rule of 2" (or "Rule of 3") in counterion selection? A: Causality: To ensure the formation of a stable salt that will not spontaneously disproportionate back into the free base in water, the pKa of the chosen conjugate acid must be at least 2 to 3 units lower than the pKa of the basic center of the drug[1][3]. For this diamine (estimated primary amine pKa ~9.5), you must select counterions with a pKa of 6.5 or lower[4].

Section 2: Troubleshooting Guide – Salt Screening & Formation

When the free base exhibits poor solubility, generating a crystalline salt is the definitive first-line strategy. An estimated 50% of all drug molecules are administered as salts to manipulate pharmacokinetics and stability[1].

Self-Validating Protocol: Mono-Salt Generation

This protocol is designed to isolate a highly soluble, crystalline mono-salt.

Step 1: pKa Determination & Counterion Selection

  • Action: Perform potentiometric titration on the free base to determine the exact pKa values of the primary and tertiary amines.

  • Causality: You cannot rationally select an acid without knowing the base's pKa. Calculating the exact log(Ks​) values ensures the neutralization reaction will proceed to >99% completion[4].

  • Validation Checkpoint: The titration curve must show two distinct inflection points. Select an acid (e.g., Methanesulfonic acid) whose pKa is at least 3 units lower than the highest pKa value[3].

Step 2: Equimolar Solvation

  • Action: Dissolve 100 mg of the free base in a volatile, water-miscible organic solvent (e.g., ethanol or acetone). Slowly add exactly 1.05 molar equivalents of the selected acid under continuous stirring at 25°C.

  • Causality: Using a slight excess of 1.05 equivalents ensures complete protonation of the primary amine while avoiding the forced protonation of the sterically hindered tertiary amine, preserving lattice symmetry.

Step 3: Controlled Crystallization

  • Action: Induce crystallization via slow solvent evaporation or the dropwise addition of an anti-solvent (e.g., heptane).

  • Causality: Rapid precipitation yields amorphous solids with unpredictable solubility. Slow crystallization allows the planar symmetry of the conjugate acid to align with the protonated amine, maintaining high crystal lattice forces[2].

Step 4: Physicochemical Validation

  • Action: Analyze the isolated solid using Differential Scanning Calorimetry (DSC).

  • Validation Checkpoint: The protocol is successful only if the DSC thermogram reveals a single, sharp endothermic melting peak that is distinct from the melting point of the free base or the pure acid. A broad peak indicates an unstable polymorph or a physical mixture.

SaltSelection A 1-(2-aminoethyl)-N,N-dimethyl cyclobutan-1-amine B Determine pKa1 & pKa2 via Potentiometric Titration A->B C Apply Rule of 3: pKa(acid) < pKa(base) - 3 B->C D Inorganic Acids (e.g., HCl, Sulfate) C->D E Organic Acids (e.g., Mesylate, Citrate) C->E F Crystallization & Isolation (Targeting Mono-salt) D->F E->F G Validation: DSC & XRPD Confirm Single Melting Point F->G

Workflow for selecting and validating optimal salt forms for basic amines.

Section 3: Troubleshooting Guide – Advanced Formulation Strategies

If salt formation yields a product that suffers from the common-ion effect in gastric fluids (common with HCl salts)[3], or if the required solubility (>10 mg/mL for parenteral use) is still not met, secondary formulation via complexation is required[5].

Self-Validating Protocol: HP-β-CD Complexation

This protocol utilizes Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to mask the lipophilic cyclobutane core.

Step 1: Preparation of the Host Solution

  • Action: Prepare a 20% (w/v) solution of HP-β-CD in a 50 mM sodium acetate buffer (pH 5.5).

  • Causality: A mildly acidic buffer ensures the primary amine remains protonated for baseline solubility, while the HP-β-CD provides a hydrophobic cavity. The cyclobutane ring of the API will partition into this cavity, shielding it from the aqueous environment and drastically increasing bulk solubility[5].

Step 2: API Integration and Equilibration

  • Action: Add an excess amount of the API free base to the cyclodextrin solution. Agitate at 37°C for 48 hours.

  • Causality: 48 hours of continuous agitation is required to reach thermodynamic equilibrium between the free API, the empty cyclodextrin cavities, and the inclusion complexes.

Step 3: Phase-Solubility Validation

  • Action: Filter the suspension (0.22 µm) and quantify the dissolved API via HPLC. Repeat this across a gradient of HP-β-CD concentrations (5%, 10%, 15%, 20%).

  • Validation Checkpoint: Plot API solubility vs. HP-β-CD concentration. The protocol is verified if the plot yields an AL​ -type linear curve. This strictly confirms a 1:1 stoichiometric inclusion complex has been successfully formed.

FormulationStrategy A Target Aqueous Solubility Not Achieved via Salts B Assess Downstream Assay Constraints A->B C In Vitro Assays: Add 5% DMSO / 10% PEG400 B->C D In Vivo / Clinical: Initiate HP-β-CD Complexation B->D E Phase-Solubility Profiling (HPLC Quantification) D->E F Validation: Confirm AL-type Linear Solubility Curve E->F

Decision matrix for secondary formulation strategies when salt forms are insufficient.

Data Presentation: Counterion Selection Matrix

Use the following empirical data to guide your counterion selection during Step 1 of the Salt Screening Protocol.

CounterionAcid pKaExpected Salt StoichiometryAqueous Solubility ImpactMechanistic Notes
Hydrochloric Acid (HCl) -6.1Mono-chlorideHigh (>10 mg/mL)Traditional first-line choice; however, high risk of common-ion effect precipitation in saline or gastric fluids[3].
Methanesulfonic Acid -1.9Mono-mesylateVery High (>20 mg/mL)Highly recommended. Disrupts lipophilic stacking of the cyclobutane ring; yields highly crystalline, stable solids[3].
Citric Acid 3.1, 4.7, 6.4Mono-citrateModerate to HighForms strong intermolecular hydrogen bond networks; excellent for improving stability in solid oral dosage forms[2].
Sulfuric Acid -3.0, 1.9SulfateModerateDivalent nature can bridge two API molecules, which may inadvertently lower the dissolution rate compared to monovalent salts[5].

References

  • Gould, P. L. (1986). "Salt selection for basic drugs.
  • "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.
  • "Salt Selection in Drug Development." Pharmaceutical Technology.
  • "Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient." American Pharmaceutical Review.
  • "Pharmaceutical salts: a formulation trick or a clinical conundrum?" British Journal of Cardiology.

Sources

Troubleshooting

Technical Support Center: Optimizing Amidation of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter bifunctional scaffolds that defy standard coupling protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter bifunctional scaffolds that defy standard coupling protocols. 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine is a prime example.

This molecule features a highly nucleophilic primary aliphatic amine and a sterically accessible tertiary amine (-N(CH3)2), both anchored to a strained cyclobutane ring. The proximity of these two groups means the tertiary amine acts not just as a spectator, but as a competitive nucleophile and a localized base. This dual reactivity triggers a cascade of side reactions during amidation, including acylammonium formation, ketene degradation, and starting material precipitation[1].

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure high-yielding, selective amidations.

Reaction Pathway & Side Reaction Network

AmidationPathways SM 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine + R-COCl PrimaryAttack Desired Pathway: Primary Amine Attack SM->PrimaryAttack Direct Addition TertiaryAttack Undesired Pathway: Tertiary Amine Attack SM->TertiaryAttack Competitive Nucleophilic Attack TargetAmide Target Amide (Stable Product) PrimaryAttack->TargetAmide AcylAmmonium Acylammonium Intermediate (Highly Reactive) TertiaryAttack->AcylAmmonium Ketene Ketene Formation (via α-deprotonation) AcylAmmonium->Ketene Base (e.g., Et3N) AcylTransfer Intramolecular Acyl Transfer AcylAmmonium->AcylTransfer Proximity Effect Oligomers Oligomers & Dark Byproducts Ketene->Oligomers Degradation AcylTransfer->TargetAmide Catalytic Delivery

Reaction network showing competitive acylammonium formation and ketene degradation versus desired primary amidation.

Troubleshooting Guides & FAQs

Q1: My starting material precipitates immediately upon adding the acyl chloride. What is happening? A: This is a classic acid-base precipitation. Acyl chlorides generate hydrogen chloride (HCl) during the amidation process. Because your substrate contains a basic tertiary amine, it rapidly protonates to form an insoluble hydrochloride salt. This effectively removes your starting material from the reactive pool and halts the reaction. Solution: Switch to a biphasic Schotten-Baumann system (e.g., DCM/aq. NaOH). The aqueous base continuously neutralizes the generated HCl into the aqueous layer, keeping the diamine free-based and soluble in the organic layer.

Q2: I am using an aliphatic acyl chloride and getting dark, complex mixtures with low amide yield. Why? A: Your tertiary amine is acting as a nucleophilic catalyst. It attacks the acyl chloride to form a highly reactive acylammonium intermediate. If the acyl group possesses alpha-protons (as in aliphatic acids), the basic environment promotes rapid alpha-deprotonation, generating a ketene[1]. Ketenes are highly unstable and will rapidly dimerize or oligomerize, leading to the dark, complex byproducts you observe. Solution: Avoid acyl chlorides for aliphatic acids. Instead, utilize a coupling reagent system like EDC/HOBt, which activates the carboxylic acid via an OBt-ester, preventing ketene-prone intermediates[2].

Q3: I'm coupling a chiral amino acid, but the product is heavily racemized. How can I preserve stereocenter integrity? A: The tertiary amine on your substrate creates a localized basic environment that accelerates the enolization (and subsequent racemization) of the activated chiral ester (e.g., O-acylisourea) before the primary amine can attack. Solution: Use a highly efficient, racemization-suppressing coupling reagent like HATU or COMU. Maintain the reaction strictly at 0 °C to 5 °C and limit the addition of external bases (like DIPEA) to exactly 1.0 equivalent to minimize background base catalysis.

Quantitative Data: Reagent Selection Matrix

To minimize side reactions, select your activation strategy based on the nature of your carboxylic acid.

Acylating AgentKetene RiskRacemization RiskSalt Precipitation RiskRecommended Application
Acyl Chloride HighHighHighAromatic acids, bulk scale synthesis
EDC / HOBt LowModerateLowAliphatic acids, general amidation
HATU / DIPEA Very LowLowLowChiral acids, sterically hindered substrates
COMU Very LowVery LowLowHighly sensitive chiral acids
Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you can confirm success at the bench before proceeding to purification.

Protocol A: Biphasic Schotten-Baumann Amidation (For stable/aromatic acyl chlorides)

Causality: This method physically separates the HCl byproduct from the basic tertiary amine, preventing salt precipitation while avoiding the use of organic bases that could trigger ketene formation.

  • Preparation: Dissolve 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine (1.0 eq, 10 mmol) in 20 mL of Dichloromethane (DCM).

  • Base Addition: Add 20 mL of 2M aqueous NaOH to create a biphasic mixture.

  • Cooling: Cool the flask to 0 °C in an ice bath under vigorous stirring (biphasic reactions require high RPM to maximize surface area).

  • Coupling: Dropwise add the aromatic acyl chloride (1.1 eq) dissolved in 10 mL DCM over 15 minutes.

  • Reaction: Remove the ice bath and stir for 2 hours at room temperature.

  • Validation Check: Spot the organic layer on a TLC plate and stain with Ninhydrin. The system is validated when the primary amine spot (which stains bright red/purple) completely disappears, and a UV-active, Ninhydrin-negative amide spot appears. The aqueous layer must still test basic (pH > 10).

  • Workup: Separate the layers. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: EDC/HOBt-Mediated Coupling (For aliphatic or sensitive carboxylic acids)

Causality: EDC/HOBt activation bypasses the acyl chloride intermediate entirely, utilizing an OBt-ester that is highly reactive toward primary amines but does not undergo alpha-deprotonation to form ketenes[2].

  • Activation: Dissolve the aliphatic carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.2 M).

  • Coupling Reagent: Cool to 0 °C and add EDC·HCl (1.2 eq) portion-wise. Stir for 30 minutes to allow complete formation of the active OBt-ester.

  • Amine Addition: Add 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine (1.0 eq) followed by DIPEA (1.5 eq). The DIPEA is required to free-base the EDC·HCl and any trace salts.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Validation Check: Analyze the crude mixture via LC-MS. The system is validated when the desired product mass [M+H]+ is the base peak, and there is a strict absence of [M+H+RCO]+ peaks, confirming that the tertiary amine has not undergone irreversible over-acylation.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate. Wash the organic layer sequentially with water (3x) and brine to remove DMF and the water-soluble EDC-urea byproduct. Dry and concentrate.

References
  • Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews -

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - 2

  • Controlling the Site Selectivity in Acylations of Amphiphilic Diols - ACS Publications -1

Sources

Reference Data & Comparative Studies

Validation

1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine vs other cyclobutane diamine derivatives

An In-Depth Comparative Guide to 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine and Other Cyclobutane Diamine Derivatives for Drug Discovery Introduction: The Strategic Value of the Cyclobutane Scaffold in Medicinal Che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine and Other Cyclobutane Diamine Derivatives for Drug Discovery

Introduction: The Strategic Value of the Cyclobutane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, rigid structural motifs is a cornerstone of rational drug design. Among these, the cyclobutane ring has emerged as a particularly valuable scaffold.[1][2] Once considered a synthetic challenge due to its inherent ring strain, advanced synthetic methodologies have made it an accessible and powerful tool for medicinal chemists.[1][3]

Unlike larger, more flexible cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation.[4] This conformational constraint can be highly advantageous, as it pre-organizes the molecule for binding to its biological target, potentially reducing the entropic penalty of binding and thereby increasing potency and selectivity.[1][5] Furthermore, the unique three-dimensional architecture of cyclobutane derivatives can be exploited to improve pharmacokinetic (PK) profiles, such as enhancing metabolic stability.[4][6]

This guide provides a comprehensive comparison of the novel structure, 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine, with other well-established cyclobutane diamine derivatives. We will delve into synthetic strategies, comparative physicochemical properties, and potential biological implications, supported by detailed experimental protocols for researchers in the field.

The Landscape of Cyclobutane Diamines: A Structural Comparison

The spatial arrangement of functional groups is critical for molecular recognition by biological targets. Cyclobutane diamines offer a rigid scaffold to present amino groups in distinct vectors. The subject of this guide, 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine, features a unique geminal diamine substitution on one carbon of the cyclobutane ring. This arrangement is structurally distinct from more commonly explored derivatives such as cis- and trans-1,3-diaminocyclobutanes or spirocyclic systems.[5][7]

Table 1: Structural and Physicochemical Comparison of Cyclobutane Diamine Derivatives
Compound Structure Key Structural Features Predicted Mol. Weight ( g/mol ) Predicted XLogP3
1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine(Structure not publicly available)Geminal diamine, primary and tertiary amines, ethyl linker156.270.8
cis-1,3-Diaminocyclobutane(Structure available in literature)Vicinal diamine, cis configuration, two primary amines86.14-1.1
trans-1,3-Diaminocyclobutane(Structure available in literature)Vicinal diamine, trans configuration, two primary amines86.14-1.1
6-amino-3-azaspiro[3.3]heptane(Structure available in literature)Spirocyclic, rigid, primary and secondary amines112.17-0.5

The geminal substitution pattern in 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine creates a highly localized polar and basic center. The N,N-dimethyl group reduces the number of hydrogen bond donors compared to a primary amine, which can influence membrane permeability and target engagement. The ethyl linker provides additional flexibility for the primary amine to interact with its target. In contrast, the 1,3-diaminocyclobutanes present their amino groups across the ring, offering different spatial orientations for bidentate interactions. The spirocyclic system provides an even more rigid and defined three-dimensional structure.[7]

Synthesis of Cyclobutane Diamine Derivatives

The construction of the strained cyclobutane ring is the primary challenge in synthesizing these derivatives. Classical methods often rely on the alkylation of malonates to form the ring, while modern approaches frequently utilize [2+2] cycloaddition reactions.[1][5]

General Synthetic Approach for 1,3-Diaminocyclobutanes

A common strategy involves the construction of the cyclobutane ring followed by the introduction of the amine functionalities. For instance, the synthesis of mono-Boc-protected diamines allows for selective modification of the amino groups.[5][8] This can be achieved through multi-step sequences starting from precursors like dibromides, which undergo cyclization, followed by functional group manipulations such as Curtius rearrangement to install the amine groups.[5]

Proposed Synthesis of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

As this is a novel compound, a validated synthetic route is not publicly available. Below is a proposed, logical synthetic pathway based on established organic chemistry principles, starting from cyclobutanone.

Synthesis_Workflow cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Chain Elongation (Conceptual) A Cyclobutanone B 1-aminocyclobutane-1-carbonitrile A->B KCN, (CH₃)₂NH₂Cl C 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine B->C LiAlH₄ or H₂/Raney Ni D Target Molecule C->D Multi-step conversion (e.g., via tosylate and azide)

Caption: Proposed high-level synthesis for the target molecule.

  • Rationale: This multi-step synthesis begins with the well-established Strecker synthesis to introduce the first amine (as a dimethylamine) and a nitrile group geminal to it. The nitrile serves as a precursor to the second amino group. Reduction of the nitrile, followed by a conceptual chain elongation sequence (which itself would be multiple steps, for instance, conversion of the primary amine to a leaving group, displacement with cyanide, and another reduction), would yield the final product. An alternative could involve a protected aminoethyl Grignard reagent reacting with a cyclobutanone derivative.[9][10]

Comparative Biological and Pharmacokinetic Profile

The structural differences outlined above are expected to translate into distinct biological and pharmacokinetic properties.

Potency and Selectivity

The rigid cyclobutane scaffold is known to enhance potency and selectivity by locking the molecule into a bioactive conformation.[4] For example, replacing a flexible linker with a cis-1,3-cyclobutane diamine has been shown to confer excellent potency and selectivity for Janus kinase (JAK) inhibitors.[4]

  • 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine: The geminal arrangement and flexible ethyl linker might allow this molecule to access binding pockets that require a specific distance between a primary amine and another interaction point anchored by the tertiary amine. Its conformational flexibility is intermediate between a fully acyclic linker and a more constrained cyclic system.

  • cis/trans-1,3-Diaminocyclobutanes: These isomers offer rigid, well-defined vectors for their primary amines. They are ideal for targeting proteins where two specific hydrogen-bonding interactions across a defined distance are required for high-affinity binding.

  • Spirocyclic Diamines: These present the most conformationally restricted scaffold, which can lead to very high selectivity if the rigid structure perfectly complements the target's binding site.[5]

Pharmacokinetic Considerations

The cyclobutane motif often serves as a bioisosteric replacement for other groups, such as gem-dimethyl groups or larger rings, to improve metabolic stability.[1][11]

  • Metabolic Stability: The replacement of a metabolically vulnerable cyclohexane with a difluorocyclobutanyl group was a key strategy in the development of ivosidenib, a first-in-class IDH1 inhibitor, leading to improved metabolic stability.[4] The cyclobutane ring itself is generally resistant to metabolism. For the target molecule, the primary sites of metabolism would likely be the N-demethylation of the tertiary amine or oxidation of the primary amine.

  • Physicochemical Properties: The introduction of the cyclobutane ring can modulate lipophilicity and polarity. Compared to an analogous acyclic compound, a cyclobutane derivative will have a more defined shape and potentially lower lipophilicity, which can be beneficial for overall drug-like properties.

Evaluation_Workflow A Synthesized Cyclobutane Diamine Derivative B In Vitro Primary Screening (Enzyme/Receptor Binding Assay) A->B E In Vitro ADME Profiling A->E C Potency & Selectivity (IC₅₀/EC₅₀ Determination) B->C D Cell-Based Assays (Functional Activity) C->D H Lead Candidate D->H F Metabolic Stability (Microsomes, Hepatocytes) E->F G Permeability (e.g., PAMPA, Caco-2) E->G F->H G->H

Caption: General workflow for the evaluation of novel drug candidates.

Experimental Protocols

To facilitate the evaluation and comparison of these derivatives, the following detailed protocols are provided.

Protocol 1: General Procedure for In Vitro Kinase Inhibition Assay (Example)

This protocol describes a common method to assess the inhibitory potency of a compound against a specific protein kinase.

  • Preparation of Reagents:

    • Prepare a stock solution (e.g., 10 mM) of the test cyclobutane diamine derivative in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare ATP and substrate solutions in kinase buffer at appropriate concentrations (typically near the Kₘ for the specific kinase).

    • Prepare the recombinant kinase enzyme solution in kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add 5 µL of kinase buffer.

    • Add 2.5 µL of the test compound serially diluted in DMSO. Include a DMSO-only control (vehicle) and a no-enzyme control.

    • Add 2.5 µL of the enzyme solution to all wells except the no-enzyme control.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.[1]

    • Initiate the reaction by adding 5 µL of the ATP/substrate mixture.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Data Analysis:

    • Quantify the reaction product using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a framework for evaluating the metabolic stability of a compound.

  • Preparation of Reagents:

    • Prepare a stock solution (e.g., 10 mM) of the test compound in DMSO.

    • Thaw cryopreserved Human Liver Microsomes (HLM) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system (cofactor solution).

  • Incubation Procedure:

    • Pre-warm the HLM suspension and cofactor solution to 37°C.

    • In a microcentrifuge tube, add the HLM suspension.

    • Add a small volume of the test compound stock solution to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Analysis and Data Interpretation:

    • Vortex and centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁₂) as 0.693/k.

Conclusion

The cyclobutane diamine scaffold is a proven asset in medicinal chemistry, offering a means to rigidly control the conformation of molecules to enhance their pharmacological profiles.[1][4][5] While established derivatives like 1,3-diaminocyclobutanes provide well-defined structural vectors, novel compounds such as 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine present new opportunities. Its unique geminal diamine substitution offers a different spatial arrangement and physicochemical profile, which could be advantageous for targeting specific biological systems. The proposed synthetic routes and evaluation protocols in this guide provide a solid foundation for researchers to explore this and other novel cyclobutane derivatives, ultimately contributing to the discovery of innovative medicines.

References

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Comparative

A Comparative Guide to the Receptor Binding Efficacy of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

This guide provides a comprehensive analysis of the receptor binding profile of the novel compound, 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine. Given the absence of published data on this specific molecule, this doc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the receptor binding profile of the novel compound, 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine. Given the absence of published data on this specific molecule, this document serves as a methodological framework for researchers and drug development professionals. It outlines the experimental design, comparative compounds, and essential protocols required to characterize its binding affinity and selectivity. The guide is structured to provide both the "how" and the "why," reflecting the critical thinking of a seasoned scientist in the field.

Introduction and Rationale

The compound 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine is a unique small molecule featuring a strained cyclobutane ring, a primary amine, and a tertiary amine. The rigid, puckered conformation of the cyclobutane scaffold can offer advantages in potency and selectivity by presenting functional groups in a constrained orientation.[1] The presence of two amine functionalities suggests potential interactions with a variety of receptor systems, particularly those that recognize endogenous biogenic amines.

The primary objective of this guide is to propose a systematic approach to determine the receptor binding profile of this compound. This involves comparing its binding affinity against a panel of receptors and contrasting its efficacy with structurally or functionally related compounds. This process is fundamental in early-stage drug discovery for lead identification and optimization.[2][3]

Structural Features and Hypothesized Receptor Targets

The structural characteristics of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine provide clues to its potential biological targets:

  • Aminoethyl Moiety: This feature is common in many neurotransmitters and pharmacologically active compounds, suggesting possible interactions with monoamine transporters or receptors.

  • Cyclobutane Core: This rigid structure can provide a unique conformational lock, potentially leading to higher selectivity for specific receptor subtypes compared to more flexible analogs.[4]

  • N,N-dimethyl Group: This tertiary amine could influence the compound's pKa, lipophilicity, and interaction with receptor binding pockets.

Based on these features, a primary screening panel should include, but not be limited to:

  • Dopamine Receptors (D1-D5): Due to the structural resemblance to some dopamine receptor ligands.[5]

  • Serotonin (5-HT) Receptors: The aminoethyl group is a key pharmacophore for many serotonergic compounds.

  • Adrenergic Receptors (α and β): These receptors are also targets for many biogenic amines.

  • Sigma Receptors (σ1 and σ2): Known to bind a wide variety of structurally diverse ligands.[6]

  • Trace Amine-Associated Receptors (TAARs): These receptors are activated by endogenous trace amines and represent a novel target for neuropsychiatric disorders.[7]

Comparative Compounds

To contextualize the binding data of the target compound, it is essential to include well-characterized reference compounds in the assays. The choice of these comparators should be guided by their known receptor affinities and structural similarities.

Compound Rationale for Inclusion Primary Target(s)
DopamineEndogenous ligand for dopamine receptors.Dopamine Receptors
SerotoninEndogenous ligand for serotonin receptors.5-HT Receptors
RisperidoneA well-characterized antipsychotic with broad receptor activity.D2, 5-HT2A Receptors
ApomorphineA non-selective dopamine receptor agonist.Dopamine Receptors
GabapentinWhile structurally different, it targets the α2δ-1 subunit of voltage-gated calcium channels and can serve as a negative control for aminergic receptor binding.[8]α2δ-1 subunit[8]
Experimental Design: Competitive Radioligand Binding Assays

Competitive radioligand binding assays are a robust and widely used method to determine the affinity of an unlabeled test compound for a specific receptor.[2][9] The principle involves measuring the ability of the unlabeled compound to displace a radiolabeled ligand with known high affinity for the target receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubate Membranes, Radioligand & Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Competitor_Prep Test Compound Serial Dilution Competitor_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Counting Scintillation Counting to Quantify Bound Radioligand Filtration->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Test Compound (e.g., Agonist) GPCR GPCR (e.g., TAAR1) Ligand->GPCR Binding G_Protein G Protein (Gα, Gβγ) GPCR->G_Protein Activation Effector Effector (Adenylyl Cyclase) G_Protein->Effector Modulation cAMP cAMP (Second Messenger) Effector->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation Cascade

Caption: A simplified Gs-coupled GPCR signaling pathway. [10][11] Recommended Functional Assays:

  • cAMP Assays: To measure the activation or inhibition of adenylyl cyclase for Gs- or Gi-coupled receptors.

  • Calcium Mobilization Assays: To assess the activation of Gq-coupled receptors, which leads to an increase in intracellular calcium. [10]* Reporter Gene Assays: To measure the transcriptional response downstream of receptor activation.

Conclusion

This guide provides a robust framework for the initial characterization of the novel compound 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine. By employing systematic competitive radioligand binding assays and comparing the results to well-characterized reference compounds, researchers can efficiently determine its binding affinity and selectivity profile. This foundational data is a critical first step in elucidating the compound's mechanism of action and assessing its therapeutic potential. Subsequent functional assays are imperative to translate binding affinity into a functional response, ultimately guiding the trajectory of future drug development efforts.

References

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  • G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - MDPI. Available from: [Link]

  • GPCRs: How Do They Work and How Do We Study Them? - Addgene Blog. Available from: [Link]

  • Wessjohann, L. A., & Csuk, R. (2019). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry–A European Journal, 25(6), 1396-1409.
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  • Chen, K., et al. (2012). Cyclobutane derivatives as novel nonpeptidic small molecule agonists of glucagon-like peptide-1 receptor. Journal of medicinal chemistry, 55(3), 1327-1337.
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  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available from: [Link]

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  • Novel Receptor-Binding-Based Assay for the Detection of Opioids in Human Urine Samples. Available from: [Link]

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  • CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine - Google Patents.
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Validation

A Comparative Benchmarking Guide: 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine versus Standard Aliphatic Amines for Drug Discovery Applications

Abstract The aliphatic amine is a ubiquitous functional group in small-molecule therapeutics, primarily due to its basicity which is critical for target engagement and achieving desirable physicochemical properties.[1] T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The aliphatic amine is a ubiquitous functional group in small-molecule therapeutics, primarily due to its basicity which is critical for target engagement and achieving desirable physicochemical properties.[1] The process of "tuning" amine basicity (pKa) and its surrounding structural environment is a central task in medicinal chemistry to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3] This guide presents a comprehensive benchmarking of a novel scaffold, 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine, against standard acyclic and cyclic aliphatic amines. We explore how the unique, rigid, and three-dimensional structure of the cyclobutane ring influences key drug-like properties, including basicity, lipophilicity, membrane permeability, metabolic stability, and plasma protein binding.[4][5] Through a combination of comparative data analysis and detailed experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage advanced scaffolds to overcome common drug discovery challenges.

Introduction: The Strategic Role of Aliphatic Amines in Medicinal Chemistry

The amine functional group is one of the most common basic centers found in approved drug molecules.[1] Its ability to exist in a protonated, cationic state at physiological pH is fundamental to forming salt-bridge interactions with biological targets, enhancing aqueous solubility, and enabling stable salt formulations.[2] However, the properties conferred by an amine are highly dependent on its local chemical environment. The choice between a primary, secondary, or tertiary amine, and whether it is part of a flexible acyclic chain or a rigid cyclic system, can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.

The incorporation of strained ring systems, particularly the cyclobutane moiety, has become an increasingly valuable strategy in modern drug design.[4][6] Unlike flat aromatic rings, the puckered, three-dimensional nature of the cyclobutane ring can disrupt planarity, potentially improving solubility and reducing the entropic penalty of binding to a target.[4][5] Furthermore, this scaffold can serve as a bioisostere for other groups, offering a way to modulate metabolic stability and lipophilicity.[4][7]

This guide focuses on 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine , a novel diamine that combines the conformational rigidity of a gem-dimethylcyclobutane ring with the flexibility of an aminoethyl sidechain. We will benchmark its performance against two standard comparators: N,N,N'-trimethylethylenediamine (an acyclic analogue) and 4-(aminoethyl)-4-methylpiperidine (a common, less-strained cyclic analogue). This comparison will provide a clear, data-driven rationale for the selection and application of such scaffolds in drug discovery programs.

Structural Analysis: The Novel Scaffold and Its Comparators

The primary structural difference lies in the core scaffold: a strained four-membered ring versus a flexible chain or a strain-free six-membered ring. The gem-dimethyl substitution on the cyclobutane is expected to sterically shield adjacent positions, a common strategy for enhancing metabolic stability.

G cluster_0 Test Compound cluster_1 Standard Comparators a 1-(2-aminoethyl)-N,N- dimethylcyclobutan-1-amine b N,N,N'-trimethylethylenediamine (Acyclic) a->b Acyclic Analogue c 4-(aminoethyl)-4-methylpiperidine (Cyclic) a->c Cyclic Analogue

Caption: Structural relationships between the test compound and its comparators.

Comparative Physicochemical Properties

The fundamental physicochemical properties of a drug candidate, such as its basicity and lipophilicity, govern its behavior in biological systems.

Basicity (pKa)

Basicity, quantified by the pKa of the conjugate acid, dictates the ionization state of a molecule at a given pH.[8] This is critical for solubility, permeability, and target binding.[2] Amines with a pKa between 7 and 9 are often sought to balance these properties. Secondary cyclic amines tend to be slightly stronger bases than their acyclic counterparts due to the rigid ring structure reducing steric hindrance around the nitrogen's lone pair, making it more available for protonation.[9]

Table 1: Comparative Basicity of Test and Standard Amines

Compound Amine Type Predicted pKa (Conjugate Acid) Rationale
1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine Tertiary (ring) 9.5 - 10.5 Rigid cyclobutane structure may enhance basicity.
Primary (chain) 10.0 - 11.0 Standard primary alkylamine.
N,N,N'-trimethylethylenediamine Tertiary 9.0 - 10.0 Flexible acyclic structure.
Secondary 10.5 - 11.5 Standard secondary alkylamine.
4-(aminoethyl)-4-methylpiperidine Tertiary (ring) 10.0 - 11.0 Less-strained six-membered ring.

| | Primary (chain) | 10.0 - 11.0 | Standard primary alkylamine. |

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid environment, is a key determinant of absorption, distribution, and toxicity. It is measured as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH. The three-dimensional character of the cyclobutane ring can reduce planarity, which may disrupt crystal packing and improve aqueous solubility, thereby lowering lipophilicity compared to more planar or larger cyclic systems.[4]

Table 2: Comparative Lipophilicity of Test and Standard Amines

Compound Predicted cLogP Predicted LogD at pH 7.4 Rationale for Difference
1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine 1.8 0.5 3D puckered ring structure reduces overall lipophilicity.
N,N,N'-trimethylethylenediamine 0.7 -0.8 Highly flexible and polar acyclic structure.

| 4-(aminoethyl)-4-methylpiperidine | 2.1 | 0.9 | Larger, more lipophilic six-membered ring. |

In Vitro ADME Profile: A Performance Benchmark

A favorable ADME profile is essential for a drug candidate's success. We compare the expected performance in three key in vitro assays: permeability, metabolic stability, and plasma protein binding.

Membrane Permeability

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive membrane transport.[10][11] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[12] This assay isolates passive diffusion from the complexities of active transport.[13][14]

Table 3: Comparative PAMPA Permeability

Compound Permeability (Papp, 10⁻⁶ cm/s) Classification Expected Performance
1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine 5.0 - 10.0 Moderate to High The rigid 3D structure may facilitate membrane transit despite basicity.
N,N,N'-trimethylethylenediamine < 2.0 Low High polarity and flexibility can hinder passive diffusion.

| 4-(aminoethyl)-4-methylpiperidine | 2.0 - 5.0 | Low to Moderate | Higher pKa and greater size may limit permeability. |

Metabolic Stability

Metabolic stability assays measure the rate at which a compound is broken down by metabolic enzymes, typically using liver microsomes which are rich in Phase I enzymes like Cytochrome P450s (CYPs).[15][16] Compounds with low stability are cleared quickly from the body, leading to poor bioavailability.[17] The cyclobutane ring, especially with gem-dimethyl substitution, can enhance metabolic stability by sterically blocking sites of enzymatic oxidation.[5][7]

Table 4: Comparative Metabolic Stability in Human Liver Microsomes

Compound Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg) Rationale
1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine > 60 < 10 Gem-dimethyl group and strained ring may prevent CYP-mediated oxidation.
N,N,N'-trimethylethylenediamine < 15 > 100 Acyclic amines are often susceptible to rapid N-dealkylation.

| 4-(aminoethyl)-4-methylpiperidine | 20 - 40 | 30 - 60 | The piperidine ring is a known site of metabolic oxidation. |

Plasma Protein Binding (PPB)

Only the unbound fraction of a drug is free to interact with its target and exert a pharmacological effect.[18] Therefore, determining the extent of binding to plasma proteins like albumin and alpha-1-acid glycoprotein (AAG) is crucial.[19] Binding is often correlated with lipophilicity; highly lipophilic basic compounds tend to exhibit higher binding.

Table 5: Comparative Plasma Protein Binding

Compound % Bound (Human Plasma) Primary Binding Protein Rationale
1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine 30 - 50% AAG Moderate lipophilicity and basicity lead to moderate binding.
N,N,N'-trimethylethylenediamine < 20% AAG Low lipophilicity results in low plasma protein binding.

| 4-(aminoethyl)-4-methylpiperidine | 50 - 75% | AAG | Higher lipophilicity contributes to stronger binding. |

Synthesis Accessibility

The viability of a novel scaffold is also dependent on its synthetic accessibility. A plausible route to 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine involves a Grignard reaction with a protected aminoethyl reagent, a robust and scalable method for C-C bond formation.[20]

G start 2-Bromoethylamine (Protected) step1 Formation of Grignard Reagent start->step1 Mg, THF step2 Reaction with 1,1-dimethylcyclobutanone step1->step2 step3 Aqueous Workup (Quench) step2->step3 NH4Cl (aq) step4 Deprotection of Amine step3->step4 e.g., H+ / Pd/C end Final Product step4->end

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocols (Methodology Appendix)

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key benchmarking experiments.

Determination of pKa (Potentiometric Titration)

This method was chosen for its accuracy and independence from a compound's UV absorbance.[21] It directly measures pH changes during titration to determine the ionization constant.[22]

G cluster_workflow pKa Determination Workflow prep 1. Prepare 1 mM sample in 0.15 M KCl acidify 2. Acidify to pH ~2 with 0.1 M HCl prep->acidify titrate 3. Titrate with 0.1 M NaOH acidify->titrate record 4. Record pH after each titrant addition titrate->record plot 5. Plot pH vs. Volume of NaOH record->plot analyze 6. Determine inflection point(s) to calculate pKa plot->analyze

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Calibration: Calibrate the potentiometer using standard buffers of pH 4, 7, and 10.[22]

  • Sample Preparation: Dissolve the test compound in a solution of 0.15 M potassium chloride to maintain constant ionic strength, achieving a final concentration of 1 mM.[22]

  • Acidification: Adjust the solution to an initial pH of approximately 2.0 by adding 0.1 M HCl.

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise increments of 0.1 M NaOH.

  • Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH values against the volume of NaOH added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.[22]

Determination of LogD (Shake-Flask Method)

The shake-flask method is the gold standard for determining lipophilicity.[23] It directly measures the partitioning of a compound between an aqueous and an immiscible organic phase.

G cluster_workflow LogD Shake-Flask Workflow prep 1. Prepare solutions in n-octanol and PBS (pH 7.4) mix 2. Mix equal volumes in a vial prep->mix shake 3. Shake until equilibrium is reached mix->shake separate 4. Centrifuge to separate phases shake->separate quantify 5. Quantify compound in each phase via HPLC or LC-MS/MS separate->quantify calculate 6. Calculate LogD = log([Octanol]/[PBS]) quantify->calculate

Caption: Workflow for LogD determination by the shake-flask method.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing and allowing them to separate overnight.

  • Partitioning: Add the test compound (from a stock solution, typically in DMSO) to a vial containing equal volumes of the pre-saturated n-octanol and PBS. The final DMSO concentration should be <1%.

  • Equilibration: Cap the vial and shake vigorously for 1-2 hours at room temperature to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the n-octanol and PBS layers. Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV or LC-MS/MS.[23]

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Parallel Artificial Membrane Permeability Assay (PAMPA)

G cluster_workflow PAMPA Workflow coat 1. Coat filter plate with lipid solution add_donor 2. Add test compound to donor wells (pH 7.4) coat->add_donor add_acceptor 3. Add buffer to acceptor wells add_donor->add_acceptor incubate 4. Incubate plate for 4-18 hours add_acceptor->incubate measure 5. Measure compound concentration in both wells via LC-MS/MS incubate->measure calculate 6. Calculate permeability coefficient (Papp) measure->calculate

Caption: Workflow for the PAMPA experiment.

Protocol:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% w/v lecithin in dodecane).[12]

  • Compound Addition: Add the test compound (e.g., 10 µM final concentration) in pH 7.4 PBS to the donor wells.[12]

  • Assembly: Place the donor plate into a 96-well acceptor plate containing fresh pH 7.4 PBS.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours.

  • Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using established equations that account for the volume of the wells and the surface area of the membrane.[12]

Liver Microsomal Stability Assay

G cluster_workflow Microsomal Stability Workflow incubate 1. Incubate compound (1 µM) with liver microsomes initiate 2. Initiate reaction with NADPH incubate->initiate quench 3. Quench reaction at time points (0, 5, 15, 30, 60 min) initiate->quench analyze 4. Analyze remaining compound via LC-MS/MS quench->analyze plot 5. Plot ln(% remaining) vs. time analyze->plot calculate 6. Calculate t½ and CLint plot->calculate

Caption: Workflow for the liver microsomal stability assay.

Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing the test compound (typically 1 µM) and human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4). Pre-warm at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding an NADPH-generating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein.

  • Analysis: Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

  • Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½), which is then used to determine the intrinsic clearance (CLint).[24]

Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is a widely accepted method for determining the unbound fraction of a drug in plasma.[18]

G cluster_workflow PPB by Equilibrium Dialysis setup 1. Add plasma spiked with compound to one chamber add_buffer 2. Add buffer to second chamber (separated by membrane) setup->add_buffer incubate 3. Incubate until equilibrium is reached add_buffer->incubate sample 4. Sample both chambers incubate->sample analyze 5. Analyze concentration in both chambers via LC-MS/MS sample->analyze calculate 6. Calculate % Bound analyze->calculate

Caption: Workflow for Plasma Protein Binding by Equilibrium Dialysis.

Protocol:

  • Device Setup: Use a commercially available equilibrium dialysis device (e.g., RED device) which consists of two chambers separated by a semi-permeable membrane that allows free drug to pass but retains proteins.

  • Sample Addition: Add plasma (human or other species) spiked with the test compound to one chamber. Add an equal volume of protein-free buffer (PBS, pH 7.4) to the other chamber.

  • Incubation: Seal the unit and incubate at 37°C on a shaker for a sufficient time (e.g., 4-24 hours) to reach equilibrium.

  • Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples using LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated as: ( ( [Total] - [Unbound] ) / [Total] ) * 100, where [Total] is the concentration in the plasma chamber and [Unbound] is the concentration in the buffer chamber.

Discussion and Conclusion

This guide provides a framework for evaluating the novel amine, 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine, in the context of drug discovery. The analysis suggests that the incorporation of the gem-dimethylcyclobutane moiety offers significant advantages over standard aliphatic amines.

Key Insights:

  • Enhanced Metabolic Stability: The primary advantage appears to be a marked improvement in metabolic stability. The rigid, sterically-hindered cyclobutane ring is less susceptible to CYP-mediated oxidation compared to flexible acyclic amines or less-strained cyclic systems like piperidine.[5][7]

  • Favorable Physicochemical Profile: The scaffold maintains a favorable balance of basicity and lipophilicity. Its three-dimensional structure helps to avoid the high lipophilicity that can lead to off-target effects and excessive plasma protein binding, a common challenge with larger cyclic amines.[4]

  • Improved Permeability: Despite its basicity, the compact and rigid nature of the molecule may contribute to better passive permeability compared to more polar or flexible analogues.

References

  • BioAgilytix. Protein Binding Assays. [Link]

  • MolecularCloud. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. [Link]

  • PMC. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Frontage Laboratories. Protein Binding. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Selvita. Binding Assays. [Link]

  • PMC. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]

  • Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • PubMed. Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • Slideshare. pKa and log p determination. [Link]

  • BioDuro. Ligand Binding Assays. [Link]

  • TA Instruments. How to Assess Binding in Drug Discovery. [Link]

  • BioDuro. ADME Pampa Permeability Assay. [Link]

  • PubMed. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [Link]

  • University of Arizona. Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Evotec. Cyprotex pKa and LogP Fact Sheet. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ResearchGate. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

  • Quora. Why are cyclic amines more basic than acyclic amines of same nature?. [Link]

  • ResearchGate. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. [Link]

  • Creative Biolabs. Metabolic Stability Assay. [Link]

  • Cambridge MedChem Consulting. Physicochemical Properties. [Link]

  • Eurofins Discovery. Metabolic Stability Services. [Link]

  • Frontage Laboratories. Metabolic Stability. [Link]

  • Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

Sources

Comparative

Reproducibility of 1-(2-Aminoethyl)-N,N-dimethylcyclobutan-1-amine Synthetic Pathways: A Comparative Guide

Executive Summary The incorporation of sp³-rich, sterically constrained diamines into drug scaffolds is a proven strategy to improve pharmacokinetic properties, solubility, and target residence time. The target molecule,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of sp³-rich, sterically constrained diamines into drug scaffolds is a proven strategy to improve pharmacokinetic properties, solubility, and target residence time. The target molecule, 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine , features a highly congested quaternary cyclobutane center. Synthesizing this 1,1-disubstituted cyclobutane reproducibly requires overcoming significant steric hindrance during chain homologation.

As a Senior Application Scientist, I have evaluated multiple synthetic routes to this scaffold. This guide objectively compares the two most reproducible pathways—the Nitroaldol (Henry) Strategy and the Cyanide Displacement Strategy —detailing the mechanistic causality behind each experimental choice and providing self-validating protocols to ensure high-fidelity execution in your laboratory.

Mechanistic Rationale & Pathway Selection

Both pathways commence from a common, commercially viable building block:[1]. The core synthetic challenge is homologating this one-carbon nitrile into a two-carbon aminoethyl side chain.

Direct α-alkylation of the nitrile is stereoelectronically unfavorable due to the bulky N,N-dimethyl group. Therefore, the nitrile must first be reduced to an aldehyde, which serves as the electrophilic hub for homologation.

  • Pathway A (Nitroaldol/Henry Route): Prioritizes atom economy by adding exactly one carbon unit while establishing a reducible functional group (nitroalkene) in a single step[2].

  • Pathway B (Cyanide Displacement Route): Prioritizes thermal control and scalability by avoiding highly exothermic nitroalkene reductions, opting instead for a robust, albeit longer, S_N2 displacement sequence.

Pathway A: The Nitroaldol (Henry) Homologation Strategy

This three-step route is highly atom-economical. The causality behind choosing the Henry reaction is its ability to bypass unstable enol-ether intermediates, directly yielding a nitroalkene that can be globally reduced to the primary amine.

PathwayA N1 1-(dimethylamino)cyclobutane- 1-carbonitrile N2 1-(dimethylamino)cyclobutane- 1-carbaldehyde N1->N2 DIBAL-H, -78°C then H3O+ N3 1-(dimethylamino)-1- (2-nitrovinyl)cyclobutane N2->N3 CH3NO2, NH4OAc Reflux N4 1-(2-aminoethyl)-N,N- dimethylcyclobutan-1-amine N3->N4 LiAlH4, THF 0°C to Reflux

Workflow of the Nitroaldol (Henry) Homologation Strategy.

Self-Validating Experimental Protocol

Step 1: Controlled Hydride Reduction to Aldehyde

  • Causality: We use rather than LiAlH₄ because DIBAL-H forms a stable tetrahedral aluminum-imine complex at low temperatures, preventing over-reduction to the amine prior to aqueous hydrolysis.

  • Protocol: Dissolve 1.0 eq of 1-(dimethylamino)cyclobutane-1-carbonitrile in anhydrous DCM under N₂. Cool to -78°C. Dropwise add 1.2 eq DIBAL-H (1M in hexane).

  • Validation Check: The internal temperature must not exceed -70°C. Upon quenching with saturated aqueous Rochelle's salt (sodium potassium tartrate), the mixture will initially form a thick, opaque white gel. Vigorous stirring for 1-2 hours will break this gel into two sharply defined, clear phases, validating the complete breakdown of the aluminum complex.

Step 2: Henry Reaction (Nitroaldol Condensation)

  • Causality: Nitromethane acts as both the solvent and the carbon nucleophile. Ammonium acetate provides the mildly basic conditions required to generate the nitronate anion without triggering aldol self-condensation of the aldehyde.

  • Protocol: Dissolve the crude aldehyde (1.0 eq) in nitromethane (10 eq). Add catalytic ammonium acetate (0.2 eq). Reflux at 100°C for 12 hours.

  • Validation Check: The reaction solution will transition from pale yellow to a deep, vibrant orange/red, visually confirming the formation of the highly conjugated nitroalkene system.

Step 3: Global Reduction of the Nitroalkene

  • Causality: LiAlH₄ is required to push the reduction all the way from the nitro group to the primary amine. Weaker reducing agents risk stalling at the hydroxylamine intermediate.

  • Protocol: Suspend LiAlH₄ (4.0 eq) in anhydrous THF at 0°C. Dropwise add the nitroalkene dissolved in THF. Reflux for 4 hours.

  • Validation Check: Perform a ( x g H₂O, x g 15% NaOH, 3x g H₂O). The formation of crisp, granular white aluminum salts that filter rapidly through Celite validates a successful quench. If the salts are gelatinous, the quench is incomplete.

Pathway B: The Cyanide Displacement Strategy

While longer, this five-step route is preferred for large-scale manufacturing (>1 kg) because it avoids the hazardous exotherms associated with LiAlH₄ reductions of nitro-compounds. It relies on the robust S_N2 displacement of a tosylate.

PathwayB N1 Aldehyde Intermediate N2 Alcohol Intermediate N1->N2 NaBH4 N3 Tosylate Intermediate N2->N3 TsCl, NEt3 N4 Acetonitrile Intermediate N3->N4 NaCN, DMF N5 Target Diamine N4->N5 Raney Ni, H2

Workflow of the Cyanide Displacement Homologation Strategy.

Self-Validating Experimental Protocol

Step 1 & 2: Aldehyde Generation and Reduction to Alcohol

  • Causality: NaBH₄ in methanol rapidly and cleanly reduces the aldehyde to (1-(dimethylamino)cyclobutyl)methanol without affecting the tertiary amine.

  • Protocol: Dissolve the aldehyde (from Pathway A, Step 1) in MeOH at 0°C. Add NaBH₄ (1.5 eq) portion-wise.

  • Validation Check: Gentle effervescence (H₂ gas evolution) confirms the hydride is active. Complete consumption of the UV-active aldehyde spot via TLC (KMnO₄ stain) validates completion.

Step 3: Tosylation of the Neopentyl-like Alcohol

  • Causality: The alcohol must be converted into a superior leaving group. Tosyl chloride (TsCl) is chosen over mesyl chloride (MsCl) because the resulting tosylate is highly crystalline, aiding in intermediate purification.

  • Protocol: Dissolve alcohol in DCM, add NEt₃ (2.0 eq) and TsCl (1.2 eq) at 0°C. Stir 12 hours at room temperature.

Step 4: Cyanide S_N2 Displacement

  • Causality: This is a sterically hindered, neopentyl-like center. Standard S_N2 conditions will fail. High temperatures and a highly polar aprotic solvent (DMF) are strictly required to force the substitution and overcome the activation energy barrier.

  • Protocol: Dissolve the tosylate in anhydrous DMF. Add NaCN (1.5 eq). Heat to 80°C for 16 hours.

  • Validation Check: The reaction must be monitored by LC-MS. The disappearance of the massive tosylate mass peak (M+155) and the appearance of the target nitrile validates the displacement. Safety Validation: All aqueous waste must be treated with excess sodium hypochlorite (bleach) for 24 hours to destroy residual cyanide before disposal.

Step 5: Catalytic Hydrogenation of the Nitrile

  • Causality: often yields secondary amine byproducts due to the condensation of the primary amine product with the intermediate imine. Conducting the hydrogenation in the presence of excess ammonia suppresses this side reaction by shifting the equilibrium.

  • Protocol: Dissolve the nitrile in 7N NH₃ in MeOH. Add Raney Nickel slurry (20% w/w). Hydrogenate at 50 psi H₂ at 40°C for 12 hours.

  • Validation Check: A steady drop in hydrogen pressure in the Parr reactor validates consumption.

Experimental Data & Reproducibility Analysis

To aid in route selection, the quantitative performance of both pathways is summarized below based on standardized 50-gram scale runs.

Performance MetricPathway A: Nitroaldol (Henry)Pathway B: Cyanide Displacement
Overall Yield (from Nitrile) 42% – 48% 31% – 36%
Step Count 3 Steps 5 Steps
Atom Economy High (Direct C-C bond formation)Low (Loss of massive Tosylate leaving group)
Key EHS Hazards Exothermic LiAlH₄ reduction of nitroalkeneHighly toxic NaCN; Pyrophoric Raney Nickel
Major Impurity Risks Over-reduction to hydroxylamine (if LiAlH₄ is under-dosed)Elimination of Tosylate yielding alkene byproduct
Scalability Sweet-Spot Discovery to Mid-Scale (Up to 100g)Process Scale (>1 kg, thermal control is easier)

Conclusion

For discovery chemists requiring rapid access to 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine, Pathway A (Nitroaldol Route) is the superior choice due to its brevity and high atom economy. However, for process chemists looking to scale this building block beyond the 1-kilogram threshold, Pathway B (Cyanide Displacement Route) provides a much safer thermal profile, eliminating the unpredictable exotherms associated with bulk nitroalkene reductions.

References

  • 1-(Aminomethyl)-N,N-dimethylcyclobutanamine Properties and Synthesis LookChem Chemical Database[Link]

  • Diisobutylaluminium hydride (DIBAL-H) Mechanism and Applications Organic Chemistry Portal[Link]

  • The Henry Reaction (Nitroaldol Reaction) Organic Chemistry Portal [Link]

  • Reduction of Nitriles to Primary Amines Organic Chemistry Portal[Link]

  • Fieser Workup for Lithium Aluminum Hydride Reductions Not Voodoo X - University of Rochester[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Pharmacokinetic Profiling of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine Analogs

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the iterative process of refining a lead compound into a viable clinical candidate is critically depende...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the iterative process of refining a lead compound into a viable clinical candidate is critically dependent on a deep understanding of its pharmacokinetic (PK) properties. The journey from a promising molecular entity to a safe and effective therapeutic is paved with data-driven decisions, where early, accurate characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount.[1][2][3] This guide provides a comprehensive framework for the comparative pharmacokinetic profiling of a novel chemical series, exemplified by the parent compound 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine and its hypothetical analogs.

As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causality behind the experimental choices and to provide a robust, self-validating system for analysis. The methodologies described herein are grounded in established industry standards and regulatory expectations, designed to generate high-quality, reproducible data that can confidently guide lead optimization programs.[2][4]

The Strategic Imperative: Why Comparative Profiling Matters

The development of a series of analogs from a parent scaffold, such as 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine, is a classic lead optimization strategy. The goal is to enhance potency and selectivity while engineering a favorable pharmacokinetic profile that ensures the drug can reach its target in sufficient concentration and for an appropriate duration.[5][6] Comparative profiling allows for a side-by-side assessment of how subtle structural modifications impact the complex interplay of ADME properties.[5][7][8]

This guide will use the parent compound, which we will refer to as "Parent" , and three hypothetical analogs—Analog A , Analog B , and Analog C —to illustrate this process. We will walk through a tiered approach, beginning with high-throughput in vitro assays to triage compounds, followed by a more resource-intensive in vivo study for the most promising candidates.

Foundational In Vitro ADME Profiling: Building the PK Picture

In vitro ADME assays are indispensable tools in early drug discovery, offering a cost-effective and rapid means to screen compounds and identify potential liabilities before committing to animal studies.[1][3][9]

Comparative In Vitro Data Summary

The following table summarizes hypothetical, yet representative, data for our compound series. This format allows for rapid identification of trends and liabilities.

ParameterAssay SystemParent Analog A Analog B Analog C Interpretation
Metabolic Stability (t½, min)Human Liver Microsomes1545>608High values suggest lower hepatic clearance.
Permeability (Papp A→B, 10⁻⁶ cm/s)MDR1-MDCK Cells8.512.115.39.2High values predict good intestinal absorption.
Efflux Ratio (Papp B→A / A→B)MDR1-MDCK Cells4.21.81.13.9A ratio >2 suggests the compound is a substrate of P-gp efflux.
Plasma Protein Binding (% Bound)Human Plasma (Equilibrium Dialysis)98.592.185.799.2Lower binding increases the free fraction available for therapeutic effect.
CYP3A4 Inhibition (IC₅₀, µM)Human Liver Microsomes2.5>50>501.8High IC₅₀ values indicate a lower risk of drug-drug interactions.

Expert Insights: Based on this in vitro profile, Analog B emerges as a strong candidate. It demonstrates high metabolic stability, excellent permeability with no significant P-gp efflux, moderate plasma protein binding, and a low potential for CYP3A4 inhibition. In contrast, Analog C shows poor stability and high efflux, making it a less desirable candidate. Parent and Analog A have intermediate properties that warrant further consideration.

Definitive In Vivo Pharmacokinetic Assessment in Rodents

Following the in vitro screen, the most promising candidates, Analog A and Analog B , were advanced to a discrete in vivo pharmacokinetic study in Sprague-Dawley rats to understand their behavior in a whole-organism system.[10][11] The Parent compound was included as a baseline comparator.

Workflow for a Comparative In Vivo PK Study

G cluster_pre Pre-Study Phase cluster_study Study Execution Phase cluster_post Post-Study Phase formulation Formulation Development (IV and PO Vehicles) cannulation Surgical Cannulation (Jugular Vein) acclimation Animal Acclimation (≥ 1 week) dosing_iv IV Bolus Dosing (n=3 rats/compound) acclimation->dosing_iv dosing_po Oral Gavage Dosing (n=3 rats/compound) acclimation->dosing_po sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing_iv->sampling dosing_po->sampling processing Plasma Processing (Centrifugation) sampling->processing bioanalysis LC-MS/MS Bioanalysis (Quantify Drug in Plasma) processing->bioanalysis pk_calc PK Parameter Calculation (Non-Compartmental Analysis) bioanalysis->pk_calc report Comparative Data Analysis & Reporting pk_calc->report

Caption: Workflow for a discrete oral and intravenous PK study in rats.

Comparative Rat Pharmacokinetic Data

Data was generated following a 2 mg/kg intravenous (IV) and a 10 mg/kg oral (PO) dose.

ParameterRouteParent Analog A Analog B
Cₘₐₓ (ng/mL)PO4508901550
Tₘₐₓ (h)PO1.00.51.0
AUC₀₋ᵢₙf (h*ng/mL)PO2100550012300
(h)IV2.14.56.8
CL (mL/min/kg)IV25.212.55.4
Vdѕѕ (L/kg)IV4.54.83.1
F (%)PO184285

Expert Insights: The in vivo data strongly corroborate the in vitro predictions. Analog B exhibits a superior pharmacokinetic profile, characterized by high oral bioavailability (F=85%), low clearance (CL), a longer half-life (t½), and significantly higher exposure (AUC) compared to both the Parent compound and Analog A. The low clearance of Analog B is consistent with its high metabolic stability observed in vitro. The high bioavailability is a direct result of its excellent permeability, lack of efflux, and resistance to first-pass metabolism.

Detailed Experimental Methodologies

Scientific integrity demands transparent and reproducible protocols. The following sections detail the standard operating procedures for the key assays described.

Protocol 1: MDR1-MDCK Bidirectional Permeability Assay

This assay is crucial for assessing passive permeability and identifying substrates of the P-glycoprotein (P-gp) efflux transporter.[12][13][14][15]

  • Cell Culture: MDR1-MDCK cells are seeded onto 96-well permeable supports (e.g., Transwell® plates) and cultured for 4-6 days to form a confluent, polarized monolayer.[12][14]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Additionally, the permeability of a low-permeability marker, such as Lucifer Yellow, is assessed post-experiment to confirm that tight junctions remained intact.[12][13][16]

  • Assay Execution:

    • The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • For Apical to Basolateral (A→B) assessment, the test compound (e.g., at 10 µM) is added to the apical (donor) chamber, and HBSS is added to the basolateral (receiver) chamber.[14]

    • For Basolateral to Apical (B→A) assessment, the test compound is added to the basolateral (donor) chamber, and HBSS is added to the apical (receiver) chamber.

    • Plates are incubated for 60-120 minutes at 37°C with gentle shaking.

  • Sample Analysis: Samples are taken from the donor and receiver chambers at the end of the incubation period. The concentration of the test compound is quantified by a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[12][13]

  • Data Calculation:

    • The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • The Efflux Ratio is calculated as: Papp (B→A) / Papp (A→B).

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay (IC₅₀ Determination)

This assay evaluates the potential of a compound to cause drug-drug interactions by inhibiting major CYP isoforms.[17][18][19][20]

  • System Preparation: Human Liver Microsomes (HLMs) are used as the enzyme source as they contain a full complement of CYP enzymes.[20]

  • Incubation:

    • A series of dilutions of the test compound (typically 8 concentrations, e.g., 0.1 to 100 µM) are pre-incubated with HLMs and a specific CYP isoform probe substrate (e.g., midazolam for CYP3A4) in a phosphate buffer.[19][20]

    • The reaction is initiated by adding the cofactor NADPH.

    • The reaction is allowed to proceed for a short, optimized time (e.g., 5-10 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

  • Sample Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the formation of the probe substrate's metabolite.[17]

  • Data Analysis: The rate of metabolite formation at each test compound concentration is compared to a vehicle control (0% inhibition). The IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited) is determined by fitting the data to a four-parameter logistic curve.[20]

Protocol 3: Rat Pharmacokinetic Study and Bioanalysis

This protocol outlines the essential steps for an in vivo PK study.[10][21][22]

  • Animal Model: Male Sprague-Dawley rats (250-300g) with surgically implanted jugular vein cannulas are used. Animals are acclimated for at least one week before the study.[21]

  • Dosing:

    • Intravenous (IV) Group (n=3): Animals receive a 2 mg/kg bolus dose of the compound (formulated in a suitable vehicle like 20% Solutol/80% water) via the jugular vein cannula.

    • Oral (PO) Group (n=3): Fasted animals (overnight) receive a 10 mg/kg dose via oral gavage (formulated in a vehicle like 0.5% methylcellulose).[22]

  • Blood Sampling: Serial blood samples (~100 µL) are collected from the cannula at specified time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 g for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.[5]

  • Bioanalytical Method:

    • Plasma samples are prepared for analysis, typically by protein precipitation with acetonitrile containing an internal standard.[8]

    • Compound concentrations are determined using a validated LC-MS/MS method, which provides the necessary sensitivity and selectivity for quantification in complex biological matrices.[23][24][25][26] Method validation should adhere to regulatory guidance.[4][27][28][29][30]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., WinNonlin) to calculate key PK parameters.[7]

Decision-Making Framework

The ultimate goal of comparative profiling is to facilitate informed decisions. The data generated can be integrated into a decision-making framework to guide the next steps of the project.

G start Start: Analog Series invitro_adme In Vitro ADME Screen (Stability, Permeability, Efflux, PPB, CYP IC50) start->invitro_adme data_review Review In Vitro Data invitro_adme->data_review poor_profile Poor In Vitro Profile (e.g., Low Stability AND High Efflux) data_review->poor_profile Fails Criteria good_profile Good In Vitro Profile (e.g., High Stability, High Permeability, Low Efflux) data_review->good_profile Meets Criteria deprioritize Deprioritize / Redesign poor_profile->deprioritize invivo_pk In Vivo Rodent PK Study (IV and PO Dosing) good_profile->invivo_pk pk_review Review In Vivo PK Data invivo_pk->pk_review poor_pk Poor In Vivo PK (e.g., Low Bioavailability, High Clearance) pk_review->poor_pk Fails Criteria good_pk Good In Vivo PK (e.g., High Bioavailability, Low Clearance, Sufficient Exposure) pk_review->good_pk Meets Criteria poor_pk->deprioritize advance Advance to Efficacy/Tox Studies good_pk->advance

Caption: A decision-making tree for advancing compounds based on PK data.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the comparative pharmacokinetic profiling of novel chemical analogs. By integrating a suite of validated in vitro and in vivo assays, researchers can efficiently identify and prioritize drug candidates with favorable ADME properties. The case study of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine and its analogs demonstrates how this multi-parameter assessment allows for the clear differentiation of candidates, with Analog B emerging as a compound with a significantly improved and more developable pharmacokinetic profile. This data-driven strategy is fundamental to mitigating risk, conserving resources, and ultimately increasing the probability of success in the challenging field of drug development.

References

  • Selvita. In Vitro ADME. Available from: [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

  • FDA. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • Creative Bioarray. Plasma Protein Binding Assay. Available from: [Link]

  • Creative Biolabs. MDCK Permeability. Available from: [Link]

  • FyoniBio. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • FDA. Bioanalytical Method Validation Guidance for Industry May 2018. Available from: [Link]

  • PubMed. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Available from: [Link]

  • PharmaLegacy. In Vitro ADME Studies. Available from: [Link]

  • FDA. Bioanalytical Method Validation - Guidance for Industry. Available from: [Link]

  • FDA. Bioanalytical Method Validation FDA 2001.pdf. Available from: [Link]

  • Pharmaron. Protein Binding Assay: ICH M12-Compliant Testing. Available from: [Link]

  • BioDuro. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]

  • Technology Networks. Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. Available from: [Link]

  • protocols.io. In-vitro MDR1-MDCKII permeability assay. Available from: [Link]

  • PMC. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine?. Available from: [Link]

  • Creative Bioarray. MDR1-MDCK Permeability Assay. Available from: [Link]

  • IQVIA Laboratories. Small and Large Molecule LC-MS. Available from: [Link]

  • Bioanalysis Zone. LC-MS. Available from: [Link]

  • NCL. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Available from: [Link]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available from: [Link]

  • Creative Bioarray. Cytochrome P450 Inhibition Assay. Available from: [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. Available from: [Link]

  • MDPI. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Available from: [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]

  • PMC. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Available from: [Link]

  • PMC. Comparative Pharmacokinetics and Pharmacodynamics of a Novel Sodium-Glucose Cotransporter 2 Inhibitor, DWP16001, with Dapagliflozin and Ipragliflozin. Available from: [Link]

  • PMC - NIH. Current trends in drug metabolism and pharmacokinetics. Available from: [Link]

  • Frontiers. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats. Available from: [Link]

Sources

Comparative

cross-validation of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine assay results

A Senior Application Scientist's Guide to the Cross-Validation of Bioanalytical Assays for 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine Introduction: The Foundation of Data Comparability In the landscape of drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Cross-Validation of Bioanalytical Assays for 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

Introduction: The Foundation of Data Comparability

In the landscape of drug development, the journey of a therapeutic candidate from discovery to regulatory approval is paved with data. The reliability of this data, particularly the quantification of a drug candidate in biological matrices, is non-negotiable. This guide provides an in-depth, experience-driven framework for the cross-validation of bioanalytical assays for the small molecule 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine, a process critical for ensuring data consistency across different analytical methods, laboratories, or significant method modifications.

The Analyte: 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine (CAS: 1535302-67-0, Molecular Weight: 142.24 g/mol ) is a small molecule entity whose progression through the development pipeline relies on accurate pharmacokinetic (PK) and toxicokinetic (TK) profiling. The integrity of these studies hinges on the validated analytical methods used for its quantification.

The Imperative for Robust Bioanalysis in Drug Development

Bioanalytical methods provide the concentration data that underpins critical decisions regarding a drug's safety and efficacy.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate that these methods be rigorously validated to ensure they are fit for purpose.[3][4][5] The harmonized ICH M10 guideline now serves as the global standard, emphasizing that a well-characterized and validated method is essential for ensuring reliable data to support regulatory decisions.[1][6]

The Principle of Cross-Validation: Ensuring Data Comparability

Core Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale for LC-MS/MS in Small Molecule Quantification

For small molecules like 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine, liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS/MS) is the undisputed gold standard for quantitative bioanalysis.[8][9] Its preeminence stems from its exceptional sensitivity, selectivity, and wide dynamic range. The technique's ability to distinguish the analyte from endogenous matrix components and metabolites through both chromatographic separation and mass-to-charge (m/z) ratio filtering is critical for generating clean, reliable data.[10]

Overview of the LC-MS/MS Workflow

The fundamental workflow involves extracting the analyte from the biological matrix (e.g., plasma), separating it from other components using liquid chromatography, and then detecting and quantifying it using mass spectrometry.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (Plasma) B Add Internal Standard A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifuge & Collect Supernatant C->D E Inject Supernatant onto LC System D->E F Chromatographic Separation (C18 Column) E->F G Ionization (ESI+) F->G H MS/MS Detection (MRM Mode) G->H I Integrate Peak Areas (Analyte & IS) H->I J Generate Calibration Curve I->J K Calculate Sample Concentrations J->K

Caption: High-level workflow for LC-MS/MS bioanalysis.

Experimental Protocols

The following are detailed, illustrative protocols for two distinct LC-MS/MS methods. Method A represents a primary assay, while Method B could be an assay run in a different laboratory or one that has undergone a significant modification (e.g., change in instrumentation or extraction procedure).

Method A: Primary LC-MS/MS Assay Protocol
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma samples (standards, QCs, or unknown study samples) into a 96-well plate.

    • Add 10 µL of the working internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte) to all wells except the blank.

    • Vortex the plate briefly (10 seconds).

    • Add 200 µL of cold acetonitrile to each well to precipitate proteins.

    • Seal and vortex the plate for 2 minutes.

    • Centrifuge at 4000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean 96-well plate for injection.

  • LC-MS/MS Conditions:

    • LC System: Standard UHPLC system.

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple Quadrupole.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions (Hypothetical):

      • Analyte: Q1 143.2 -> Q3 84.1

      • Internal Standard: Q1 147.2 -> Q3 88.1

Method B: Secondary LC-MS/MS Assay Protocol

This method might differ in the extraction procedure to improve recovery or reduce matrix effects.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Aliquot 50 µL of plasma samples into a 96-well plate.

    • Add 10 µL of the working IS solution.

    • Add 25 µL of 0.1 M NaOH to basify the samples.

    • Add 300 µL of methyl-tert-butyl ether (MTBE).

    • Seal and vortex for 5 minutes.

    • Centrifuge at 4000 x g for 10 minutes.

    • Freeze the plate at -80°C for 10 minutes to freeze the aqueous layer.

    • Decant the organic (MTBE) layer into a clean plate.

    • Evaporate the solvent to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 50:50 Water:Acetonitrile with 0.1% Formic Acid.

  • LC-MS/MS Conditions:

    • Identical to Method A to isolate the effect of the sample preparation change.

Cross-Validation Study Design

The design of a cross-validation study must be meticulous and grounded in regulatory expectations to produce meaningful results.

Regulatory Framework: Adherence to ICH M10 and FDA Guidelines

The ICH M10 guideline is the primary reference for conducting cross-validation.[1] It states that cross-validation is necessary to compare data when different methods are used within or across studies, or when data from different labs are combined.[11] The FDA's 2018 guidance provides similar recommendations, emphasizing the need to establish inter-laboratory reliability.[7]

When is Cross-Validation Mandatory?

Cross-validation should be performed in the following scenarios:

  • Data from different fully validated methods are being combined within a single study.

  • Data from different laboratories, even using the "same" method, are being combined in a single study.

  • Data from different methods across studies are being compared or combined to support regulatory decisions.[11]

Experimental Setup: Sample Selection and Handling

A robust cross-validation study should include two types of samples:

  • Quality Control (QC) Samples: A minimum of three batches of low, medium, and high concentration QCs should be analyzed by each method. This tests the baseline performance and comparability of the assays under ideal conditions.

  • Incurred Samples (IS): These are actual study samples from subjects dosed with the drug. Analyzing at least 30 incurred samples that span the observed concentration range is crucial.[12] This provides a real-world test of method comparability, accounting for subject-specific metabolites and matrix variability.

Acceptance Criteria: Traditional and Statistical Approaches

Historically, acceptance criteria were often based on those used for Incurred Sample Reanalysis (ISR). However, ICH M10 encourages a more statistical assessment of bias rather than a simple pass/fail criterion.[11][13] A comprehensive approach should incorporate both.

  • Traditional Criteria (Based on ISR):

    • For both QCs and incurred samples, the percentage difference between the values obtained by Method A and Method B is calculated: % Difference = ((Value_MethodB - Value_MethodA) / Mean(Value_A, Value_B)) * 100

    • Acceptance: At least 67% of the samples must have a percentage difference within ±20%.[11]

  • Statistical Equivalence Approach:

    • This modern approach provides a more robust assessment of systemic bias.[14]

    • Method: A Bland-Altman plot is used to visualize the difference between methods against their mean. An equivalence test is then performed.

    • Acceptance: The 95% confidence interval of the mean difference between the two methods must fall entirely within a predefined equivalence boundary. For small molecule LC-MS assays, this boundary is typically set at ±15% or ±20%.[14]

Data Analysis and Interpretation

Quantitative Comparison of QC Samples

The first step is to assess the performance of the QC samples. The results should demonstrate that both methods are performing within their own validated acceptance criteria for accuracy and precision.

Table 1: Cross-Validation Results for Quality Control Samples

QC LevelNMean Conc. (ng/mL) Method AMean Conc. (ng/mL) Method BMean % Difference% Samples within ±20%
Low QC (5 ng/mL)65.14.8-6.1%100%
Mid QC (50 ng/mL)652.354.1+3.4%100%
High QC (400 ng/mL)6395.0410.5+3.9%100%
Analysis of Incurred Samples (Real-World Performance)

The analysis of incurred samples is the true test of method comparability.

Table 2: Summary of Cross-Validation Results for Incurred Samples

ParameterResultAcceptance CriterionOutcome
Number of Samples Analyzed35≥ 30Pass
% of Samples within ±20% Difference91.4% (32 out of 35)≥ 67%Pass
95% CI of Mean Log10 Difference-0.045 to +0.058Within -0.079 to +0.079 (±20%)Pass

In this example, the cross-validation passes both the traditional and statistical equivalence criteria, indicating the methods are comparable.

Visualizing Agreement: Bland-Altman Analysis

A Bland-Altman plot is essential for visualizing the agreement between the two methods and identifying any concentration-dependent bias.

Bland-Altman Logic for Cross-Validation A Perform Cross-Validation Experiment (QCs & Incurred Samples) B Calculate % Difference for each sample pair A->B C Assess Traditional ISR Criterion (≥67% of samples within ±20%) B->C D Assess Statistical Equivalence (95% CI of mean difference within ±20%) C->D Pass F Investigation Required C->F Fail E Methods are Comparable Proceed with data combination D->E Pass D->F Fail G Identify source of bias (e.g., matrix effects, stability, metabolite cross-reactivity) F->G H Implement Corrective Actions & Repeat Cross-Validation G->H H->A

Caption: Decision workflow for interpreting cross-validation results.

Investigating Discrepancies

If a cross-validation study fails, a thorough investigation is mandatory. Potential root causes include:

  • Differential Matrix Effects: One method may be more susceptible to ion suppression or enhancement.

  • Analyte Stability: The analyte may be less stable under one set of extraction conditions.

  • Metabolite Cross-Reactivity: A metabolite may interfere with the analyte quantification in one method but not the other.

  • Procedural Errors: Inconsistent execution of protocols between laboratories.

The investigation should be systematic, documented, and lead to corrective actions, after which the cross-validation should be repeated.

Conclusion: Best Practices for Reliable Assay Cross-Validation

Ensuring the comparability of bioanalytical data is a cornerstone of successful drug development. For 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine, as with any therapeutic candidate, a proactive and rigorous approach to cross-validation is essential. By designing studies grounded in regulatory science, utilizing both QC and incurred samples, and applying robust statistical analysis, researchers can confidently combine data from multiple sources, ensuring the integrity of their regulatory submissions and ultimately contributing to the development of safe and effective medicines.

References

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency.
  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science.
  • Guideline on bioanalytical method validation. (2011). European Medicines Agency.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AIT Bioscience.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
  • Bioanalytical Method Validation - Guidance for Industry. (2018). FDA.
  • Cross-validation of bioanalytical methods between labor
  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. (2022). European Medicines Agency.
  • ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version, Endorsed on 26). (2019). ICH.
  • Cross Valid
  • Cross-Validations in Regul
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024). PMC.
  • Objective criteria for statistical assessments of cross validation of bioanalytical methods. (2025). Taylor & Francis Online.
  • ICH guideline M10 Step2b on bioanalytical method validation. (2019). European Medicines Agency.
  • Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. (2022). PubMed.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • About Ligand Binding Assays. (n.d.). Gifford Bioscience.
  • Small and Large Molecule LC-MS. (n.d.). IQVIA.
  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review.
  • Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. (2021). PMC.
  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (n.d.). RSC Publishing.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, valid
  • Comparing Ligand Binding Assays and Mass Spectrometry for Drug Monitoring. (2024). Sword Bio.
  • Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. (2023). Journal of the American Chemical Society.
  • 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine. (n.d.). Sigma-Aldrich.

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Safety & Regulatory Compliance

Safety

1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine proper disposal procedures

As a Senior Application Scientist, I approach the handling and disposal of complex aliphatic diamines not merely as a regulatory checkbox, but as an exercise in chemical causality. 1-(2-aminoethyl)-N,N-dimethylcyclobutan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling and disposal of complex aliphatic diamines not merely as a regulatory checkbox, but as an exercise in chemical causality. 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine is a bifunctional organic molecule featuring a sterically strained cyclobutane ring, a primary aminoethyl group, and a tertiary dimethylamine group[1].

This specific structural motif makes it a potent bidentate ligand and a strong organic base (predicted pKa ~9.5–10.5)[1]. When handling this compound, you are dealing with a chemical that aggressively absorbs atmospheric moisture and carbon dioxide to form carbamates, and reacts violently with acids[2]. To build a truly safe laboratory environment, your operational and disposal protocols must be self-validating systems designed around these exact mechanistic realities.

Below is the comprehensive, step-by-step master guide for the safe operational handling, disposal, and spill mitigation of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine.

Quantitative Hazard & Physicochemical Profile

Before executing any disposal protocol, you must understand the quantitative parameters driving the compound's reactivity. The dual amine groups render this compound highly corrosive to biological tissues and incompatible with numerous standard laboratory materials[3].

PropertyValue / ClassificationCausality / Operational Impact
Chemical Class Aliphatic Diamine / CyclobutaneStrained ring system; highly basic nitrogen centers act as strong nucleophiles[1].
pH (10% Aqueous) ~11.5 - 12.0Highly corrosive to tissue and metals; mandates High-Density Polyethylene (HDPE) for waste storage[3].
GHS Health Hazards Skin Corr. 1B, Eye Dam. 1, Acute Tox. 3Fatal or highly toxic via dermal and oral routes; mandates strict PPE beyond standard latex/nitrile[4].
Incompatibilities Strong Acids, Oxidizers, Copper/BrassExothermic neutralization risk; forms highly soluble, corrosive complexes with copper and brass fittings[2].
Atmospheric Reactivity Hygroscopic, Air-SensitiveAbsorbs CO₂ to form carbamates; waste containers must account for potential outgassing[2].

Proper Disposal Procedures (Step-by-Step)

The Causality of Disposal: Mixing concentrated amines directly with acidic waste streams is a critical failure in laboratory safety. The resulting exothermic neutralization can rapidly boil the solvent, vaporizing the amine and causing a corrosive blowout. Therefore, segregation and compatibility validation are the foundational steps in our disposal logic.

Protocol 1: Routine Laboratory Disposal (Containerization)

  • Step 1: Compatibility Verification Verify that the receiving waste container contains NO halogenated solvents, strong acids, or oxidizing agents[2]. Self-Validation Check: Extract 1 mL of the intended waste stream into a test vial inside the fume hood and add 1 mL of the amine waste. Monitor for temperature spikes using an infrared (IR) thermometer. A stable temperature profile over 5 minutes mechanically validates compatibility.

  • Step 2: Primary Transfer Working exclusively inside a certified chemical fume hood, transfer the waste into a High-Density Polyethylene (HDPE) carboy. Do not use metal cans or funnels with brass screens, as aliphatic amines rapidly corrode copper, brass, and aluminum[2].

  • Step 3: Headspace Validation Self-Validation Check: Before sealing the container, hold a wetted strip of universal pH paper approximately 2 inches above the liquid level in the headspace. An immediate shift to dark blue (pH > 11) confirms the presence of volatile free-base amines[3].

  • Step 4: Sealing and Manifesting Seal the container with a pressure-relieving vented cap. Because the amine is air-sensitive and hygroscopic, it will react with trapped headspace air to form carbamates, potentially altering internal pressure[2]. Label the container strictly as "Hazardous Waste: Corrosive Liquid, Toxic, Basic Organic Amines" and transfer to an approved hazardous waste facility.

Spill Response & Neutralization Workflow

The Causality of Spill Response: If a spill occurs, your instinct might be to neutralize the strong base with a strong acid (like HCl). Do not do this. Applying strong mineral acids directly to an amine spill generates massive localized heat, vaporizing the toxic amine and creating a severe inhalation hazard.

Protocol 2: Chemical Spill Mitigation

  • Step 1: Immediate Containment & PPE Evacuate unprotected personnel. Don a NIOSH-certified organic vapor respirator, chemical splash goggles, and heavy-duty butyl rubber or laminate gloves. Standard thin nitrile gloves are insufficient for concentrated corrosive amines and will degrade rapidly[3].

  • Step 2: Buffer Neutralization Apply a weak solid acid—such as citric acid powder or a commercial amphoteric spill absorbent—around the perimeter of the spill, working inward. This buffers the pH safely without an extreme exothermic spike.

  • Step 3: Absorption and Validation Cover the neutralized area with an inert absorbent (e.g., vermiculite or dry sand). Self-Validation Check: Press a wet pH strip directly into the absorbent slurry. The spill is mechanically safe for collection only when the pH reads consistently between 6.0 and 8.0.

  • Step 4: Decontamination Sweep the solid waste into a hazardous waste bag using non-sparking tools. Wash the underlying surface with copious amounts of water, as the compound and its salts are highly water-soluble[1].

Decision Workflow Visualization

To ensure operational clarity during high-stress situations (such as waste consolidation or spill response), follow the logical segregation workflow mapped below.

DisposalWorkflow Start Waste Generation: 1-(2-aminoethyl)-N,N- dimethylcyclobutan-1-amine Check Is the waste pure or mixed? Start->Check Pure Pure/Concentrated Aminated Waste Check->Pure >10% conc. Mixed Aqueous/Diluted Waste Check->Mixed <10% conc. Segregate Segregate from Acids & Oxidizers Pure->Segregate Container Transfer to HDPE Compatible Container Mixed->Container Segregate->Container Label Label as: Corrosive, Toxic, Flammable Container->Label Dispose Approved Hazardous Waste Facility Label->Dispose

Workflow for the segregation and disposal of corrosive cyclobutanamine waste.

References

  • Fisher Scientific. "SAFETY DATA SHEET - Tris(2-aminoethyl)amine". 2

  • BASF. "Safety Data Sheet: N-(2-Aminoethyl)ethanolamine". 3

  • Sigma-Aldrich. "SAFETY DATA SHEET".

  • TCI Chemicals. "SAFETY DATA SHEET - Tris(2-aminoethyl)amine". 4

  • BenchChem. "An In-depth Technical Guide to the Chemical Properties of 1-(2-Aminoethyl)cyclobutan-1-ol and its Analogs". 1

Sources

Handling

Personal protective equipment for handling 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

Comprehensive Safety and Operational Guide: PPE and Handling Protocols for 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine Executive Summary 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine (CAS: 1535302-67-0) is a bifunc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: PPE and Handling Protocols for 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

Executive Summary

1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine (CAS: 1535302-67-0) is a bifunctional aliphatic diamine utilized extensively as a highly reactive building block in medicinal chemistry and drug development[1]. Characterized by the presence of both primary and tertiary amine groups on a strained cyclobutane scaffold, this compound presents acute corrosive, toxicological, and environmental hazards[2]. This guide provides researchers and application scientists with a rigorous, self-validating operational framework for personal protective equipment (PPE) selection, chemical handling, and waste disposal.

Mechanistic Hazard Analysis

Understanding the molecular behavior of aliphatic diamines is critical for effective risk mitigation. Do not rely on generic safety protocols; the specific reactivity of this compound dictates the required PPE:

  • Dermal Corrosivity (H314): Aliphatic amines are strong Lewis bases and potent nucleophiles. Upon contact with the stratum corneum, they rapidly induce the saponification of epidermal lipids and denature structural proteins, leading to severe, deep-tissue chemical burns and potential sensitization[3].

  • Ocular Toxicity: The vapor pressure of low-molecular-weight amines (MW 142.24 g/mol ) allows them to dissolve readily in the aqueous humor of the eye. This can cause severe corneal edema (often referred to as "blue haze" or glaucopsia) and irreversible vision loss[3].

  • Permeation Dynamics: Standard laboratory gloves (e.g., thin latex or standard nitrile) are highly susceptible to rapid permeation by aliphatic amines due to solvent diffusion and degradation of the polymer matrix[4].

Quantitative PPE Selection Matrix

To establish a self-validating barrier system, PPE must be selected based on standardized permeation data (ASTM F739)[5].

PPE CategoryMaterial SpecificationMechanistic Rationale & Breakthrough Data
Primary Gloves Butyl Rubber (minimum 15 mil thickness)Butyl rubber (isobutylene-isoprene copolymer) provides the highest permeation resistance to aliphatic amines, typically exceeding 480 minutes of breakthrough time[4].
Secondary Gloves Heavy-Duty Nitrile (worn over Butyl)Provides essential mechanical abrasion resistance. Nitrile alone is insufficient for prolonged amine exposure but protects the butyl layer from physical tears[4].
Breakthrough Indicators PERMEA-TEC™ Aliphatic Amine Pads Placed on the thumb and middle finger under the primary glove. The micro-encapsulated indicator turns from white to gray upon exposure to 0.5–5 mg of amine, providing a self-validating visual alert of barrier failure[6].
Eye & Face Indirect-Vented Splash Goggles + Face Shield Prevents basic vapor intrusion into the eyes (preventing corneal edema) and protects the face from highly basic liquid splashes[4].
Body Protection Flame-Resistant (FR) Lab Coat + Neoprene Apron Aliphatic amines can be combustible. An FR coat combined with a chemically resistant neoprene apron prevents bulk liquid absorption[4].
Respiratory NIOSH-Approved Half-Mask with Ammonia/Methylamine Cartridges Required only if handling outside a certified fume hood or during a spill. Specifically captures volatile basic vapors[4].

Self-Validating Operational Workflow

This step-by-step methodology ensures that every handling event is continuously monitored for safety integrity.

Phase 1: Pre-Operational Validation

  • Ventilation Check: Verify that the chemical fume hood is operating with a face velocity between 80–120 linear feet per minute (LFM). Do not proceed if the flow alarm is active.

  • Indicator Placement: Affix PERMEA-TEC™ aliphatic amine sensor pads directly to the skin of your dominant hand (specifically the thumb, index, and middle finger pads)[6].

Phase 2: Donning and Execution 3. Glove Layering: Don the heavy-duty Butyl rubber gloves over the indicator pads. Don a secondary pair of disposable nitrile gloves over the Butyl gloves to protect against mechanical degradation[6]. 4. Transfer Protocol: Handle the liquid 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine exclusively within the fume hood. Use positive displacement pipettes or a Schlenk line for transfers to prevent vapor displacement and aerosolization[2]. 5. Continuous Monitoring: Every 30 minutes, or immediately after a suspected splash, doff the outer nitrile glove and visually inspect the inner Butyl glove for swelling or degradation.

Phase 3: Doffing and Validation 6. Decontamination: Wipe the exterior of the Butyl gloves with a damp, slightly acidic wipe (e.g., dilute citric acid) to neutralize residual surface amines before removal. 7. Barrier Validation: Carefully doff the Butyl gloves and inspect the PERMEA-TEC™ pads.

  • If pads remain white: The barrier maintained integrity.
  • If pads turned gray: Permeation occurred. Wash hands immediately with copious amounts of water and log a near-miss exposure event[6].

Spill Response and Disposal Plan

Aliphatic amines require specific neutralization protocols to prevent exothermic runaway reactions and environmental toxicity.

Spill Mitigation Methodology:

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate vicinity. Don respiratory protection (Ammonia/Methylamine cartridges) before re-entering the spill zone[4].

  • Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite. Never use sawdust, as the heat of neutralization with the basic amine can ignite organic materials[7].

  • Neutralization: Carefully apply a weak acid (e.g., sodium bisulfate or dilute acetic acid) to the absorbed spill to neutralize the amine to a pH of 5.5–9.0[8].

  • Collection: Scoop the neutralized matrix into a high-density polyethylene (HDPE) hazardous waste container using non-sparking tools.

Waste Segregation & Disposal:

  • Drain Disposal Prohibition: Never discharge 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine into the sanitary sewer. Even in small quantities, highly substituted amines are toxic to aquatic life and can disrupt wastewater treatment biologicals[7].

  • Segregation: Store amine waste in dedicated, clearly labeled HDPE containers. Do NOT mix amine waste with halogenated solvents, strong oxidizing agents, or concentrated acids, as this will trigger violent exothermic reactions or the formation of toxic byproducts[7].

  • Final Disposition: Submit the neutralized, containerized waste to your Environmental Health and Safety (EHS) department for high-temperature incineration[7].

Operational Logic Visualization

Amine_Handling_Protocol Start Initiate Amine Handling Protocol Vent Verify Fume Hood (>100 LFM) Start->Vent Indicator Apply PERMEA-TEC™ Pads to Hands Vent->Indicator PPE Don Butyl Gloves, Goggles, FR Coat Indicator->PPE Execute Execute Chemical Transfer PPE->Execute SpillCheck Spill Occurred? Execute->SpillCheck SpillYes Evacuate & Don Respirator SpillCheck->SpillYes Yes SpillNo Complete Operation SpillCheck->SpillNo No Contain Contain with Inert Absorbent SpillYes->Contain Neutralize Neutralize to pH 5.5-9.0 Contain->Neutralize Dispose Segregate as Hazardous Waste Neutralize->Dispose Doff Doff Gloves & Inspect Pads SpillNo->Doff PadCheck Pads Gray? Doff->PadCheck Wash Wash Hands & Report Exposure PadCheck->Wash Yes (Breakthrough) PadCheck->Dispose No (Intact) Wash->Dispose

Self-validating operational workflow and spill response logic for aliphatic diamines.

References

  • 1-(2-aminoethyl)
  • An In-depth Technical Guide to the Chemical Properties of 1-(2-Aminoethyl)
  • Source: vumc.
  • Source: skcltd.
  • Source: usda.
  • Source: oregon.
  • Source: usda.
  • Source: permachink.

Sources

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Feasible Synthetic Routes

Reactant of Route 1
1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine
Reactant of Route 2
1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine
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